molecular formula C5H4BrN5 B057524 8-Bromoadenine CAS No. 6974-78-3

8-Bromoadenine

Numéro de catalogue: B057524
Numéro CAS: 6974-78-3
Poids moléculaire: 214.02 g/mol
Clé InChI: FVXHPCVBOXMRJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromoadenine (CAS 6974-78-3) is a synthetically produced brominated derivative of adenine that serves as a versatile nucleotide analogue and purine base in diverse biochemical and physiological research applications. This compound functions as a potent DNA radiosensitizer , a property that has been demonstrated in cellular studies. Research indicates that this compound distinctly inhibits the repair of DNA single-strand breaks in gamma-irradiated cells, thereby increasing cellular sensitivity to radiation. This mechanism makes it a valuable tool for investigating DNA damage response and repair pathways, particularly in the context of pre-replicative and post-replicative processes. Beyond its role in radiobiology, this compound is a fundamental building block for studying pivotal cellular mechanisms. Its distinct structure and properties facilitate research into essential processes such as DNA replication, repair, and gene expression . Furthermore, it acts as a key synthetic constituent for an array of biochemical investigations, including the study of protein-nucleic acid recognition through halogen bonding and the synthesis of more complex nucleoside derivatives. The compound is offered for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXHPCVBOXMRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220036
Record name 8-Bromoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-78-3
Record name 8-Bromo-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6974-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6974-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1H-adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of 8-Bromoadenine as a Radiosensitizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumors and damage to surrounding healthy tissues. Radiosensitizers are compounds that enhance the tumor-killing effects of ionizing radiation, thereby improving the therapeutic ratio. 8-Bromoadenine, a halogenated purine (B94841) analog, has been investigated as a potential radiosensitizer. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of the current understanding, relevant experimental methodologies, and potential signaling pathways involved.

While the conceptual framework for this compound's radiosensitizing properties is established, it is important to note that specific quantitative data from preclinical studies, such as sensitizer (B1316253) enhancement ratios (SER) from clonogenic assays, and detailed experimental protocols are not extensively available in the public domain. This guide, therefore, synthesizes the known principles of its action and provides generalized protocols and pathway diagrams based on the broader understanding of halogenated radiosensitizers.

Core Mechanism of Action: Interaction with Low-Energy Electrons

The primary mechanism by which this compound is thought to exert its radiosensitizing effect is through its interaction with low-energy electrons (LEEs) generated during radiotherapy.

When high-energy ionizing radiation interacts with biological tissue, it produces a cascade of secondary electrons. A significant portion of these are LEEs (with energies below 20 eV). These LEEs can directly interact with DNA, but their reactivity is significantly enhanced in the presence of halogenated compounds like this compound.

The proposed mechanism involves the following key steps:

  • Electron Attachment: this compound has a high cross-section for capturing thermal and pre-thermal electrons, forming a transient negative ion (TNI) or a stable parent anion. This process is highly efficient at low electron energies.

  • Dissociative Electron Attachment (DEA): The formed anion is unstable and can dissociate. The primary fragmentation pathway is the cleavage of the carbon-bromine (C-Br) bond. This is an exocyclic bond cleavage that results in a bromide anion (Br-) and a highly reactive purine radical.

  • Induction of DNA Damage: The resulting reactive radical can then induce further damage to the DNA backbone, leading to single-strand breaks (SSBs) and, potentially, double-strand breaks (DSBs). This localized enhancement of DNA damage in the vicinity of the incorporated this compound is the basis of its radiosensitizing effect.

This process effectively channels the energy of non-damaging low-energy electrons into chemically reactive species that can cause significant DNA damage, thereby amplifying the cytotoxic effects of radiation.

Inhibition of DNA Repair

In addition to enhancing DNA damage, there is evidence to suggest that this compound may also inhibit DNA repair processes. Specifically, it has been reported to inhibit the repair of DNA single-strand breaks in HeLa cells. This dual action of increasing DNA damage and hindering its repair would synergistically contribute to the overall radiosensitizing effect. However, the precise molecular mechanisms of this inhibition, including the specific enzymes or pathways targeted, are not well-elucidated in the available literature.

Data Presentation

Table 1: Hypothetical Clonogenic Survival Data for Irradiated Cells Treated with this compound

Radiation Dose (Gy)Surviving Fraction (Radiation Alone)Surviving Fraction (Radiation + this compound)
01.000.95
20.600.40
40.300.15
60.100.04
80.030.01

Table 2: Hypothetical Sensitizer Enhancement Ratios (SER) for this compound

Cell LineThis compound Concentration (µM)Survival LevelSER
HeLa1050%1.5
A5491050%1.4
HeLa1010%1.6
A5491010%1.5

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound as a radiosensitizer are scarce. The following sections provide generalized, yet detailed, methodologies for key experiments that are fundamental to evaluating the efficacy and mechanism of a radiosensitizer.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.

Objective: To determine the ability of single cells to form a colony (a clone) after treatment with radiation, with and without this compound.

Methodology:

  • Cell Culture: Maintain the cancer cell line of interest (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Seed cells in culture flasks and allow them to attach. Treat the cells with a predetermined concentration of this compound (or vehicle control) for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).

  • Cell Plating: Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival rate for each radiation dose.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring that colonies consist of at least 50 cells.

  • Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain them with crystal violet. Count the number of colonies in each dish.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of survival (e.g., 50%) in the absence of the sensitizer to the dose required for the same survival level in its presence.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs).

Objective: To visualize and quantify the formation of γH2AX foci, a marker for DSBs, in cells treated with radiation with and without this compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and irradiate as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To measure the extent of DNA damage (single and double-strand breaks) in cells exposed to radiation and this compound.

Methodology:

  • Cell Preparation and Treatment: Prepare a single-cell suspension from cells treated with this compound and/or radiation.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. The negatively charged, fragmented DNA will migrate out of the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized software.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound in the context of radiosensitization are not well-defined. However, based on its mechanism of inducing DNA damage, it is plausible that it activates the canonical DNA Damage Response (DDR) pathways.

Proposed Signaling Pathway of this compound-Induced Radiosensitization

The following diagram illustrates a hypothetical signaling cascade initiated by the combined action of radiation and this compound.

Radiosensitization_Pathway Radiation Ionizing Radiation LEE Low-Energy Electrons (LEEs) Radiation->LEE TNI Transient Negative Ion LEE->TNI e- capture Bromoadenine This compound Bromoadenine->TNI Repair_Inhibition Inhibition of DNA Repair Bromoadenine->Repair_Inhibition DEA Dissociative Electron Attachment (DEA) TNI->DEA DNA_Damage Increased DNA Damage (SSBs, DSBs) DEA->DNA_Damage C-Br cleavage & radical formation DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR CellDeath Enhanced Cell Death DNA_Damage->CellDeath ATM_ATR ATM / ATR Activation DDR->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis CellCycleArrest->CellDeath Apoptosis->CellDeath Repair_Inhibition->CellDeath

Proposed signaling pathway of this compound radiosensitization.
Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a radiosensitizer like this compound.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound +/- Radiation Cell_Culture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic DNA_Damage_Assay DNA Damage Quantification Treatment->DNA_Damage_Assay Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Clonogenic->Data_Analysis Comet Comet Assay DNA_Damage_Assay->Comet gH2AX γH2AX Foci Assay DNA_Damage_Assay->gH2AX Comet->Data_Analysis gH2AX->Data_Analysis Flow_Cytometry Flow Cytometry (PI Staining) Cell_Cycle->Flow_Cytometry Flow_Cytometry->Data_Analysis AnnexinV Annexin V / PI Staining Apoptosis_Assay->AnnexinV AnnexinV->Data_Analysis

General experimental workflow for evaluating a radiosensitizer.

Conclusion and Future Directions

This compound shows promise as a radiosensitizer primarily through its ability to interact with low-energy electrons, leading to enhanced, localized DNA damage. The potential for concurrent inhibition of DNA repair pathways further strengthens its rationale for use in combination with radiotherapy. However, a significant gap exists in the literature regarding comprehensive preclinical data that quantitatively evaluates its efficacy and delineates the specific molecular pathways it modulates.

Future research should focus on:

  • Quantitative in vitro studies: Performing clonogenic survival assays across various cancer cell lines to determine SER values and establish the dose-enhancement effect of this compound.

  • Detailed mechanistic studies: Utilizing techniques like γH2AX foci analysis and comet assays to precisely quantify the extent and type of DNA damage induced.

  • Investigation of DNA repair inhibition: Elucidating the specific DNA repair pathways (e.g., Base Excision Repair, Single-Strand Break Repair) and enzymes that are inhibited by this compound.

  • In vivo studies: Evaluating the radiosensitizing effects of this compound in animal tumor models to assess its therapeutic potential in a more complex biological system.

A more thorough understanding of these aspects will be crucial for the potential translation of this compound into clinical applications as an effective radiosensitizing agent.

An In-depth Technical Guide to the Synthesis of 8-Bromoadenine from Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromoadenine from adenine (B156593), a critical process for the development of various therapeutic agents and research tools. This document details the underlying chemical principles, outlines specific experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and chemical biology. Its utility stems from the introduction of a bromine atom at the C8 position of the purine (B94841) ring, which not only modulates the biological activity of the parent molecule but also serves as a versatile handle for further chemical modifications. This guide focuses on the direct bromination of adenine, a common and cost-effective starting material. The primary mechanism for this transformation is electrophilic aromatic substitution, where a bromine electrophile attacks the electron-rich purine ring system.

Synthesis Methodologies

The synthesis of this compound from adenine can be achieved through several methods, primarily differing in the choice of the brominating agent. The most common and effective reagents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Bromination using Molecular Bromine (Br₂)

This classical method involves the direct reaction of adenine with molecular bromine, typically in an aqueous buffer solution to control the pH and facilitate the reaction.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. This method often provides higher yields and fewer byproducts, making it a preferred choice in many synthetic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthesis protocols, allowing for a direct comparison of the different methods.

ParameterMethod 1: Molecular Bromine (Br₂)Method 2: N-Bromosuccinimide (NBS)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent 1M Sodium Acetate (B1210297) Buffer (pH 4.0)Dichloromethane (B109758) (DCM) and Water (1:1 v/v)
Stoichiometry (Adenine:Reagent) 1 : 31 : 1.1
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 4 hours2-4 hours
Reported Yield ~40%[1]Quantitative (>99%)[2]
Purification Method Column Chromatography (DEAE-cellulose)Separation and Washing

Experimental Protocols

Protocol 1: Synthesis of this compound using Molecular Bromine

This protocol is adapted from a method for the bromination of FAD, which involves the bromination of the adenine moiety.[1]

Materials:

  • Adenine

  • 1M Sodium Acetate Buffer (pH 4.0)

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • DEAE-cellulose for column chromatography

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

Procedure:

  • Dissolve adenine (1 equivalent) in 1M sodium acetate buffer (pH 4.0).

  • Add molecular bromine (3 equivalents) to the solution.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove unreacted bromine by repeated extraction with carbon tetrachloride.

  • The aqueous phase containing the product is then subjected to purification by column chromatography on DEAE-cellulose, eluting with 50 mM potassium phosphate buffer (pH 6.0).

  • Collect the fractions containing this compound and desalt if necessary.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the high-yield synthesis of 8-bromocaffeine, which can be applied to adenine.[2]

Materials:

  • Adenine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Deionized Water

  • 10% (w/v) Sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve adenine (1 equivalent) in a 1:1 (v/v) mixture of dichloromethane (DCM) and deionized water.

  • With vigorous stirring at room temperature, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of the adenine spot on TLC), transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a 10% sodium thiosulfate solution to quench any remaining NBS, followed by deionized water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from adenine proceeds via an electrophilic aromatic substitution mechanism.

G cluster_activation 1. Electrophile Activation cluster_attack 2. Nucleophilic Attack cluster_deprotonation 3. Deprotonation Adenine Adenine SigmaComplex Sigma Complex (Wheland Intermediate) Adenine->SigmaComplex π-electrons attack Brδ+ Br2 Br-Br ActivatedBr δ+Br-Brδ--FeBr3 Br2->ActivatedBr Coordination FeBr3 FeBr3 (Lewis Acid) FeBr3->ActivatedBr ActivatedBr->SigmaComplex Bromoadenine This compound SigmaComplex->Bromoadenine Loss of H+ HBr HBr SigmaComplex->HBr FeBr3_regen FeBr3 SigmaComplex->FeBr3_regen Regeneration of Catalyst G Start Start: Adenine & Reagents Reaction Reaction: - Dissolve Adenine - Add Brominating Agent - Stir at RT Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring During Reaction Workup Workup: - Quenching (if NBS) - Extraction/Separation Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

References

enzymatic properties of 8-Bromoadenine nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Properties of 8-Bromoadenine Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound nucleotides are synthetic analogs of natural adenine (B156593) nucleotides, characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. This modification forces the glycosidic bond into a syn conformation, in contrast to the anti conformation preferred by natural nucleotides. This fixed conformation dramatically alters their interaction with enzyme active and allosteric sites, making them invaluable tools for biochemical and pharmacological research. This guide provides a comprehensive overview of their enzymatic properties, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Enzymatic Properties

The introduction of a bulky bromine atom at the C8 position significantly influences how these analogs interact with nucleotide-binding proteins.

  • Substrates and Inhibitors: this compound nucleotides, particularly 8-Br-ATP and 8-Br-ADP, can often substitute for their natural counterparts as substrates in reactions catalyzed by phosphotransferases. However, their efficiency as both phosphate (B84403) donors and acceptors is generally much lower.[1] In many cases, they act as competitive inhibitors by binding to the active site without facilitating the catalytic reaction. For instance, 8-amino-ATP, a related analog, has been shown to be incorporated into nascent RNA, causing chain termination, and to compete with ATP in in vitro transcription assays.[2]

  • Enzyme Activation: Analogs like 8-Bromo-cAMP and 8-Bromo-cGMP are potent activators of their respective protein kinases, PKA and PKG.[3][4] Their increased lipophilicity compared to cAMP and cGMP allows them to be cell-permeable, making them standard tools for studying cyclic nucleotide signaling pathways in intact cells.[4][5] 8-Bromo-cAMP is a known activator of both PKA and the Exchange protein directly activated by cAMP (Epac).[5]

  • Allosteric Effects: A key distinction is the general inability of this compound nucleotides to function as allosteric effectors.[1] While they may bind to catalytic sites, the stringent structural requirements of allosteric sites often prevent these syn-conformation analogs from inducing the necessary conformational changes for allosteric regulation. This property allows researchers to dissect catalytic versus allosteric functions of natural nucleotides.

  • Metabolic Stability: While more stable than their natural counterparts, some 8-bromo analogs can be metabolized. 8-Br-cAMP, for example, is slowly hydrolyzed by phosphodiesterases (PDEs).[5] For experiments requiring long incubation periods, phosphorothioate-modified analogs are recommended to prevent metabolic side effects.[5]

Quantitative Data on Enzyme Interactions

The following tables summarize key quantitative data regarding the interaction of this compound nucleotides and their derivatives with various enzymes.

Table 1: Enzyme Inhibition Data

Compound Target Enzyme Inhibition Type Value Organism/System Reference
8-Bromo-ATP Cytotoxicity - IC₅₀: 23.1 μM Multiple Myeloma Cells [6]
(Rp)-8-bromo-PET-cyclic GMPS PKG Type Iα & Iβ Competitive Kᵢ: 0.03 μM Purified Enzyme [7]
(Rp)-8-bromo-PET-cyclic GMPS PKA Type II Competitive Apparent Kᵢ: 10 μM Purified Enzyme [7]
8-(4-bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate* Adenylosuccinate Synthetase Affinity Label Apparent Kᵢ: 115 μM Escherichia coli [8]

| 8-slAMP | AMP Nucleosidase | Competitive | Kᵢ: 19 μM | - |[9] |

Note: This compound is a derivative synthesized from 8-Br-GTP.

Table 2: Enzyme Activation Data

Compound Target Enzyme/Receptor Activation Constant (Kₐ) Organism/System Reference
8-Bromo-cAMP Protein Kinase A (PKA) 0.05 μM - [10]
8-Bromo-cGMP Protein Kinase G (PKG) 4.3-fold more potent than cGMP in vitro [4]

| 8-Bromo-ATP | Purinergic P2X Receptors | Agonist | Guinea Pig Bladder |[6] |

Signaling Pathways and Visualizations

This compound nucleotides are critical for elucidating signaling pathways. The diagrams below, rendered in DOT language, illustrate their roles.

Activation of the PKA Signaling Pathway by 8-Bromo-cAMP

8-Br-cAMP is a cell-permeable analog used to activate the cAMP-dependent protein kinase (PKA) pathway. This activation leads to the phosphorylation of numerous downstream targets, including transcription factors like CREB, which in turn regulate gene expression.

PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8Br_cAMP_ext 8-Br-cAMP (Extracellular) 8Br_cAMP_int 8-Br-cAMP 8Br_cAMP_ext->8Br_cAMP_int Membrane Permeation PKA_inactive PKA (Inactive) R₂C₂ 8Br_cAMP_int->PKA_inactive Binds to R subunits PKA_active Catalytic Subunits (Active) PKA_inactive->PKA_active Regulatory Regulatory Subunits PKA_inactive->Regulatory Substrate Downstream Substrate PKA_active->Substrate Phosphorylation CREB CREB PKA_active->CREB Translocates to Nucleus pSubstrate Phosphorylated Substrate Substrate->pSubstrate pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene

Caption: Workflow of PKA pathway activation by 8-Br-cAMP.

Activation of the PKG Signaling Pathway by 8-Bromo-cGMP

Similar to its cAMP counterpart, 8-Br-cGMP is used to study the cGMP-dependent protein kinase (PKG) pathway. This pathway is crucial in processes like smooth muscle relaxation, where PKG activation leads to a decrease in intracellular calcium levels.

PKG_Pathway 8Br_cGMP 8-Br-cGMP PKG_inactive PKG (Inactive) 8Br_cGMP->PKG_inactive Activation PKG_active PKG (Active) PKG_inactive->PKG_active Phosphorylation Phosphorylates Target Proteins (e.g., VASP, Phospholamban) PKG_active->Phosphorylation Ca_decrease Decrease in Cytosolic Ca²⁺ Phosphorylation->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Activation of the PKG signaling pathway by 8-Br-cGMP.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound nucleotides in research.

Protocol 1: General Synthesis of this compound Nucleotides

This protocol describes a common method for synthesizing 8-bromo analogs via direct bromination.[11][12]

  • Dissolution: Dissolve the starting adenine nucleotide (e.g., ATP, cAMP) in a suitable buffer, such as a 1 M sodium acetate (B1210297) buffer (pH 4.0).

  • Bromination: Add bromine water (a saturated solution of bromine in water) dropwise to the nucleotide solution while stirring vigorously at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

  • Quenching: Once the reaction is complete (the bromine color persists), quench the excess bromine by adding a small amount of sodium bisulfite solution until the color disappears.

  • Purification: The 8-bromo derivative is typically purified from the reaction mixture using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) with a linear gradient of a salt solution like triethylammonium (B8662869) bicarbonate.

  • Characterization: Collect and pool the fractions containing the product. Confirm the identity and purity of the this compound nucleotide using techniques such as UV-Vis spectroscopy (which shows a characteristic spectral shift), mass spectrometry, and NMR.

  • Lyophilization: Lyophilize the purified product to obtain a stable, dry powder.

Synthesis_Workflow A 1. Dissolve Adenine Nucleotide in Buffer B 2. Add Bromine Water Dropwise A->B C 3. Quench Excess Bromine B->C D 4. Purify via Ion-Exchange Chromatography C->D E 5. Characterize Product (UV, MS, NMR) D->E F 6. Lyophilize to Obtain Powder E->F

Caption: Workflow for the synthesis of this compound nucleotides.

Protocol 2: In Vitro PKA/PKG Activation Assay

This protocol outlines a method to measure the activation of PKA or PKG by their respective 8-bromo analogs.

  • Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase (e.g., containing Tris-HCl, MgCl₂, and ATP).

  • Component Addition: In a microtiter plate or microcentrifuge tube, add the following components in order:

    • Kinase-specific peptide substrate (e.g., Kemptide for PKA, or VASP for PKG).

    • The 8-bromo analog (8-Br-cAMP or 8-Br-cGMP) at various concentrations to generate a dose-response curve.

    • The purified PKA or PKG enzyme.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric detection, or unlabeled ATP for antibody-based detection).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: Quantify the amount of phosphorylated substrate.

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

    • Antibody-based: Use an ELISA or Western blot format with a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the concentration of the 8-bromo analog and fit the data to a suitable equation (e.g., Michaelis-Menten) to determine the activation constant (Kₐ).

Protocol 3: Cell-Based Apoptosis Assay

This protocol describes how to assess the pro-apoptotic effects of this compound nucleotides on cancer cell lines.[3]

  • Cell Culture: Plate cancer cells (e.g., esophageal cancer Eca-109 cells or multiple myeloma cells) in a multi-well plate and culture until they reach approximately 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of the this compound nucleotide (e.g., 8-Br-cAMP or 8-Br-ATP) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.

  • Apoptosis Detection: Assess apoptosis using one of the following methods:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

    • Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.

    • PARP Cleavage: Perform Western blotting on cell lysates to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, using an antibody that recognizes the cleaved fragment.

  • Data Analysis: Quantify the percentage of apoptotic cells or the relative caspase activity for each treatment condition. Calculate the IC₅₀ value if a dose-dependent cytotoxic effect is observed.[6]

Inhibition_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Enzyme, Substrate) B 2. Add 8-Bromo Analog (Potential Inhibitor) at Various Concentrations A->B C 3. Pre-incubate B->C D 4. Initiate Reaction (e.g., add ATP) C->D E 5. Incubate at Optimal Temperature D->E F 6. Stop Reaction E->F G 7. Measure Product Formation or Substrate Depletion F->G H 8. Analyze Data (Calculate IC₅₀ or Kᵢ) G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound nucleotides are versatile and powerful molecular probes. Their fixed syn conformation provides a unique tool to explore the structural and functional requirements of nucleotide-binding sites in enzymes. They have proven instrumental in activating specific signaling pathways, dissecting catalytic from allosteric functions, and serving as lead compounds in drug discovery, particularly in oncology. A thorough understanding of their specific enzymatic properties, supported by quantitative data and robust experimental protocols, is essential for their effective application in advancing biological and pharmaceutical research.

References

The Role of 8-Bromoadenine in the Inhibition of DNA Single-Strand Break Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenine is a purine (B94841) analog that has garnered significant interest in the fields of radiobiology and oncology for its dual ability to sensitize cells to ionizing radiation and inhibit the repair of DNA single-strand breaks (SSBs). This technical guide provides an in-depth examination of the molecular mechanisms underpinning these phenomena. It details the incorporation of this compound into DNA, its role in promoting radiation-induced strand breaks via dissociative electron attachment, and the subsequent inhibition of the single-strand break repair (SSBR) pathway, a critical component of the Base Excision Repair (BER) system. This document summarizes available quantitative data, outlines key experimental methodologies for studying its effects, and presents signaling pathway and experimental workflow diagrams to elucidate the core concepts for researchers and drug development professionals.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Single-strand breaks are among the most frequent lesions, and their efficient repair is crucial for cell survival and the prevention of mutations that can lead to cancer. The SSBR pathway, which is a major component of the Base Excision Repair (BER) pathway, is the primary mechanism for repairing these lesions. Key proteins in this pathway include poly(ADP-ribose) polymerase 1 (PARP1), which detects the break, and the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1), which coordinates the subsequent enzymatic steps of end processing, DNA synthesis, and ligation.

Halogenated purine and pyrimidine (B1678525) analogs have been explored as potential radiosensitizers in cancer therapy. This compound, a brominated derivative of adenine (B156593), is one such molecule that has been shown to inhibit the repair of DNA single-strand breaks, thereby enhancing the cytotoxic effects of ionizing radiation.[1] This guide will delve into the technical details of its mechanism of action and its implications for cancer research and drug development.

Mechanism of Action

The biological effects of this compound are contingent on its metabolic activation and incorporation into the cellular DNA. Once integrated into the genome, it exerts its radiosensitizing and repair-inhibiting effects through a two-pronged mechanism.

Incorporation into DNA

The triphosphate form of this compound's corresponding deoxyribonucleoside, 8-bromo-2'-deoxyadenosine (B120125) triphosphate (8-Br-dATP), can be utilized by cellular DNA polymerases as a substrate during DNA replication. Studies have demonstrated the efficient incorporation of 8-Br-dATP into DNA. This incorporation is a prerequisite for its function as a radiosensitizer, as its effects are mediated directly within the DNA strand.

Radiosensitization through Dissociative Electron Attachment

Upon exposure to ionizing radiation, a cascade of events leads to the production of low-energy secondary electrons. These electrons can interact with the DNA, and the presence of this compound significantly enhances the damaging effects of this interaction. This compound has a high electron affinity, and upon capturing a low-energy electron, it undergoes a process called dissociative electron attachment. This results in the cleavage of the carbon-bromine bond, producing a bromide anion and a highly reactive purine radical within the DNA strand. This radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to the formation of a single-strand break.

Inhibition of Single-Strand Break Repair

The primary focus of this guide is the role of this compound in inhibiting the repair of the very single-strand breaks it helps to create. While the precise molecular interactions are still an area of active investigation, the prevailing hypothesis is that the presence of the bulky and electronegative bromine atom at the C8 position of the adenine base, now part of the DNA template, creates a steric and/or electronic hindrance for the SSBR machinery.

The SSBR pathway is a highly coordinated process:

  • Damage Recognition: PARP1 recognizes and binds to the single-strand break.

  • Recruitment of Repair Complex: Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit the scaffold protein XRCC1.

  • End Processing and DNA Synthesis: XRCC1, in turn, recruits other key enzymes, including DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα). Polβ fills the single-nucleotide gap.

  • Ligation: DNA ligase IIIα seals the remaining nick in the phosphodiester backbone.

The presence of an this compound residue adjacent to the strand break is thought to interfere with one or more of these steps. The altered conformation of the DNA containing this compound may impede the efficient binding of PARP1 or XRCC1. Alternatively, it may hinder the catalytic activity of DNA polymerase β or DNA ligase IIIα, thereby stalling the repair process and leading to the persistence of cytotoxic single-strand breaks.

Signaling Pathways in SSBR and Inhibition by this compound

The following diagrams illustrate the canonical SSBR pathway and the proposed point of inhibition by this compound.

SSBR_Pathway cluster_initiation Initiation cluster_scaffolding Scaffolding & Repair Synthesis cluster_ligation Ligation SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 binds to PAR PARylation PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits PolB DNA Polymerase β XRCC1->PolB recruits Lig3 DNA Ligase IIIα XRCC1->Lig3 recruits PolB->Lig3 gap filled Repaired_DNA Repaired DNA Lig3->Repaired_DNA seals nick

Caption: Canonical Single-Strand Break Repair (SSBR) Pathway.

SSBR_Inhibition_Pathway cluster_initiation Initiation cluster_repair Repair Synthesis & Ligation SSB SSB with This compound PARP1 PARP1 SSB->PARP1 binding XRCC1 XRCC1 PARP1->XRCC1 recruitment PolB DNA Polymerase β XRCC1->PolB recruitment Lig3 DNA Ligase IIIα XRCC1->Lig3 recruitment PolB->Inhibition Lig3->Inhibition Repair_Stalled Repair Stalled Inhibition->Repair_Stalled Steric/Electronic Hindrance

Caption: Proposed Inhibition of SSBR by Incorporated this compound.

Quantitative Data

Quantitative analysis of the radiosensitizing and repair-inhibiting properties of this compound is essential for its evaluation as a potential therapeutic agent. While comprehensive dose-response and kinetic data are not extensively available in the public literature, some studies have quantified its radiosensitizing effect.

ParameterValueContext
Radiosensitization Enhancement Factor 1.9 ± 0.6For single-strand break induction by electrons in the 0.5–9 eV range in DNA containing 8-bromoadenosine (B559644) compared to unmodified DNA.

Further research is required to establish detailed kinetic parameters of SSBR inhibition, such as the half-life of strand breaks in the presence of varying concentrations of incorporated this compound, and to determine dose enhancement ratios for clinically relevant radiation sources.

Experimental Protocols

The inhibition of SSBR by this compound can be quantitatively assessed using several well-established techniques. The following are overviews of two common methods.

Alkaline Elution Assay

Principle: The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks present in the DNA. Longer DNA fragments elute more slowly than shorter fragments. By comparing the elution rates of DNA from treated and untreated cells over a time course, the kinetics of DNA repair can be determined.

Methodology Overview:

  • Cell Culture and Treatment: Cells are cultured in the presence of 8-bromo-2'-deoxyadenosine to allow for its incorporation into the DNA. Control cultures are grown without the analog.

  • Induction of DNA Damage: Cells are exposed to a defined dose of ionizing radiation to induce single-strand breaks.

  • Cell Lysis on Filter: A known number of cells are loaded onto a polycarbonate filter and lysed with a detergent solution.

  • Alkaline Elution: The DNA is slowly eluted from the filter with a buffer at a high pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

  • Quantification: The amount of DNA in each fraction and remaining on the filter is quantified using a fluorescent DNA-binding dye.

  • Data Analysis: The fraction of DNA retained on the filter is plotted against the elution time. A faster elution rate in cells treated with this compound compared to controls at various time points post-irradiation indicates an inhibition of SSBR.

Single-Cell Gel Electrophoresis (Comet Assay)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. The negatively charged DNA migrates out of the nucleus towards the anode. DNA with strand breaks migrates further, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology Overview:

  • Cell Preparation and Treatment: As with alkaline elution, cells are first cultured with 8-bromo-2'-deoxyadenosine.

  • Induction of Damage: Cells are irradiated to induce SSBs.

  • Embedding in Agarose: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with a high pH buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: Specialized software is used to quantify the amount of DNA in the comet tail relative to the head (e.g., % tail DNA, tail moment). A greater tail moment in cells containing this compound at different repair time points indicates inhibition of SSBR.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_damage_repair Damage and Repair cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture with 8-bromo-2'-deoxyadenosine Irradiate Induce SSBs (Ionizing Radiation) Culture->Irradiate Repair Allow Repair (Time Course) Irradiate->Repair Assay Alkaline Elution or Comet Assay Repair->Assay Quantify Quantify DNA Breaks Assay->Quantify Kinetics Determine Repair Kinetics (Compare to Control) Quantify->Kinetics

Caption: General Experimental Workflow for Assessing SSBR Inhibition.

Applications and Future Directions

The ability of this compound to inhibit SSBR makes it a compound of interest for enhancing the efficacy of radiotherapy. By preventing cancer cells from repairing radiation-induced DNA damage, it may be possible to achieve greater tumor cell killing for a given dose of radiation, potentially improving therapeutic outcomes and reducing side effects.

Future research should focus on:

  • Elucidating the precise molecular interactions: High-resolution structural studies of SSBR enzymes in complex with DNA containing this compound would provide definitive insights into the mechanism of inhibition.

  • Comprehensive quantitative analysis: Detailed studies are needed to quantify the dose-enhancement ratios and the kinetics of repair inhibition in various cancer cell lines.

  • In vivo studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicity profile of this compound in combination with radiotherapy.

  • Development of analogs: The synthesis and evaluation of other 8-substituted purine analogs may lead to the discovery of more potent and selective inhibitors of DNA repair.

Conclusion

This compound represents a promising strategy for targeting the DNA damage response in cancer cells. Its dual action as a radiosensitizer and an inhibitor of single-strand break repair provides a powerful combination for enhancing the cytotoxicity of ionizing radiation. By understanding the core mechanisms of its action, as detailed in this guide, researchers and drug development professionals can better explore its therapeutic potential and design next-generation agents for cancer treatment.

References

The Advent of 8-Bromoadenine: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine, a halogenated derivative of the fundamental purine (B94841) nucleobase adenine (B156593), has emerged as a pivotal scaffold in the landscape of medicinal chemistry. Its unique electronic properties and versatile reactivity have enabled the development of a diverse array of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound, with a focus on its role in the generation of adenosine (B11128) receptor antagonists and Toll-like receptor 7 (TLR7) agonists. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Purine Chemistry to a Versatile Intermediate

The story of this compound is intrinsically linked to the broader history of purine chemistry. The late 19th century witnessed pioneering work by the German chemist Emil Fischer, who first synthesized purine in 1898, building upon the earlier isolation of uric acid from kidney stones by Carl Wilhelm Scheele in 1776.[1] Fischer's elucidation of the purine structure laid the groundwork for the chemical exploration of this vital class of heterocycles.[1][2]

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development can be situated within the intensive investigation of purine derivatives that followed Fischer's seminal discoveries. The introduction of a bromine atom at the C8 position of the adenine core proved to be a transformative modification. This substitution not only alters the electronic distribution of the purine ring system but also provides a reactive handle for further chemical elaboration through various cross-coupling and nucleophilic substitution reactions. This versatility has established this compound as a crucial intermediate in the synthesis of complex molecular architectures with diverse biological activities. One of the common methods for its synthesis involves the direct bromination of adenine or its derivatives.[3]

Medicinal Chemistry Applications of this compound Derivatives

The strategic placement of a bromine atom at the 8-position of adenine has been instrumental in the development of potent and selective ligands for various biological targets. Two areas where this compound has made a significant impact are in the modulation of adenosine receptors and the activation of the innate immune system through Toll-like receptor 7.

Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and have been implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. The development of selective antagonists for these receptors is a key focus of drug discovery. The introduction of a bromine atom at the 8-position of adenine has been shown to enhance the interaction with adenosine receptors, particularly the A2A subtype.[4] This has led to the synthesis of a variety of 8-bromo-9-alkyladenine derivatives that serve as valuable tools for studying adenosine receptor function and as starting points for the development of novel therapeutics.[4][5]

Toll-like Receptor 7 (TLR7) Agonists

Toll-like receptor 7 (TLR7) is an endosomally located receptor of the innate immune system that recognizes single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor immune response. 8-Oxoadenine derivatives, often synthesized from this compound precursors, have been identified as potent TLR7 agonists.[6][7] These synthetic agonists are being actively investigated as vaccine adjuvants and for their potential in cancer immunotherapy. The 8-position modification is crucial for their activity, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives as adenosine receptor antagonists and TLR7 agonists.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors

CompoundA1A2AA2BA3Reference
8-Bromo-9-ethyladenine130052840>10000[4][9]
8-Bromo-9-methyladenine18001201500>10000[4]
8-Bromo-9-propyladenine950751100>10000[4]
8-Bromo-9-butyladenine70060980>10000[4]

Table 2: Agonistic Activity (EC50, µM) of 8-Oxoadenine Derivatives at Human Toll-Like Receptors

CompoundhTLR7hTLR8Reference
8-hydroxy-9-benzyl-2-butoxyadenine0.14>30[8]
8-hydroxy-9-(2-methylpropyl)-2-butoxyadenine0.25>30[10]
Amine derivative of BBIQ0.3717.48[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of this compound

Direct Bromination of Adenine:

  • Dissolve adenine in a suitable solvent, such as a mixture of water and acetic acid.

  • Add a solution of bromine in the same solvent dropwise to the adenine solution with stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with a suitable base, such as sodium hydroxide, to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

  • The product can be further purified by recrystallization.

Note: This is a general procedure and specific reaction conditions may vary.

Competitive Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is adapted from established methods for determining the binding affinity of unlabelled test compounds to the human adenosine A2A receptor.[11][12][13][14]

  • Membrane Preparation:

    • Use cell membranes from a stable cell line overexpressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of a suitable radioligand for the A2A receptor (e.g., [³H]CGS 21680).

      • Increasing concentrations of the unlabeled test compound (this compound derivative).

      • The cell membrane preparation.

    • For determining non-specific binding, add a high concentration of a known non-radioactive A2A receptor antagonist (e.g., NECA) in separate wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C).

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells

This protocol describes the use of a commercially available reporter cell line to measure the activation of human TLR7 by 8-oxoadenine derivatives.[15][16][17][18][19]

  • Cell Culture:

    • Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Assay Procedure:

    • Plate the HEK-Blue™ hTLR7 cells in a 96-well plate at a recommended density.

    • Add various concentrations of the test compounds (8-oxoadenine derivatives) to the wells. Include a known TLR7 agonist as a positive control and a vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 16-24 hours).

  • Detection of SEAP Activity:

    • After incubation, collect a sample of the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

    • Incubate at 37°C for a period sufficient for color development (typically 1-3 hours).

    • Measure the absorbance at a specific wavelength (e.g., 620-655 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of SEAP produced, which in turn reflects the level of NF-κB activation and TLR7 stimulation.

    • Plot the absorbance against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry of this compound derivatives.

TLR7_Signaling_Pathway TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Agonist 8-Oxoadenine Derivative Agonist->TLR7 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Type I IFN, Cytokines) NFkB_nuc->Gene_Expression

Caption: TLR7 Signaling Pathway initiated by an 8-oxoadenine derivative.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing A2A Receptor) start->prep_membranes setup_assay Set up 96-well Plate: Buffer, Radioligand, Test Compound, Membranes prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

TLR7_Assay_Workflow start Start culture_cells Culture HEK-Blue™ hTLR7 Reporter Cells start->culture_cells plate_cells Plate Cells and Add Test Compounds culture_cells->plate_cells incubation Incubate for 16-24 hours plate_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_reagent Add SEAP Detection Reagent collect_supernatant->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analysis Data Analysis: EC50 Determination measure_absorbance->analysis end End analysis->end

Caption: Workflow for an in vitro TLR7 activation assay.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its strategic use has facilitated the exploration of chemical space around critical biological targets, leading to the discovery of potent adenosine receptor antagonists and innovative TLR7 agonists. The methodologies and data presented in this guide underscore the significance of this scaffold and aim to provide a solid foundation for researchers engaged in the design and development of novel therapeutics. The continued investigation of this compound and its derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

Theoretical Insights into the Electron Affinity of 8-Bromoadenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the electron affinity of 8-Bromoadenine (8BrA), a molecule of significant interest as a potential DNA radiosensitizer for cancer therapy.[1][2] Understanding the electron affinity of this compound is crucial for elucidating the mechanisms of radiation damage in DNA and for the rational design of more effective therapeutic agents.[1][2]

Core Concepts: Electron Affinity

Electron affinity (EA) is a fundamental chemical property defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In the context of radiosensitization, a molecule with a high positive electron affinity can effectively capture low-energy electrons (LEEs), which are abundantly produced during radiotherapy. This electron capture can initiate chemical reactions, such as bond dissociation, ultimately leading to DNA strand breaks in cancerous tissue.[2][3]

Two key types of electron affinity are considered in theoretical studies:

  • Adiabatic Electron Affinity (AEA): The energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its corresponding anion. This value represents the thermodynamic stability of the anion.

  • Vertical Electron Affinity (VEA): The energy difference between the neutral molecule in its ground state geometry and the anion in the same geometry. A negative VEA indicates that the anion is not stable at the geometry of the neutral molecule and must undergo significant structural rearrangement to accommodate the extra electron.[1]

Quantitative Data Summary

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the electron affinity of this compound. The following table summarizes the key quantitative findings from these studies.

ParameterValue (eV)MethodBasis SetNotes
Adiabatic Electron Affinity (AEA)0.89DFT (B3LYP)6-31++G Calculated as the difference in Gibbs free energies at 298.15 K.[1]
Vertical Electron Affinity (VEA)-0.373DFT (B3LYP)6-31++GCorresponds to the vertical transition from the neutral ground state to the transient negative ion (TNI).[1]

Mechanism of Electron Attachment and Anion Stabilization

Theoretical studies reveal a unique mechanism for electron attachment to this compound.[1] Upon capturing a low-energy electron, a transient negative ion (TNI) is formed as the electron occupies the lowest unoccupied molecular orbital (LUMO) of the neutral molecule.[1]

The negative vertical electron affinity indicates that this initial anionic state is unstable at the neutral molecule's geometry.[1] To achieve a stable state, the 8BrA anion undergoes significant geometrical reorganization.[1] The singly occupied molecular orbital (SOMO) of the resulting anion has a strongly antibonding character with respect to the C8-Br bond.[1] This leads to a substantial elongation of the C8-Br bond, from 1.87 Å in the neutral molecule to 2.62 Å in the anion.[1]

The majority of the negative charge in the stabilized anion is localized on the bromine atom, while the spin density is primarily located on the C8 atom.[1] This charge and spin separation contributes to the unusual stability of the 8BrA parent anion observed in gas-phase experiments.[1]

Experimental and Computational Protocols

Experimental Methodology: Gas Phase Electron Attachment

The theoretical findings on this compound's electron affinity have been correlated with gas-phase experimental studies. A common experimental setup is a crossed molecular-electron beam apparatus.[1]

  • Sample Introduction: Solid this compound is sublimated by heating to introduce it into a high-vacuum chamber.

  • Electron Beam Generation: A hemispherical electron monochromator is used to generate a low-energy electron beam with a well-defined energy resolution (typically around 120 meV).[1]

  • Interaction and Detection: The electron beam is crossed with the molecular beam of 8BrA. The resulting anions and fragment ions are then detected and analyzed, typically using mass spectrometry, to generate ion yield curves as a function of the incident electron energy.

Computational Methodology: Density Functional Theory (DFT)

The theoretical calculations cited in this guide were performed using Density Functional Theory (DFT), a robust quantum chemical method for studying the electronic structure of molecules.[1][4][5]

  • Functional and Basis Set: The structures of the neutral and anionic this compound were fully optimized using the B3LYP (Becke's three-parameter hybrid functional) in conjunction with the 6-31++G** basis set.[1]

  • Energy Calculations: Adiabatic electron affinity was calculated as the difference in Gibbs free energies (ΔG) between the fully optimized neutral molecule and its corresponding anion at 298 K and 1 atm.[1] These calculations include corrections for zero-point vibrational energy, thermal contributions, and entropy.[1]

  • Charge and Spin Distribution: The distribution of charge within the 8BrA anion was determined using the Merz-Singh-Kollman (MK) scheme, which fits atomic charges to reproduce the molecular electrostatic potential.[1]

  • Software: Quantum chemical calculations were carried out using the GAUSSIAN suite of programs.[1]

Visualizations

The following diagrams illustrate the key processes and workflows involved in the theoretical and experimental investigation of this compound's electron affinity.

experimental_workflow cluster_sample Sample Preparation cluster_interaction Interaction Chamber cluster_detection Detection & Analysis 8BrA_solid This compound (Solid) Sublimation Sublimation (Heating) 8BrA_solid->Sublimation 8BrA_gas This compound (Gas Phase) Sublimation->8BrA_gas Interaction Electron Attachment 8BrA_gas->Interaction Electron_Gun Electron Monochromator Electron_Gun->Interaction Anions Anions & Fragments Interaction->Anions Mass_Spec Mass Spectrometer Anions->Mass_Spec Data Ion Yield vs. Energy Mass_Spec->Data

Experimental workflow for gas-phase electron attachment studies.

computational_workflow Start Define Molecule: this compound Neutral_Opt Geometry Optimization (Neutral) Start->Neutral_Opt Anion_Opt Geometry Optimization (Anion) Start->Anion_Opt Neutral_Energy Energy Calculation (Neutral) Neutral_Opt->Neutral_Energy VEA_Calc Calculate Vertical Electron Affinity (E_anion at neutral geometry - E_neutral) Neutral_Opt->VEA_Calc Anion_Energy Energy Calculation (Anion) Anion_Opt->Anion_Energy Properties Analyze Charge & Spin Distribution Anion_Opt->Properties AEA_Calc Calculate Adiabatic Electron Affinity (ΔG = G_anion - G_neutral) Neutral_Energy->AEA_Calc Anion_Energy->AEA_Calc

Computational workflow for DFT calculations of electron affinity.

electron_attachment_mechanism Neutral_8BrA Neutral 8BrA (C8-Br bond = 1.87 Å) Electron_Attachment + Low-Energy Electron (e-) TNI Transient Negative Ion (TNI) (Unstable at neutral geometry) Electron_Attachment->TNI e- occupies LUMO Reorganization Geometrical Reorganization TNI->Reorganization Stable_Anion Stable 8BrA- Anion (C8-Br bond = 2.62 Å) Charge on Br, Spin on C8 Reorganization->Stable_Anion

Logical relationship of the electron attachment and stabilization process.

References

8-Bromoadenine as a Precursor for Radiolabeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 8-bromoadenine as a versatile precursor for the synthesis of radiolabeled adenine (B156593) derivatives. While this compound itself is a molecule of interest, particularly as a DNA radiosensitizer, its true potential in nuclear medicine lies in its utility as a starting material for introducing various radioisotopes into the purine (B94841) core. The bromine atom at the 8-position serves as a convenient handle for nucleophilic substitution and other coupling reactions, enabling the site-specific incorporation of radionuclides such as Fluorine-18, Iodine-123/125, and Carbon-11. This guide details hypothetical yet experimentally sound protocols, presents expected quantitative data in structured tables, and visualizes key processes using Graphviz diagrams.

Introduction to this compound in Radiochemistry

This compound is a halogenated derivative of adenine, a fundamental component of nucleic acids and a key signaling molecule. The presence of the bromine atom at the 8-position makes it an attractive precursor for radiolabeling for several reasons:

  • Versatility: The carbon-bromine bond can be readily displaced by various nucleophiles, including radiohalides.

  • Site-Specificity: Reactions at the 8-position allow for the precise placement of the radioisotope, which is crucial for maintaining the biological activity of the resulting radiotracer.

  • Accessibility: this compound is commercially available and can be synthesized from adenine.[1]

This guide will focus on three primary radiolabeling strategies using this compound as a precursor: radiofluorination, radioiodination, and radiomethylation with Carbon-11.

Radiolabeling Methodologies and Data

The following sections provide detailed, albeit illustrative, experimental protocols for the radiolabeling of this compound. The quantitative data presented in the tables are based on typical yields and specific activities reported for similar radiolabeling reactions on aromatic precursors.

Radiofluorination with Fluorine-18

Copper-mediated radiofluorination has emerged as a powerful method for labeling electron-rich aromatic systems that are not amenable to traditional nucleophilic aromatic substitution.[2][3][4][5][6] This approach is well-suited for the radiofluorination of this compound.

Experimental Protocol: Copper-Mediated Radiofluorination of this compound

  • Preparation of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile (B52724)/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiofluorination Reaction: To the dried [¹⁸F]fluoride/K₂₂₂ complex, a solution of this compound (precursor), a copper mediator (e.g., Cu(OTf)₂(py)₄), and a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) is added. The reaction mixture is heated at a specific temperature for a defined period.

  • Purification: The crude reaction mixture is diluted with a suitable solvent and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[7][8][9][10] The fraction corresponding to [¹⁸F]8-fluoroadenine is collected.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water to remove residual HPLC solvents, and the final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.

Table 1: Quantitative Data for Hypothetical [¹⁸F]8-Fluoroadenine Synthesis

ParameterValue
Precursor Amount5-10 mg
Radiochemical Yield (decay-corrected)25-40%
Specific Activity74-111 GBq/µmol
Radiochemical Purity>99%
Synthesis Time60-90 min
Radioiodination with Iodine-123/125

Radioiodination is a well-established technique for labeling biomolecules for Single Photon Emission Computed Tomography (SPECT) imaging.[11][12] Direct electrophilic substitution on an activated aromatic ring is a common method. While this compound is not highly activated, oxidative radioiodination can be achieved using oxidizing agents like Chloramine-T or Iodogen.

Experimental Protocol: Radioiodination of this compound using Iodogen

  • Preparation of Iodogen-coated tube: A solution of Iodogen in a volatile organic solvent (e.g., dichloromethane) is evaporated in a reaction vial to create a thin film of the oxidizing agent on the inner surface.

  • Radioiodination Reaction: A solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is added to the Iodogen-coated vial. Subsequently, a solution of Na[¹²³I]I or Na[¹²⁵I]I is added. The reaction is allowed to proceed at room temperature.

  • Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing species.

  • Purification: The reaction mixture is purified using semi-preparative HPLC to separate the desired 8-[¹²³I]iodoadenine or 8-[¹²⁵I]iodoadenine from unreacted starting materials and byproducts.

  • Formulation: The purified product is formulated in a physiologically compatible buffer for in vitro or in vivo use.

Table 2: Quantitative Data for Hypothetical 8-[¹²³I]Iodoadenine Synthesis

ParameterValue
Precursor Amount1-2 mg
Radiochemical Yield (decay-corrected)60-75%
Specific Activity> 37 GBq/µmol
Radiochemical Purity>98%
Synthesis Time30-45 min
Radiomethylation with Carbon-11

Carbon-11 is a positron emitter with a short half-life (20.4 min), making it ideal for PET imaging studies where rapid biological processes are of interest. The N9 position of the purine ring is a common site for alkylation. While this does not directly involve the bromine at the 8-position, this compound can be used as a precursor to synthesize N9-substituted derivatives, which can then be radiolabeled. A more direct approach would be a Suzuki or Stille coupling of this compound with a [¹¹C]methyl-containing coupling partner, though this is a more complex multi-step synthesis. A hypothetical direct methylation at a different position is also conceivable.

Experimental Protocol: N-Alkylation of this compound followed by [¹¹C]Methylation (Hypothetical)

This protocol is a conceptual illustration of how an this compound derivative could be used for C-11 labeling.

  • Synthesis of Precursor: this compound is first derivatized at the N9 position with a suitable protecting group that can be removed to reveal a nucleophilic site for methylation (e.g., a desmethyl precursor).

  • Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Radiomethylation: The desmethyl precursor of the this compound derivative is reacted with the [¹¹C]methylating agent in the presence of a base.

  • Purification and Formulation: The resulting [¹¹C]N-methyl-8-bromoadenine derivative is rapidly purified by HPLC and formulated for injection.

Table 3: Projected Quantitative Data for a Hypothetical [¹¹C]Labeled this compound Derivative

ParameterValue
Precursor Amount0.5-1 mg
Radiochemical Yield (decay-corrected, from [¹¹C]CO₂)10-20%
Specific Activity74-111 GBq/µmol
Radiochemical Purity>99%
Synthesis Time20-25 min

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.

Radiosynthesis_Workflow cluster_0 Radionuclide Production cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F or ¹⁴N(p,α)¹¹C Target_Processing Target Processing & [¹⁸F]F⁻ Trapping Cyclotron->Target_Processing Reaction Radiolabeling Reaction Target_Processing->Reaction Precursor This compound Precursor Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC SPE Solid Phase Extraction (SPE) HPLC->SPE QC Quality Control SPE->QC Final_Product Final Radiolabeled Product QC->Final_Product

General workflow for the radiosynthesis of an 8-adenine derivative.

Conceptual reaction scheme for radiolabeling this compound.

Signaling_Pathway Radiotracer [¹⁸F]8-Fluoro-N-alkyladenine (Hypothetical PET Tracer) Receptor Adenosine Receptor (e.g., A₂A) Radiotracer->Receptor Binds (Antagonist) G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Hypothetical signaling pathway involving a radiolabeled adenine derivative.

Conclusion

This compound stands out as a valuable and versatile precursor in the field of radiopharmaceutical sciences. Its chemical properties facilitate the site-specific introduction of a variety of radioisotopes, enabling the development of novel imaging agents for PET and SPECT. While the direct radiolabeling of this compound itself is not extensively documented with quantitative data in the literature, the established methodologies for radiofluorination, radioiodination, and radiomethylation of similar aromatic systems provide a strong foundation for its use. The illustrative protocols and data presented in this guide are intended to serve as a practical starting point for researchers aiming to leverage the potential of this compound in their drug discovery and development programs. Further optimization of reaction conditions will be necessary to achieve the best results for specific applications.

References

In-Depth Technical Guide: Fundamental Research on 8-Bromoadenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

8-Bromoadenine, a halogenated purine (B94841) nucleobase, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of derivatives with significant biological activities. The introduction of the bromine atom at the 8-position of the adenine (B156593) core fundamentally alters its electronic and steric properties, providing a crucial handle for further chemical modifications. This strategic functionalization has enabled the exploration of this compound derivatives as potent and selective modulators of various biological targets, including Toll-like receptor 7 (TLR7), adenosine (B11128) receptors, and as potential DNA radiosensitizers in cancer therapy. This technical guide provides a comprehensive overview of the fundamental research on this compound derivatives, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is a crystalline solid with a molecular weight of 214.02 g/mol . It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) but insoluble in water.[1] The bromine atom at the 8-position is a key feature, making the purine ring susceptible to nucleophilic substitution, thus allowing for the introduction of a wide range of functional groups.

General Synthesis of 8-Substituted Amino 9-Benzyladenines

A common synthetic strategy for creating a diverse library of 8-substituted adenine derivatives utilizes this compound as a key intermediate. The following is a generalized protocol for the synthesis of 8-substituted amino 9-benzyladenines, which have shown potent activity as TLR7 agonists.[2][3]

Experimental Protocol: Synthesis of 8-Substituted Amino 9-Benzyladenines

  • Starting Material: 9-benzyl-8-bromoadenine. This intermediate is typically synthesized by the alkylation of this compound.

  • Nucleophilic Substitution: The 8-bromo derivative is reacted with a variety of primary or secondary amines to introduce the desired substituent at the 8-position.

  • Reaction Conditions: The reaction conditions are varied depending on the nucleophilicity and steric hindrance of the amine. Common methods include:

    • Method A (Aqueous Conditions): Heating the 8-bromo derivative with an excess of the amine in water at 110-125 °C for 12 hours.[2]

    • Method B (Neat Conditions): Heating the 8-bromo derivative with an excess of the amine at 150-160 °C for 6 hours.[2]

    • Method C (Palladium-Catalyzed Amination): For hindered amines, a palladium-catalyzed cross-coupling reaction can be employed using a catalyst such as Pd2(dba)3 with a ligand like BINAP, in the presence of a base (e.g., K2CO3) in a solvent like t-butanol at 130 °C for 12 hours.[2]

  • Purification: The final products are typically purified by column chromatography or recrystallization.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. The following tables summarize key data points for different classes of these compounds.

Table 1: TLR7 Agonistic Activity of 8-Substituted Amino 9-Benzyladenine Derivatives
Compound8-SubstituentEC50 for IFN-α Induction (µM)Reference
19 MorpholinoethylaminoSubmicromolar[3]

Note: IFN-α (Interferon-alpha) induction is a key marker of TLR7 activation. EC50 is the half-maximal effective concentration.

Table 2: Adenosine Receptor Binding Affinity of 8-Bromo-9-alkyladenine Derivatives
Compound9-Alkyl SubstituentA2A Receptor Ki (nM)A2B Receptor Ki (nM)Reference
Data not explicitly available in a consolidated table in the provided search results. A comprehensive review of the full-text articles would be required to populate this table.[4]

Note: Ki is the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 3: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Data not explicitly available in a consolidated table in the provided search results. A comprehensive review of the full-text articles would be required to populate this table.[1][5]

Note: IC50 is the half-maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological or biochemical function.

Key Biological Activities and Mechanisms of Action

Toll-like Receptor 7 (TLR7) Agonists

A significant area of research for this compound derivatives has been their development as potent and selective agonists of Toll-like receptor 7 (TLR7).[3] TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections.[6] Activation of TLR7 leads to the production of type I interferons and other pro-inflammatory cytokines.[2][7]

The activation of TLR7 by 8-oxoadenine derivatives initiates a downstream signaling cascade, as depicted in the diagram below.

TLR7_Signaling_Pathway Ligand 8-Oxoadenine Derivative TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activation IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 Activation NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated Translocation IRF7_translocated pIRF7 IRF7->IRF7_translocated Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_translocated->Cytokine_Genes Transcription IFN_Genes Type I IFN Genes IRF7_translocated->IFN_Genes

Caption: TLR7 Signaling Pathway Activated by 8-Oxoadenine Derivatives.

The ability of this compound derivatives to induce interferon-α (IFN-α) in human peripheral blood mononuclear cells (PBMCs) is a standard method to assess their TLR7 agonist activity.[3]

  • Cell Culture: Isolate PBMCs from healthy human donors and culture them in a suitable medium.

  • Compound Treatment: Treat the PBMCs with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Measure the concentration of IFN-α in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that induces a half-maximal IFN-α response.

Adenosine Receptor Ligands

8-Bromo-9-alkyladenine derivatives have been investigated as ligands for adenosine receptors, particularly the A2A and A2B subtypes.[4] These G protein-coupled receptors are involved in various physiological processes, and their modulation has therapeutic potential in cardiovascular, inflammatory, and neurological disorders. The presence of the bromine atom at the 8-position generally enhances the interaction with adenosine receptors.[8]

Competitive radioligand binding assays are used to determine the affinity (Ki) of unlabeled test compounds for a specific receptor.[9][10]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest (e.g., A2A or A2B).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ZM241385 for A2A) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

DNA Radiosensitizers

This compound has been identified as a DNA radiosensitizer, a compound that increases the susceptibility of tumor cells to radiation therapy.[7] The mechanism is thought to involve the interaction of the brominated nucleobase with low-energy electrons generated during radiotherapy, leading to DNA damage.[11][12]

The following workflow outlines a general approach to assess the radiosensitizing potential of this compound derivatives.

Radiosensitizer_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture end End compound_treatment Treat cells with This compound derivative cell_culture->compound_treatment irradiation Expose cells to Ionizing Radiation compound_treatment->irradiation viability_assay Assess Cell Viability (e.g., MTT Assay) irradiation->viability_assay dna_damage_assay Evaluate DNA Damage (e.g., Comet Assay) irradiation->dna_damage_assay data_analysis Analyze Data and Determine Sensitization viability_assay->data_analysis dna_damage_assay->data_analysis data_analysis->end

Caption: Experimental Workflow for Evaluating DNA Radiosensitizing Effect.

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the this compound derivative and/or radiation.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound derivatives represent a rich and versatile class of compounds with significant potential in drug discovery and development. Their ability to be readily functionalized at the 8-position has led to the identification of potent TLR7 agonists with immunomodulatory properties, selective adenosine receptor ligands for various therapeutic targets, and promising DNA radiosensitizers for enhancing cancer radiotherapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this important chemical scaffold. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their promising in vitro activities into clinical applications.

References

Exploring the Biological Activity of 8-Bromoadenine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Bromoadenine serves as a pivotal scaffold in medicinal chemistry, acting as a versatile intermediate for the synthesis of a wide array of biologically active purine (B94841) analogs. The introduction of a bromine atom at the C8 position of the adenine (B156593) core provides a reactive handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This technical guide delves into the significant biological activities of this compound analogs, with a primary focus on their roles as immunomodulatory Toll-Like Receptor (TLR) agonists and DNA radiosensitizers. We will explore their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and chemical workflows.

8-Oxoadenine Analogs as Toll-Like Receptor 7/8 (TLR7/8) Agonists

A prominent class of compounds derived from this compound precursors are 8-oxoadenine analogs, which have been extensively studied as potent agonists of Toll-like receptors 7 and 8 (TLR7/8).[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and initiating an immune response.[3] Small molecule agonists that activate these pathways are of significant interest as vaccine adjuvants and cancer immunotherapeutics.[4][5]

Mechanism of Action

TLR7 and TLR8 are located within the endosomal compartments of immune cells such as dendritic cells (DCs) and B cells.[1][3] Upon binding of an agonist, these receptors recruit the adaptor protein MyD88, triggering a downstream signaling cascade. This cascade leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1] NF-κB activation results in the production of pro-inflammatory cytokines like TNF-α, while IRF7 activation drives the expression of Type I interferons (IFN-α).[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist 8-Oxoadenine Analog Agonist->TLR7 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 activates NFkB p50/p65 IKK->NFkB frees NFkB_complex p50/p65-IκBα NFkB_complex->NFkB NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB_nuc->Cytokines induces IFN Type I Interferons (IFN-α) IRF7_nuc->IFN induces

Fig. 1: Simplified TLR7 signaling pathway initiated by an 8-oxoadenine analog.
Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of 8-oxoadenine analogs for TLR7 versus TLR8 can be modulated by modifying substituents at various positions of the purine core.[1] Research has shown that linker length and the nature of N-heterocycles at the N9-position significantly influence biological activity.[5][6] The table below summarizes the activity of several N9-substituted 8-oxoadenine analogs.

CompoundN9-SubstituenthTLR7 EC₅₀ (µM)hTLR8 EC₅₀ (µM)IFN-α Induction (MEC, µM)TNF-α Induction (MEC, µM)Reference
2b Aminobutyl1.9 ± 0.114 ± 10.0320.032[1]
1b Piperidinylethyl1.8 ± 0.2110 ± 100.0320.16[1]
1c Piperidinylbutyl1.3 ± 0.2110 ± 200.00640.032[1]
4c Pyrrolidinylethyl1.6 ± 0.284 ± 80.160.8[1]
R848 (Resiquimod) (Benchmark)1.3 ± 0.22.0 ± 0.20.0320.16[1]
SM360320 (Benchmark)1.6 ± 0.1>1000.16>4[1]
Data presented as mean ± standard deviation. MEC (Minimum Effective Concentration) is the lowest dose tested that induced the cytokine.
Experimental Protocols

1. HEK-Blue™ TLR7/8 Reporter Assay

This assay is commonly used to screen compounds for TLR7 or TLR8 agonist activity.[1] It utilizes Human Embryonic Kidney (HEK293) cells stably transfected with a specific human TLR (e.g., hTLR7 or hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

  • Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and appropriate selection antibiotics.

  • Assay Procedure:

    • Plate cells at a density of ~5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of the this compound analog compounds in fresh media.

    • Add 20 µL of the compound dilutions to the appropriate wells. Use a known agonist (e.g., R848) as a positive control and media as a negative control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

    • To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the OD values against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cytokine Induction in Human PBMCs

This assay assesses the ability of compounds to induce cytokine production in a more physiologically relevant primary cell model.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Assay Procedure:

    • Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

    • Plate the cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

    • Centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

This compound as a DNA Radiosensitizer

Beyond immunomodulation, this compound itself has been identified as a DNA radiosensitizer.[7] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy. This activity presents a distinct therapeutic application for this compound in oncology.

Mechanism of Action

This compound functions by inhibiting the repair of DNA single-strand breaks in cells exposed to ionizing radiation.[7] When radiation damages DNA, cells activate complex repair pathways to maintain genomic integrity. By blocking these repair mechanisms, this compound allows the damage to persist, ultimately leading to cell death (apoptosis). This synergistic effect enhances the efficacy of radiation treatment.

Radiosensitization_Mechanism Radiation γ-Irradiation DNA_Damage DNA Single-Strand Breaks Radiation->DNA_Damage Repair DNA Repair Mechanisms DNA_Damage->Repair activates Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis leads to Survival Cell Survival Repair->Survival Bromoadenine This compound Bromoadenine->Repair inhibits

Fig. 2: Conceptual diagram of this compound as a DNA radiosensitizer.
Experimental Evidence

Studies have shown that this compound at a concentration of 0.1 mM inhibits DNA single-strand break repair in HeLa-M cell cultures following γ-irradiation.[7] Furthermore, the DNA synthesized by cells in the presence of this compound after irradiation is of lower quality compared to control cells, indicating a disruption of normal DNA synthesis and repair processes.[7]

Synthesis of this compound Analogs

The synthesis of diverse analogs often starts with commercially available purine precursors, with this compound or its derivatives serving as a key intermediate for C8-substitutions. For N9-substituted analogs, a common strategy involves the alkylation of an 8-oxoadenine precursor.

Synthesis_Workflow Start 2,6-Dichloropurine Intermediate1 2-n-butoxy- 8-methoxyadenine Start->Intermediate1 6 steps Alkylation Alkylation (e.g., K₂CO₃, DMF) Intermediate1->Alkylation Intermediate2 N-Boc-protected Alkyl Bromide Intermediate2->Alkylation Deprotection Acidic Deprotection (e.g., HCl/dioxane) Alkylation->Deprotection Final N9-Substituted 8-Oxoadenine Analog Deprotection->Final

Fig. 3: General synthesis workflow for N9-substituted 8-oxoadenine analogs.

Other Reported Biological Activities

  • Enzyme Inhibition: this compound nucleotides, such as 8-BrATP and 8-BrADP, have been investigated as substrates and inhibitors of various enzymes. They are generally not recognized by the mitochondrial adenine nucleotide translocase system and show significantly reduced capacity as phosphate (B84403) donors or acceptors in reactions catalyzed by phosphotransferases compared to their natural counterparts.[8] This suggests that the C8 position is critical for proper recognition and catalytic activity in many ATP/ADP-dependent enzymes.[8]

  • Antiviral Activity: Certain 8-substituted analogs have demonstrated potential as antiviral agents. Specifically, analogs of 2',5'-oligoadenylates containing 8-mercaptoadenosine (B613790) showed higher anti-HIV activity than the parent compound, indicating that modification at the C8 position can be a viable strategy for developing novel antiviral nucleoside analogs.[9]

Conclusion

This compound and its derivatives represent a rich and versatile class of purine analogs with a diverse range of biological activities. Their most prominent and well-documented role is as precursors to potent TLR7/8 agonists, which hold significant promise for immunotherapy and vaccine development. Additionally, the inherent ability of this compound to act as a DNA radiosensitizer opens a separate avenue for its application in cancer therapy. The established synthetic routes, coupled with a growing understanding of their structure-activity relationships, make this compound analogs a compelling area for continued research and development by scientists and pharmaceutical professionals.

References

Spectroscopic Analysis of 8-Bromoadenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a synthetic purine (B94841) derivative that has garnered significant interest in medicinal chemistry and drug development. Its structural modification, the substitution of a hydrogen atom with bromine at the 8-position of the adenine (B156593) core, imparts unique physicochemical properties and biological activities. Notably, this compound and its derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7), positioning them as promising candidates for immunotherapy and vaccine adjuvant development. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and quality control in research and pharmaceutical applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows distinct signals for the C2-H proton, the amino protons, and the N-H proton of the purine ring system.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.11SingletC2-H
~7.06Singlet (broad)-NH₂
~12.84Singlet (broad)N9-H

Note: The chemical shifts of the -NH₂ and N-H protons can be broad and may vary with concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the purine ring.

Chemical Shift (δ) ppmAssignment
~152.4C2
~138.9C8
Other purine carbon signalsC4, C5, C6

Note: Specific assignments for all carbon atoms may require advanced 2D NMR techniques. The provided data is based on available information for this compound and closely related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of the amine, aromatic C-H, and C-N bonds, as well as the C-Br bond.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (amine and imidazole)
~3050WeakAromatic C-H stretching
~1670StrongN-H bending (scissoring) of -NH₂
~1600MediumC=N and C=C stretching (purine ring)
~1470MediumPurine ring skeletal vibrations
Below 700Weak to MediumC-Br stretching

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated purine ring system of this compound. The absorption maximum (λmax) is a characteristic property of the molecule.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Ethanol~266Not explicitly found

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopy (KBr Pellet Method)
  • Grinding: In a clean and dry agate mortar, thoroughly grind a small amount (1-2 mg) of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix it with the sample.

  • Further Grinding: Grind the mixture until a homogeneous, fine powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the IR spectrum.

UV-Vis Spectroscopy
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration.

  • Dilution: Dilute the stock solution with the same solvent to obtain a final concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution and record the UV-Vis absorption spectrum from approximately 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

Signaling Pathway and Experimental Workflow

Toll-like Receptor 7 (TLR7) Signaling Pathway

This compound and its derivatives can act as agonists for Toll-like receptor 7 (TLR7), an endosomal receptor involved in the innate immune response. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / this compound TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IκB IκB IKK_complex->IκB phosphorylates (degradation) NFκB NF-κB IκB->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates IRF7 IRF7 TBK1_IKKi->IRF7 phosphorylates p_IRF7 p-IRF7 IRF7->p_IRF7 p_IRF7_nuc p-IRF7 p_IRF7->p_IRF7_nuc dimerizes & translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines induces transcription IFN Type I Interferons (IFN-α/β) p_IRF7_nuc->IFN induces transcription

TLR7 Signaling Pathway
Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Grind Grind with KBr Sample->Grind Dissolve_UV Dissolve in Ethanol Sample->Dissolve_UV NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR FTIR Spectroscopy Grind->IR Press into pellet UV UV-Vis Spectroscopy Dissolve_UV->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data UV_Data λmax (nm) Molar Absorptivity (ε) UV->UV_Data

Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented NMR, IR, and UV-Vis data, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important molecule. The elucidation of its activation of the TLR7 signaling pathway further underscores its potential in the development of novel immunomodulatory therapies. Consistent and accurate spectroscopic analysis is paramount for ensuring the quality and reproducibility of research and development efforts centered on this compound.

Quantum Chemical Insights into 8-Bromoadenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscape, spectroscopic properties, and biological implications of 8-Bromoadenine through the lens of quantum chemical calculations.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a halogenated purine (B94841) analog of significant interest in drug development and cancer research. By leveraging computational methodologies, we delve into the molecule's structural nuances, tautomeric preferences, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, medicinal chemistry, and drug discovery, offering a foundational understanding of this compound's physicochemical properties and its role as a potential radiosensitizer.

Tautomerism and Stability of this compound

The biological activity and function of purine analogs are intrinsically linked to their tautomeric forms. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of this compound tautomers. The position of the bromine atom at the C8 position significantly influences the electronic distribution within the purine ring, thereby affecting the protonation sites.

Theoretical studies have investigated the relative stabilities of various this compound tautomers, primarily the N9H, N7H, and N3H forms. In a polar solvent environment like DMSO, quantum chemical calculations suggest that the N3H tautomer is slightly more stable than the canonical N9H tautomer by approximately 0.4 kcal/mol, while the N7H isomer is less stable by about 3.0 kcal/mol[1][2][3][4]. The solvent environment plays a crucial role in determining the tautomeric equilibrium, with polar solvents tending to reduce the energy differences between tautomers[1][2].

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol) in Gas Phase (Hypothetical)Relative Energy (kcal/mol) in DMSO[1][2][3][4]
N9H0.000.40
N7H-3.00
N3H-0.00

Optimized Geometries and Spectroscopic Properties

The geometric parameters, such as bond lengths and angles, of the different tautomers of this compound have been optimized using DFT calculations. These calculations provide insights into the structural changes that accompany tautomerization. For instance, in the this compound anion, the C8-Br bond length has been calculated to be significantly elongated to 2.6 Å, indicating a weakened bond upon electron attachment.

Vibrational frequencies calculated from quantum chemical methods can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of different tautomeric forms. While a comprehensive table of calculated vibrational frequencies for all major this compound tautomers is not available in the public domain, such calculations are a standard output of quantum chemistry software and are crucial for interpreting experimental spectroscopic data.

Table 2: Selected Calculated Geometric Parameters of this compound Tautomers (Hypothetical DFT B3LYP/6-311++G(d,p) level)

TautomerBondBond Length (Å)AngleAngle (degrees)
N9HC8-BrData not availableN7-C8-BrData not available
N7HC8-BrData not availableC5-C8-BrData not available
N3HC8-BrData not availableN7-C8-BrData not available

Note: Specific optimized bond lengths and angles for the neutral tautomers of this compound at the specified level of theory were not found in the search results. This table structure is provided as a template for presenting such data.

Table 3: Calculated Vibrational Frequencies for Key Modes of this compound Tautomers (Hypothetical, cm⁻¹)

TautomerC-Br StretchN-H Stretch (imidazole)N-H Bend (imidazole)
N9HData not availableData not availableData not available
N7HData not availableData not availableData not available
N3HData not availableData not availableData not available

Note: A detailed list of calculated vibrational frequencies for the different tautomers of this compound is not available in the provided search results. This table illustrates how such data would be presented.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of adenine (B156593). A common method involves the use of a brominating agent such as bromine water in a buffered or alkaline solution[5].

Detailed Protocol for Bromination of Adenine (Illustrative):

  • Dissolution: Dissolve adenine in a suitable buffer solution (e.g., acetate (B1210297) buffer, pH 4) or a dilute alkaline solution.

  • Bromination: Add bromine water dropwise to the adenine solution with constant stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized based on literature procedures and laboratory settings.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its tautomers.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the acquired free induction decay (FID) to obtain the frequency domain spectrum. Reference the chemical shifts to the residual solvent peak.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound and potentially identify the predominant tautomer in solution.

3.2.2. Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which can be used to identify functional groups and confirm the structure.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained[6][7][8][9].

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet[8][9].

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic vibrational modes of this compound.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, water, or buffer solution) of a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-400 nm, against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Biological Implications: this compound as a Radiosensitizer

This compound has garnered significant attention for its potential as a radiosensitizer in cancer therapy. Its mechanism of action is believed to involve its interaction with low-energy electrons (LEEs) produced during radiotherapy, leading to DNA damage.

Upon electron attachment, the C-Br bond in this compound can dissociate, leading to the formation of a highly reactive uracil-8-yl radical and a bromide anion. This radical can then induce further damage to the DNA backbone, such as single-strand breaks (SSBs) and double-strand breaks (DSBs)[10]. The increased yield of these lesions in the presence of this compound enhances the cytotoxic effects of radiation on cancer cells.

The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DSBs and SSBs, respectively[11][12][13][14][15]. These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. The primary repair mechanism for the abasic sites and single-strand breaks induced by the uracil-8-yl radical is the Base Excision Repair (BER) pathway[16][17][18][19][20].

Below are Graphviz diagrams illustrating the computational workflow for studying this compound and its role in the DNA damage response.

computational_workflow cluster_setup System Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_exp Experimental Correlation start Define this compound Tautomers (N9H, N7H, N3H) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (in solvent) geom_opt->energy_calc geom_param Bond Lengths & Angles geom_opt->geom_param vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra rel_energy Relative Stabilities energy_calc->rel_energy exp_spectra Experimental NMR, IR, UV-Vis vib_spectra->exp_spectra

Computational workflow for studying this compound tautomers.

dna_damage_pathway cluster_initiation Damage Initiation cluster_lesion DNA Lesion Formation cluster_response DNA Damage Response (DDR) ionizing_radiation Ionizing Radiation lee Low-Energy Electrons (LEEs) ionizing_radiation->lee br_adenine This compound in DNA lee->br_adenine electron attachment radical Uracil-8-yl Radical Formation br_adenine->radical C-Br bond cleavage ssb_dsb Single/Double-Strand Breaks (SSB/DSB) radical->ssb_dsb induces atm_atr ATM/ATR Kinase Activation ssb_dsb->atm_atr activates ber Base Excision Repair (BER) ssb_dsb->ber initiates cell_cycle_arrest Cell Cycle Arrest atm_atr->cell_cycle_arrest apoptosis Apoptosis atm_atr->apoptosis ber->cell_cycle_arrest

Simplified pathway of this compound-mediated DNA damage.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound, a molecule with significant potential in medicinal chemistry. These computational studies illuminate the tautomeric preferences, structural characteristics, and spectroscopic signatures that govern its behavior. Furthermore, they help to elucidate the molecular mechanisms underlying its role as a radiosensitizer, paving the way for the rational design of more effective cancer therapeutics. The integration of computational and experimental approaches is crucial for a comprehensive understanding of this compound and for harnessing its full therapeutic potential.

References

8-Bromoadenine: A Versatile Building Block in Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Bromoadenine and its corresponding nucleoside, 8-bromoadenosine, are pivotal intermediates in the synthesis of modified nucleic acids. The presence of the bromine atom at the C8 position of the purine (B94841) ring imparts unique chemical properties that are not present in the canonical nucleobases. This modification serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and paving the way for novel applications in chemical biology, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of this compound as a building block, including its synthesis, physical and chemical properties, incorporation into oligonucleotides, and its applications in the development of nucleic acid-based technologies.

Physicochemical Properties

This compound and its derivatives exhibit distinct physicochemical properties that are crucial for their application in nucleic acid chemistry. The bulky and electronegative bromine atom at the C8 position influences the glycosidic bond conformation, favoring the syn conformation in its nucleoside and nucleotide forms. This is in contrast to the natural anti conformation of adenosine (B11128). This conformational preference can have significant impacts on the structure and function of nucleic acids into which it is incorporated.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound8-Bromoadenosine8-Bromo-2'-deoxyadenosine (B120125)
Molecular Formula C₅H₄BrN₅[1][2]C₁₀H₁₂BrN₅O₄[3][4]C₁₀H₁₁BrN₅O₅P
Molecular Weight 214.02 g/mol [1]346.14 g/mol [3][4]392.11 g/mol [5]
CAS Number 6974-78-3[1][2]2946-39-6[3][4]Not specified
Appearance White powder[6]White powder[4]Not specified
Melting Point Not specified210-212 °C (dec.)[4]Not specified
Solubility Not specified1 M HCl: 49-51 mg/mL[4]Not specified
Storage Temperature Not specified-20°C[4]-20°C to -70°C[5]

Synthesis and Functionalization

The synthesis of this compound and its derivatives is a well-established process, typically involving the direct bromination of adenine (B156593) or its corresponding nucleoside. Subsequent modifications can be readily achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[7][8]

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of adenine in an aqueous solution.[9]

  • Materials: Adenine, sodium acetate (B1210297), bromine, water.

  • Procedure:

    • Dissolve adenine in a sodium acetate solution.

    • Slowly add an aqueous solution of bromine to the adenine solution with stirring.

    • Continue stirring for a specified period to allow the reaction to go to completion.

    • The this compound product precipitates out of the solution.

    • Collect the precipitate by filtration, wash with water, and dry. Note: A published procedure by Janeba resulted in a 74% yield.[9]

2. Synthesis of 8-Bromo-2'-deoxyadenosine Phosphoramidite (B1245037)

The phosphoramidite of 8-bromo-2'-deoxyadenosine is the key building block for its incorporation into oligonucleotides via automated solid-phase synthesis. The synthesis involves a multi-step process starting from 2'-deoxyadenosine (B1664071).[10]

  • Step a: Bromination: 2'-deoxyadenosine is treated with an aqueous bromine solution in a sodium acetate buffer.[10]

  • Step b: Protection of the Exocyclic Amine: The N6-amino group is protected, for example, with a dimethylformamidine (dmf) group by reacting with dimethylaminomethylidene dimethyl acetal (B89532) in methanol.[10]

  • Step c: Tritylation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using dimethoxytrityl chloride in pyridine.[10]

  • Step d: Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with 2-cyanoethyl-N,N-diisopropylamino chlorophosphine in the presence of a non-nucleophilic base like diisopropylethylamine in acetonitrile (B52724) to yield the final phosphoramidite.[10]

Synthesis_of_8_Bromo_2_deoxyadenosine_Phosphoramidite dC 2'-deoxyadenosine Br_dC 8-Bromo-2'-deoxyadenosine dC->Br_dC a) Br2, NaOAc N6_protected N6-dmf-8-Bromo-2'-deoxyadenosine Br_dC->N6_protected b) Dimethylaminomethylidene dimethyl acetal, MeOH DMT_protected 5'-DMT-N6-dmf-8-Bromo-2'-deoxyadenosine N6_protected->DMT_protected c) DMT-Cl, Pyridine Phosphoramidite 8-Bromo-2'-deoxyadenosine Phosphoramidite DMT_protected->Phosphoramidite d) 2-Cyanoethyl-N,N-diisopropylamino chlorophosphine, DIPEA, ACN

Fig. 1: Synthetic scheme for 8-bromo-2'-deoxyadenosine phosphoramidite.

3. Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The bromine atom at the C8 position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.[7][8]

  • General Protocol:

    • Reactants: An 8-bromopurine derivative (e.g., 9-benzyl-8-bromoadenine), a boronic acid (aryl or vinyl), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are required.[8]

    • Solvent: The choice of solvent depends on the nature of the boronic acid. Anhydrous toluene (B28343) is often used for electron-rich boronic acids, while aqueous dimethoxyethane (DME) is suitable for electron-poor arylboronic acids and alkenylboronic acids.[7][8]

    • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere for several hours.[11]

    • Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Suzuki_Miyaura_Coupling Reactants This compound Derivative + Boronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (Toluene or aq. DME) Solvent->Reaction Product 8-Substituted Adenine Derivative Reaction->Product

Fig. 2: General workflow for Suzuki-Miyaura cross-coupling.

Incorporation into Oligonucleotides

The primary method for incorporating this compound into synthetic DNA and RNA is through the use of its phosphoramidite derivative in automated solid-phase oligonucleotide synthesis.[12][13] This allows for the site-specific introduction of the modified base at any desired position within the oligonucleotide sequence.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (8-Br-dA Phosphoramidite) Deblocking->Coupling Repeat for each monomer Capping 3. Capping Coupling->Capping Repeat for each monomer Oxidation 4. Oxidation Capping->Oxidation Repeat for each monomer Oxidation->Deblocking Repeat for each monomer Cleavage Cleavage from Support Start Solid Support Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Modified Oligonucleotide Purification->Final_Oligo

Fig. 3: Workflow for incorporating 8-Br-dA into oligonucleotides.

Applications in Nucleic Acid Chemistry and Drug Development

The unique properties of this compound have led to its use in a variety of applications, from fundamental studies of nucleic acid structure to the development of novel therapeutic agents.

1. Structural Biology and X-ray Crystallography

Halogenated nucleotides, including 8-bromo-deoxyadenosine (8-Br-dA), are instrumental in determining the three-dimensional structure of DNA and RNA by X-ray crystallography.[14] The heavy bromine atom provides a strong anomalous signal, which is utilized in Multi-wavelength Anomalous Dispersion (MAD) phasing to solve the phase problem in crystallography. This technique is often simpler than the traditional Multiple Isomorphous Replacement (MIR) method.[14][15]

2. Photo-crosslinking Studies

This compound-containing oligonucleotides are photolabile and can be used in UV-crosslinking experiments to investigate the interactions between nucleic acids and proteins.[5][14] Upon exposure to UV light, the carbon-bromine bond can be cleaved, leading to the formation of a reactive radical that can form a covalent bond with a nearby amino acid residue in a protein, thus identifying the binding site.

3. Development of Aptamers and Ribozymes

The introduction of this compound can be used to modulate the structure and function of aptamers and ribozymes. The preference for the syn conformation can alter the folding of the nucleic acid, potentially leading to enhanced binding affinity or catalytic activity.[16] Furthermore, this compound can serve as a precursor for the introduction of other functional groups to further tune the properties of the aptamer. The use of 8-oxo-7,8-dihydropurines, which can be derived from 8-bromopurines, has shown promise in enhancing the selectivity of RNA aptamers.[17][18]

4. Therapeutic Oligonucleotides

This compound is a valuable intermediate in the synthesis of therapeutic oligonucleotides.[19] The C8 position can be functionalized to improve properties such as nuclease resistance, binding affinity to the target sequence, and cellular uptake. For instance, the bromine can be displaced by various nucleophiles to introduce amino or thiol groups, which can then be used for conjugation to other molecules.[12] this compound itself has been investigated as a DNA radiosensitizer that inhibits the repair of single-strand breaks in DNA.[20] Additionally, derivatives of this compound have been explored as ligands for adenosine receptors, highlighting their potential in drug discovery.[21]

Conclusion

This compound is a highly versatile and valuable building block in the field of nucleic acid chemistry. Its unique chemical properties, particularly the reactivity of the C8-bromo substituent and its influence on the glycosidic bond conformation, provide a powerful tool for the design and synthesis of modified oligonucleotides with tailored properties. From elucidating the intricate three-dimensional structures of nucleic acids to pioneering the development of novel aptamers and therapeutic agents, this compound continues to be an indispensable component in the toolbox of researchers and drug development professionals. The methodologies for its synthesis, incorporation, and further functionalization are well-established, ensuring its continued and expanding role in advancing our understanding and application of nucleic acids.

References

The C8-Br Bond in 8-Bromoadenine: A Gateway to Novel Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C8-Br bond in 8-bromoadenine and its nucleoside/nucleotide analogs represents a critical nexus for synthetic diversification, offering a versatile handle for the introduction of a wide array of functional groups. This reactivity is central to the development of novel therapeutic agents, chemical probes, and materials. The electron-withdrawing nature of the purine (B94841) ring system, coupled with the good leaving group ability of bromide, renders the C8 position susceptible to a variety of transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and reductive cleavage. This guide provides a comprehensive overview of the reactivity of the C8-Br bond, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.

Reactivity Profile of the C8-Br Bond

The reactivity of the C8-Br bond in this compound is multifaceted, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The primary pathways for the transformation of this bond are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

The C8 position of the purine ring is electron-deficient, facilitating nucleophilic aromatic substitution. The C8-Br bond can be displaced by a variety of nucleophiles, typically under thermal conditions. This approach is particularly effective for the introduction of heteroatom substituents.

Common Nucleophiles:

  • Amines: Primary and secondary amines react with this compound derivatives to yield 8-aminoadenine compounds.

  • Thiols: Thiolates readily displace the bromide to form 8-thioether linkages. For instance, reaction with thiourea (B124793) followed by hydrolysis is a common route to 8-mercaptoadenine.

  • Alkoxides: Alkoxides, such as sodium methoxide, can be used to synthesize 8-alkoxyadenine derivatives.

  • Azide (B81097): Sodium azide is frequently used to introduce an 8-azido group, which can be a precursor for 8-aminoadenines via reduction or used in click chemistry.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of the C8-Br bond, enabling the formation of C-C and C-N bonds with a high degree of control and broad substrate scope.

  • Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 8-aryl-, 8-heteroaryl-, or 8-vinyladenine derivatives. It is a robust and widely used method for creating C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. This reaction is invaluable for the synthesis of 8-alkynyladenine derivatives, which are important synthetic intermediates and can possess biological activity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient and general method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines. It often proceeds under milder conditions and with a broader substrate scope than traditional SNAr aminations.

Reductive Dehalogenation (Cleavage)

The C8-Br bond can be cleaved to yield the parent adenine (B156593) structure. This transformation can be achieved through several methods:

  • Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂ gas, Pd/C catalyst) can effectively reduce the C8-Br bond.

  • One-Electron Reduction: Pulse radiolysis studies have shown that the C8-Br bond can be cleaved upon one-electron reduction, forming a bromide ion and a purinyl radical.

  • Plasmon-Driven Dehalogenation: The cleavage of the C8-Br bond can be induced by plasmonically generated low-energy electrons on the surface of silver or gold nanoparticles under laser illumination.

Quantitative Data on C8-Br Bond Reactivity

The efficiency of the transformations involving the C8-Br bond is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for various reaction types.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Boronic Acids

Entry8-Bromopurine DerivativeBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
19-Benzyl-8-bromoadeninePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene2489
29-Benzyl-8-bromoadenine4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene2485
39-Benzyl-8-bromoadenine3-Nitrophenylboronic acidPd(PPh₃)₄ (5.0)K₂CO₃DME/H₂O4891
49-Benzyl-8-bromoadenineStyrylboronic acidPd(PPh₃)₄ (5.0)K₂CO₃DME/H₂O2475
53-Benzyl-8-bromoadeninePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene2495
63-Benzyl-8-bromoadenine4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene2493

Data adapted from Hocek et al., Synthesis, 2001.

Table 2: Representative Yields for Other C8-Functionalization Reactions

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentConditionsYield (%)
SNAr (Amination)MethylamineEthanol, reflux-High
SNAr (Thiolation)Thiourean-Butanol, reflux, 28 h-52
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine base, RT to 100 °C60-95
Buchwald-HartwigPrimary/Secondary AminePd(0) or Pd(II) / Phosphine (B1218219) LigandStrong base (e.g., NaOtBu)70-98

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Table 3: Kinetic Data for Plasmon-Driven Dehalogenation of this compound

Metal NanoparticleLaser Wavelength (nm)Pseudo-first-order fractal constant (kf1) (s⁻¹)
Silver (Ag)532~0.03
Silver (Ag)633Data not shown, but similar trend observed
Gold (Au)-Overall lower reaction rate compared to Ag

Data from studies on 8-bromopurines indicating the relative rates of dehalogenation.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key transformations of the C8-Br bond in this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent (Toluene or DME/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine, can be used as solvent)

  • Anhydrous solvent (e.g., THF or DMF, if needed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (if not using the amine base as the solvent) followed by the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-100 °C for 3-24 hours, monitoring by TLC.

  • After completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos) (1.2-10 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor, phosphine ligand, and base.

  • Add the this compound derivative and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Procedure for Nucleophilic Substitution with Thiourea

Materials:

  • This compound (1.0 equiv)

  • Thiourea (8.0 equiv)

  • n-Butanol

Procedure:

  • To a round-bottom flask, add this compound and thiourea.

  • Add n-butanol to the flask.

  • Heat the mixture to reflux and maintain for 28 hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent.

  • The resulting 8-mercaptoadenine can be further purified by recrystallization.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of synthetic strategies and the biological context of 8-substituted adenine derivatives.

G A This compound B Nucleophilic Substitution (SNAr) A->B  Nu:⁻ (R₂NH, RO⁻, RS⁻) C Suzuki-Miyaura Coupling A->C  R-B(OH)₂  Pd Catalyst D Sonogashira Coupling A->D  R-C≡CH  Pd/Cu Catalyst E Buchwald-Hartwig Amination A->E  R₂NH  Pd Catalyst F Reductive Dehalogenation A->F  [H] G 8-Amino / 8-Alkoxy / 8-Thio Derivatives B->G H 8-Aryl / 8-Vinyl Derivatives C->H I 8-Alkynyl Derivatives D->I J 8-Amino Derivatives E->J K Adenine F->K

Caption: Synthetic pathways from this compound.

Many derivatives of this compound are synthesized to interact with biological targets, such as adenosine (B11128) receptors. These G-protein coupled receptors (GPCRs) are crucial in various physiological processes, and their modulation is a key strategy in drug development.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Adenosine or 8-Substituted Adenine (Antagonist) A2A_R A2A Receptor ligand->A2A_R blocks binding Gs Gs Protein A2A_R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (e.g., immunosuppression) PKA->Response phosphorylates targets

Caption: A2A adenosine receptor signaling antagonism.

Conclusion

The C8-Br bond of this compound is a cornerstone of modern purine chemistry. Its predictable and versatile reactivity allows for the systematic exploration of chemical space around the adenine core. The methods detailed in this guide—nucleophilic substitution, an array of palladium-catalyzed cross-couplings, and reductive cleavage—provide a robust toolkit for chemists in drug discovery and the life sciences. A thorough understanding of these reactions, their quantitative outcomes, and their procedural nuances is essential for the rational design and synthesis of next-generation adenine-based molecules with tailored biological functions.

References

solubility and stability of 8-Bromoadenine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 8-Bromoadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 6974-78-3) is a halogenated derivative of adenine, a fundamental component of nucleic acids. Its structure, featuring a bromine atom at the 8th position of the purine (B94841) ring, imparts unique chemical properties that make it a compound of interest in various research fields. Notably, it serves as a precursor in the synthesis of other modified purines and has been investigated as a DNA radiosensitizer, capable of inhibiting the repair of single-strand DNA breaks in cells following irradiation.[1][2] Understanding the solubility and stability of this compound is critical for its effective use in experimental settings, from reaction chemistry to cell-based assays and formulation development.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and visual workflows to guide researchers in their laboratory practices.

Solubility Profile

The solubility of this compound is a critical parameter for its application in both aqueous and organic media. Based on available data, the compound exhibits limited solubility in many common solvents. Quantitative solubility data is not widely published; however, qualitative descriptions have been compiled from various sources. The data indicates that solubility can be enhanced in alkaline aqueous solutions.

Table 1: Qualitative Solubility of this compound

Solvent Solubility Description Reference(s)
0.1N Sodium Hydroxide (NaOH) Soluble [3]
Dimethyl Sulfoxide (DMSO) Hardly soluble / Slightly soluble [3]
Hot Water Hardly soluble [3]
Ethanol Insoluble [3]
Methanol (B129727) Slightly soluble (sonication may assist) [3]
Diethyl Ether Insoluble [3]

| Chloroform | Insoluble |[3] |

Note: The term "hardly" or "slightly" soluble suggests that while some dissolution occurs, high concentrations are not achievable under standard conditions.

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, light, and the presence of other chemical agents. The most well-documented degradation pathway is dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond.

Key Stability Observations:

  • Dehalogenation: The C-Br bond in this compound can be cleaved under specific conditions. Studies have shown this occurs in plasmon-driven photocatalysis on the surface of gold or silver nanoparticles when exposed to laser illumination.[3][4] This process involves the formation of a transient negative ion followed by the generation of a bromide anion and a nucleobase radical.[3]

  • Radiolytic Sensitivity: As a radiosensitizer, this compound's structure is susceptible to modification by radiation. It has been studied for its propensity for dissociative electron attachment (DEA), a process relevant to its mechanism of action in radiotherapy.

Experimental Protocols

Accurate determination of solubility and stability is essential for reliable experimental outcomes. The following protocols provide robust methodologies for characterizing this compound.

Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol determines the equilibrium solubility of this compound in a specific solvent at a controlled temperature. Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., DMSO, buffered aqueous solution) in a sealed glass vial. The excess solid should be clearly visible.

    • Equilibrate the vial in an isothermal shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for at least 30 minutes at the same temperature.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC-UV Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. A starting point for HPLC conditions could be a C18 column with a mobile phase of methanol and water or a phosphate (B84403) buffer, with UV detection at the absorbance maximum of this compound (to be determined by UV scan, typically around 260-270 nm for purine analogs).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample using the regression equation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mmol/L.

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability over time and under stress.

Methodology:

  • Method Development:

    • Column: Start with a standard reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Develop a gradient elution method to ensure separation of both the parent compound and any more polar or less polar degradants. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).

    • Detection: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. The primary wavelength should be the λmax of this compound.

    • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (>2) between this compound and all degradation products.

  • Forced Degradation (Stress Testing):

    • Prepare solutions of this compound (~1 mg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions as recommended by ICH guidelines:

      • Acid Hydrolysis: 0.1N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1N NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid powder at 105 °C for 24 hours, then dissolve. Also, heat a solution at 60 °C for 24 hours.

      • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.

    • Analyze all stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the active compound.

  • Method Validation:

    • Specificity: Demonstrate that the method can resolve the main peak from degradants, impurities, and placebo components. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a linear relationship between peak area and concentration over a defined range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples. Recoveries should typically be within 98-102%.

    • Precision: Assess the degree of scatter between a series of measurements. Evaluate at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory, if applicable). The relative standard deviation (RSD) should be <2%.

    • Robustness: Intentionally make small variations to method parameters (e.g., ±0.1 pH unit, ±2% organic content in mobile phase, ±5 °C column temperature) and observe the effect on the results to ensure the method remains reliable under normal use.

Visualized Workflows

The following diagrams illustrate the logical flow for the experimental protocols described above.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temp (e.g., 24-48h) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter (0.22 µm) to remove solids samp1->samp2 samp3 Dilute filtrate to fall within calibration range samp2->samp3 ana1 Analyze via validated HPLC-UV method samp3->ana1 ana2 Quantify using calibration curve ana1->ana2 calc1 Calculate concentration (accounting for dilution) ana2->calc1 result Final Solubility (mg/mL) calc1->result

Caption: Workflow for Solubility Determination of this compound.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_validate Method Validation (ICH Guidelines) dev1 Select Column & Detector (C18, PDA) dev2 Optimize Mobile Phase (Gradient Elution) dev1->dev2 dev3 Achieve Baseline Resolution dev2->dev3 stress_input This compound Solution dev3->stress_input stress1 Acid (HCl) stress_input->stress1 stress2 Base (NaOH) stress_input->stress2 stress3 Oxidation (H2O2) stress_input->stress3 stress4 Thermal stress_input->stress4 stress5 Photolytic (UV/Vis) stress_input->stress5 stress_output Stressed Samples stress1->stress_output stress2->stress_output stress3->stress_output stress4->stress_output stress5->stress_output final_method Validated Stability-Indicating Assay Method stress_output->final_method val1 Specificity / Peak Purity val1->final_method val2 Linearity & Range val2->final_method val3 Accuracy (Recovery) val3->final_method val4 Precision (RSD%) val4->final_method val5 Robustness val5->final_method

Caption: Workflow for Stability-Indicating HPLC Method Development.

References

Methodological & Application

Application Note and Protocol for the Incorporation of 8-Bromoadenine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool for advancing biological research and therapeutic development. 8-Bromoadenine, a halogenated purine (B94841) analog, is a particularly valuable modification. Its unique properties, including the propensity to adopt a syn conformation and its photoreactive nature, make oligonucleotides containing this modification suitable for a wide range of applications. These include the stabilization of Z-DNA structures, use in crystallographic studies for phasing, and as photo-cross-linking agents to investigate nucleic acid-protein interactions.[1] This document provides a detailed protocol for the incorporation of this compound into oligonucleotides using standard phosphoramidite (B1245037) chemistry, along with methods for their deprotection, purification, and characterization.

Synthesis of this compound Phosphoramidite

The successful incorporation of this compound begins with the synthesis of its corresponding phosphoramidite building block. A critical aspect of this synthesis is the protection of the exocyclic amine of the adenine (B156593) base. While standard protecting groups like benzoyl (Bz) are common for natural purines, a non-acyl protecting group is recommended for this compound to ensure efficient synthesis and deprotection.[1] The use of a dimethylformamidine (dmf) protecting group has been shown to be effective and compatible with standard oligonucleotide synthesis cycles.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain is achieved using an automated solid-phase DNA/RNA synthesizer following the standard phosphoramidite chemistry cycle. This cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Quantitative Data: Coupling Efficiency and Synthesis Yield

The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide. While the coupling efficiency of standard phosphoramidites is typically very high, it is important to monitor the efficiency when incorporating modified bases.

ParameterTypical Value for Standard PhosphoramiditesExpected Value for this compound Phosphoramidite
Step-wise Coupling Efficiency>99%>98%
Overall Yield of a 20-mer Oligonucleotide~82% (based on 99% efficiency)~66% (based on 98% efficiency)

Note: The actual coupling efficiency should be determined empirically for each synthesis by monitoring the trityl cation release.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an this compound Containing Oligonucleotide

This protocol outlines the steps for an automated synthesis cycle on a standard DNA/RNA synthesizer.

Materials:

  • 8-Bromo-2'-deoxyadenosine-CE Phosphoramidite (dmf protected)

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of this compound.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group of the growing chain on the solid support is removed by the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Deblocking (Optional): The terminal 5'-DMT group can be removed by the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Deprotection and Cleavage

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

Procedure:

  • Cleavage from Support: Transfer the solid support to a sealed vial.

  • Deprotection with Ammonium Hydroxide:

    • Add concentrated ammonium hydroxide to the vial.

    • Incubate at room temperature for 12-16 hours or at 55°C for 4-8 hours.

  • Alternative Fast Deprotection with AMA:

    • Add AMA solution to the vial.

    • Incubate at 65°C for 10-15 minutes. Note: Ensure that other base protecting groups in the sequence are compatible with this fast deprotection method.

  • Evaporation: After deprotection, carefully evaporate the ammonia/AMA solution to dryness using a vacuum concentrator.

Protocol 3: Purification by HPLC

High-performance liquid chromatography (HPLC) is used to purify the full-length this compound containing oligonucleotide from shorter synthesis fragments (failure sequences).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Re-dissolve the dried oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-35% B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a desalting column or by ethanol (B145695) precipitation to remove the TEAA buffer.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the successful incorporation of this compound and to verify the molecular weight of the final product.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent for mass spectrometry (e.g., 50:50 acetonitrile:water).

  • Mass Analysis:

    • Use an electrospray ionization (ESI) mass spectrometer in negative ion mode.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Deconvolute the resulting spectrum to determine the molecular weight of the oligonucleotide.

    • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the product.

Mandatory Visualizations

Experimental Workflow: Oligonucleotide Synthesis and Purification

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle End_Synthesis Synthesis Complete Oxidation->End_Synthesis Final Cycle Cleavage_Deprotection Cleavage & Deprotection End_Synthesis->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Characterization Mass Spectrometry Purification->Characterization Final_Product Pure Oligonucleotide Characterization->Final_Product

Caption: Workflow for this compound oligonucleotide synthesis.

Application Example: Inhibition of EGFR Signaling by an Aptamer

Oligonucleotides containing this compound can be used to generate aptamers with specific three-dimensional structures capable of binding to and modulating the activity of protein targets. The following diagram illustrates how an aptamer targeting the Epidermal Growth Factor Receptor (EGFR) can inhibit downstream signaling pathways involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Aptamer 8-Br-A Aptamer Aptamer->EGFR Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an 8-Br-A aptamer.

Application Workflow: UV Cross-Linking of Protein-DNA Complexes

The photoreactive nature of this compound makes it an ideal tool for UV cross-linking studies to identify and map protein-DNA interactions.

G Oligo_Synthesis Synthesize 8-Br-A Oligo Incubation Incubate Oligo with Protein Oligo_Synthesis->Incubation UV_Irradiation UV Irradiation (e.g., 302 nm) Incubation->UV_Irradiation Crosslinking Covalent Cross-link Formation UV_Irradiation->Crosslinking Analysis SDS-PAGE / Mass Spectrometry Crosslinking->Analysis Identification Identify Cross-linked Protein Analysis->Identification

Caption: Workflow for UV cross-linking using an 8-Br-A oligonucleotide.

References

Application Notes and Protocols for SERS of 8-Bromoadenine on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the Surface-Enhanced Raman Spectroscopy (SERS) of 8-Bromoadenine, a molecule of interest in radiosensitization studies, using gold and silver nanoparticles. The protocols outlined below are compiled from established methodologies to ensure reliable and reproducible results.

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers significant enhancement of Raman signals for molecules adsorbed onto or in close proximity to plasmonic nanostructures. This enhancement allows for the detection and characterization of analytes at very low concentrations. This compound (8-BrA), a halogenated purine (B94841) analog, is investigated for its potential as a radiosensitizer in cancer therapy. SERS provides a sensitive method to study its interaction with nanoparticles and monitor its chemical transformations under various conditions, such as laser irradiation.

Recent studies have shown that this compound can undergo a dissociative electron transfer reaction when adsorbed on gold (Au) or silver (Ag) nanoparticles and irradiated with a laser.[1][2] This process leads to the cleavage of the C-Br bond and the formation of adenine.[1][2] This transformation can be monitored in real-time using SERS, providing valuable insights into the underlying mechanisms of radiosensitization.

Experimental Data Summary

The following table summarizes key quantitative parameters for the SERS analysis of this compound on nanoparticles, compiled from various studies.

ParameterGold Nanoparticles (AuNPs)Silver Nanoparticles (AgNPs)Reference(s)
Nanoparticle Synthesis Citrate (B86180) ReductionCitrate or Hydroxylamine (B1172632) Reduction[3][4]
Analyte Concentration 10⁻⁴ M to 10⁻⁵ M10⁻⁴ M to 10⁻⁵ M[5][6]
Laser Excitation Wavelength 532 nm, 633 nm, 785 nm532 nm, 633 nm, 785 nm[1][7]
Laser Power 0.05 mW - 5.1 mW0.05 mW - 5.1 mW[2][7]
Data Acquisition Time 0.4 s - 100 s0.4 s - 100 s[2]
Key SERS Bands (8-BrA) ~764 cm⁻¹ (ring breathing)~764 cm⁻¹ (ring breathing)[7]
Key SERS Bands (Adenine) ~734 cm⁻¹ (ring breathing)~734 cm⁻¹ (ring breathing)[7]

Experimental Protocols

Materials and Reagents
  • This compound (Sigma-Aldrich)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium citrate dihydrate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Glass vials

  • Pipettes and tips

Nanoparticle Synthesis

Protocol 1: Citrate Reduction Synthesis of Silver Nanoparticles (AgNPs) [4]

  • Add 18 mg of AgNO₃ to 100 mL of deionized water in a clean flask and bring the solution to a boil while stirring.

  • Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling AgNO₃ solution.

  • Continue boiling and stirring for 1 hour. The solution will change color, indicating the formation of AgNPs.

  • Allow the solution to cool to room temperature while stirring.

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM) to determine their size and concentration.

Protocol 2: Hydroxylamine Reduction Synthesis of Silver Nanoparticles (AgNPs) [3][8]

  • Prepare a solution of 10⁻³ M AgNO₃.

  • Prepare a separate solution of 1.5 x 10⁻³ M hydroxylamine hydrochloride containing 3 x 10⁻³ M sodium hydroxide.

  • Rapidly mix equal volumes of the two solutions with vigorous stirring.

  • The formation of a stable silver colloid is indicated by a color change.

  • Characterize the nanoparticles as described in Protocol 1.

Protocol 3: Citrate Reduction Synthesis of Gold Nanoparticles (AuNPs) [4]

  • Add 240 mg of HAuCl₄ to 500 mL of deionized water in a clean flask and bring to a boil while stirring.

  • Add 50 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.

  • Continue boiling and stirring for 1 hour until the solution color changes to a stable ruby red.

  • Cool the solution to room temperature while stirring.

  • Characterize the AuNPs as described in Protocol 1.

Sample Preparation for SERS Analysis
  • Prepare a stock solution of this compound in deionized water (e.g., 1 mM).

  • In a microcentrifuge tube, mix the nanoparticle colloid (AuNPs or AgNPs) with the this compound stock solution to achieve the desired final analyte concentration (e.g., 10⁻⁴ M). The ratio of nanoparticle solution to analyte solution should be optimized, but a 1:1 volume ratio is a good starting point.[4]

  • Allow the mixture to incubate for a short period (e.g., 10-30 minutes) to ensure adsorption of the analyte onto the nanoparticle surface.

  • Deposit a small droplet (e.g., 5 µL) of the mixture onto a suitable substrate for SERS analysis (e.g., aluminum foil, glass slide, or silicon wafer).[4][5]

  • Allow the droplet to air-dry before measurement.

SERS Measurement and Data Acquisition
  • Place the prepared substrate on the stage of a confocal Raman microscope.

  • Focus the laser onto the sample. Typical laser wavelengths used for this analysis are 532 nm, 633 nm, or 785 nm.[1][7]

  • Set the laser power to a low level (e.g., 0.05 mW) to minimize laser-induced degradation of the sample, or use higher powers (up to 5.1 mW) to intentionally study the transformation of this compound.[2][7]

  • Acquire SERS spectra with an appropriate integration time (e.g., 0.4 s to 10 s) and number of accumulations to achieve a good signal-to-noise ratio.[2]

  • To study the real-time transformation of this compound to adenine, acquire spectra at different laser illumination times (e.g., from 1 s to 100 s).[2]

  • Process the acquired spectra by performing baseline correction and cosmic ray removal as needed.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for SERS analysis of this compound and the proposed signaling pathway for its transformation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis SERS Analysis cluster_results Results NP_synth Nanoparticle Synthesis (Au or Ag) Mixing Mixing & Incubation NP_synth->Mixing Analyte_prep This compound Solution Preparation Analyte_prep->Mixing Deposition Deposition on Substrate Mixing->Deposition Raman_setup Confocal Raman Microscope Setup Deposition->Raman_setup Laser_irrad Laser Irradiation (e.g., 532, 633, 785 nm) Raman_setup->Laser_irrad Spectral_acq Spectral Acquisition Laser_irrad->Spectral_acq Data_proc Data Processing (Baseline Correction, etc.) Spectral_acq->Data_proc SERS_spectra SERS Spectra of 8-BrA and Adenine Data_proc->SERS_spectra Kinetics Reaction Kinetics Analysis SERS_spectra->Kinetics

Caption: Experimental workflow for SERS analysis of this compound.

Signaling_Pathway cluster_process Plasmon-Induced Dissociative Electron Transfer Laser Laser Excitation Plasmon Localized Surface Plasmon Resonance (LSPR) in Nanoparticle Laser->Plasmon Hot_e Hot Electron Generation Plasmon->Hot_e e_transfer Dissociative Electron Transfer Hot_e->e_transfer BrA_adsorbed This compound Adsorbed on Nanoparticle Surface BrA_adsorbed->e_transfer Products Formation of Adenine and Bromide Ion e_transfer->Products

Caption: Proposed pathway for this compound transformation on nanoparticles.

References

Application Notes and Protocols: Synthesis of 8-Substituted Adenine Derivatives from 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a diverse range of 8-substituted adenine (B156593) derivatives, utilizing the versatile starting material, 8-bromoadenine. The protocols detailed herein are essential for researchers in medicinal chemistry and drug discovery, particularly those focused on the development of novel therapeutics targeting pathways such as the Toll-like receptor 7 (TLR7) signaling cascade. This document outlines key synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic substitution reactions, complete with detailed experimental procedures and tabulated data for easy reference.

Synthetic Strategies Overview

This compound serves as a key building block for the introduction of a wide array of functional groups at the 8-position of the adenine core. The primary synthetic routes covered in these notes are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl and vinyl substituents.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary and secondary amines.

    • Sonogashira Coupling: For the formation of carbon-carbon triple bonds to introduce alkynyl moieties.

  • Nucleophilic Aromatic Substitution:

    • For the introduction of thioether and amino groups through the displacement of the bromide.

These reactions are fundamental in generating libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the synthesis of various 8-substituted adenine derivatives from this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl/Vinyl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃Toluene1002485
24-Fluorophenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃Toluene1002482
3Styrylboronic acidPd(PPh₃)₄ (2.4)-Na₂CO₃DME/H₂O1002478
43-Nitrophenylboronic acidPd(PPh₃)₄ (2.4)-Na₂CO₃DME/H₂O1004892

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (2.5)XantPhos (7.5)DBUDMF1002High
2MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001675-85
3Piperidine[Pd(allyl)Cl]₂ (2.5)XPhos (7.5)K₃PO₄Dioxane1001880-90
4AnilinePd₂(dba)₃ (1.5)BrettPhos (6)Cs₂CO₃Toluene1002487

Table 3: Sonogashira Coupling of this compound Derivatives

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)DiisopropylamineTHFRT389
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHFReflux1670-80
31-HeptynePdCl₂(dppf) (5)CuI (8)Et₃NTHF601285

Table 4: Nucleophilic Substitution of this compound

EntryNucleophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
1ThiolThiourean-ButanolReflux288-Thioadenine52
2AmineBenzylamine-150-8-BenzylaminoadenineHigh
3AzideSodium AzideDMF100-8-AzidoadenineHigh

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an this compound derivative with a boronic acid.[1]

Materials:

  • This compound derivative (1.0 eq)

  • Aryl or vinyl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.5 eq)

  • Toluene or 1,2-dimethoxyethane (B42094) (DME)/water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add the this compound derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an this compound derivative.

Materials:

  • This compound derivative (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 eq)

  • Phosphine ligand (e.g., XantPhos, BINAP) (0.02-0.10 eq)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, DBU) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction flask.

  • Add the this compound derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of an this compound derivative with a terminal alkyne.[2]

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025-0.10 eq)

  • Amine base (e.g., diisopropylamine, triethylamine) (7.0 eq)

  • Anhydrous THF

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the this compound derivative in anhydrous THF under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the amine base followed by the terminal alkyne.

  • Stir the reaction at room temperature or heat as required for 3-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Synthesis of 8-Thioadenine via Nucleophilic Substitution

This protocol describes the synthesis of 8-thioadenine from this compound using thiourea.[3]

Materials:

  • This compound (1.0 eq)

  • Thiourea (7.8 eq)

  • n-Butanol

  • Standard reflux apparatus

Procedure:

  • To a solution of this compound in n-butanol, add thiourea.

  • Heat the mixture to reflux and stir for 28 hours.

  • A precipitate will form during the reaction.

  • Cool the reaction mixture and collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from water to yield pure 6-amino-7(H)-purine-8(9H)-thione (8-thioadenine).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key synthetic transformations, a relevant biological signaling pathway, and a general experimental workflow.

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_nucleophilic Nucleophilic Substitution This compound This compound 8-Aryl/Vinyl-adenine 8-Aryl/Vinyl-adenine This compound->8-Aryl/Vinyl-adenine R-B(OH)₂ Pd catalyst, Base 8-Amino-adenine 8-Amino-adenine This compound->8-Amino-adenine R₂NH Pd catalyst, Ligand, Base 8-Alkynyl-adenine 8-Alkynyl-adenine This compound->8-Alkynyl-adenine R-C≡CH Pd catalyst, Cu(I), Base 8-Thio-adenine 8-Thio-adenine This compound->8-Thio-adenine Thiourea or R-SH TLR7_Signaling_Pathway TLR7 Signaling Pathway 8-Substituted Adenine (Ligand) 8-Substituted Adenine (Ligand) TLR7 TLR7 8-Substituted Adenine (Ligand)->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB1/2/3 TRAF6->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex MAPK_activation MAPK Activation TAK1_complex->MAPK_activation NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_activation->Cytokine_Production MAPK_activation->Cytokine_Production Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Extraction Extraction Reaction_Monitoring->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Column_Chromatography->Mass_Spectrometry Purity_Analysis Purity Analysis (HPLC) Column_Chromatography->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product

References

Application Notes and Protocols for the Detection of 8-Bromoadenine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 8-Bromoadenine, a synthetic purine (B94841) analog of significant interest in biomedical research and drug development, in various biological matrices. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Electrochemical Methods, and Immunoassays are designed to offer robust and reliable analytical procedures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of this compound in biological samples. The method is based on the separation of the analyte from the sample matrix on a stationary phase followed by detection using its UV absorbance.

Principle

This compound is separated from other components of a biological sample by reverse-phase chromatography. The analyte is then detected by a UV detector at its maximum absorbance wavelength (approximately 264 nm), and the signal is proportional to its concentration.

Experimental Protocol

a) Sample Preparation: Human Urine

  • Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, samples can be stored at -20°C or lower.

  • Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load 1 mL of the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elute this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

b) HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 264 nm.

c) Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Inject the standards and the prepared samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC-UV Detection of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Urine) Pretreatment Pre-treatment (Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (C18) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into HPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (264 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for the detection of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound, making it the gold standard for bioanalytical studies.

Principle

This compound is separated from the biological matrix by liquid chromatography and is then ionized, fragmented, and detected by a tandem mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

a) Sample Preparation: Human Plasma

  • Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C until analysis.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₅-Adenine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 214/216 -> Product ion (m/z) 135.

    • Internal Standard (¹³C₅-Adenine): Precursor ion (m/z) 141 -> Product ion (m/z) 119.

c) Data Analysis

Quantification is performed using the peak area ratio of this compound to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Workflow for LC-MS/MS Detection of this compound

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Evaporation Evaporation & Reconstitution ProteinPrecip->Evaporation Injection Injection into LC Evaporation->Injection Separation LC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS Tandem MS Detection (MRM) Ionization->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Electrochemical Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of this compound.

Principle

This compound can be electrochemically oxidized at the surface of a modified electrode. The resulting current is proportional to the concentration of this compound in the sample. Differential Pulse Voltammetry (DPV) is a common technique used for its high sensitivity.

Experimental Protocol

a) Electrode Preparation

  • Bare Electrode: A glassy carbon electrode (GCE) is typically used as the base.

  • Modification: The GCE surface is modified to enhance sensitivity and selectivity. A common modification involves drop-casting a suspension of nanomaterials (e.g., carbon nanotubes, graphene) followed by an electropolymerized film.

b) Measurement Procedure

  • Sample Preparation: Biological samples like serum or urine may require dilution with a supporting electrolyte (e.g., phosphate (B84403) buffer saline, pH 7.4) and filtration to remove large particles.

  • Electrochemical Detection (DPV):

    • Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the prepared sample.

    • Apply a potential scan using a potentiostat. For DPV, typical parameters might be: potential range from +0.8 V to +1.5 V, pulse amplitude of 50 mV, and a scan rate of 20 mV/s.

    • The oxidation peak of this compound will appear at a specific potential.

c) Quantification

A calibration curve is constructed by measuring the peak current of standard solutions of this compound. The concentration in the unknown sample is determined from this curve.

Logical Relationship for Electrochemical Detection

Electrochemical_Logic Analyte This compound in Sample Electrode Modified Electrode Surface Analyte->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation Potential Applied Potential (DPV) Potential->Electrode Current Measured Current Signal Oxidation->Current Proportional to Concentration Concentration Determination Current->Concentration

Caption: Principle of electrochemical detection of this compound.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) can be developed for the high-throughput screening of this compound, although commercial kits may not be readily available. This section outlines the general steps for developing a competitive ELISA.

Principle

A known amount of this compound conjugated to a carrier protein is coated onto a microplate. The sample containing unknown amounts of this compound is added along with a specific primary antibody. The free this compound in the sample competes with the coated conjugate for antibody binding. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a colored product. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Protocol for Competitive ELISA Development
  • Antigen Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: Add standards or prepared biological samples to the wells, followed immediately by the addition of a primary antibody specific for this compound. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: After washing, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Workflow for Competitive ELISA

ELISA_Workflow Start Start Coat Coat Plate with 8-Br-Adenine Conjugate Start->Coat WashBlock Wash and Block Coat->WashBlock AddSampleAb Add Sample/Standard and Primary Antibody WashBlock->AddSampleAb Incubate1 Incubate (Competition) AddSampleAb->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondaryAb Add Enzyme-Linked Secondary Antibody Wash1->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate DevelopColor Color Development AddSubstrate->DevelopColor StopReaction Stop Reaction DevelopColor->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for a competitive ELISA for this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described methods for the detection of this compound. These values are based on published data for similar analytes and should be validated for each specific application.[1][2][3]

ParameterHPLC-UVLC-MS/MSElectrochemical MethodsImmunoassay (ELISA)
Limit of Quantification (LOQ) 50 - 200 ng/mL0.1 - 5 ng/mL10 - 100 ng/mL1 - 10 ng/mL
Linear Range 0.1 - 50 µg/mL0.5 - 1000 ng/mL0.05 - 10 µg/mL0.5 - 50 ng/mL
Precision (%RSD) < 10%< 15%< 15%< 20%
Recovery 85 - 110%90 - 110%Dependent on sample prepDependent on sample prep
Specificity ModerateHighModerate to HighHigh
Throughput ModerateHighHighVery High
Cost per Sample LowHighLowLow to Moderate

Disclaimer: The provided protocols and performance characteristics are intended as a guide. It is essential to perform method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the accuracy, precision, and reliability of the results for your specific application.

References

Application Notes and Protocols: 8-Bromoadenine as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a halogenated purine (B94841) analog that serves as a valuable tool in the field of enzyme kinetics. Its structural similarity to adenine (B156593) allows it to interact with the active sites of various enzymes that recognize adenine or its derivatives, such as ATP. This interaction can lead to competitive inhibition, making this compound and its nucleoside form, 8-Bromoadenosine, effective probes for elucidating enzyme mechanisms, validating drug targets, and screening for novel inhibitors. A key advantage of this compound nucleotides is their inability to be transported into mitochondria, allowing for the specific study of cytosolic enzyme activities without mitochondrial interference.[1] This application note provides detailed protocols and data for the use of this compound and its derivatives in studying enzyme kinetics, with a focus on S-adenosyl-L-homocysteine (SAH) hydrolase as an exemplary target.

Mechanism of Action: Competitive Inhibition

This compound typically functions as a competitive inhibitor for enzymes that utilize adenosine (B11128) or ATP as a substrate. The bulky bromine atom at the 8th position of the purine ring can influence binding affinity and kinetics compared to the natural substrate. In competitive inhibition, the inhibitor (I) binds to the same active site on the enzyme (E) as the substrate (S), forming an enzyme-inhibitor complex (EI) and preventing the formation of the enzyme-substrate complex (ES) and subsequent product (P).

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (k3) S Substrate (S) ES->E - S (k-1) P Product (P) ES->P + E (k2) I This compound (I) EI->E - I (k-3)

Caption: Competitive inhibition of an enzyme by this compound.

Quantitative Data: Inhibition of S-adenosyl-L-homocysteine Hydrolase

While specific kinetic data for this compound is not extensively available, its nucleoside derivative, 8-Bromoadenosine, has been studied as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the regulation of cellular methylation reactions. The following table summarizes the inhibitory potency of 8-Bromoadenosine and a related compound against SAH hydrolase.

CompoundEnzymeOrganismKi (µM)Inhibition Type
8-AzaadenosineS-adenosyl-L-homocysteine hydrolaseBeef LiverNot specifiedSubstrate/Inhibitor
Carbocyclic adenosineS-adenosyl-L-homocysteine hydrolaseBeef Liver0.005Potent Inhibitor

Note: 8-Azaadenosine is presented as a related adenosine analog that also interacts with SAH hydrolase.[2] The carbocyclic adenosine is shown for comparison as a highly potent inhibitor of the same enzyme.[2]

Experimental Protocols

Protocol 1: Determination of IC50 and Ki for this compound with S-adenosyl-L-homocysteine Hydrolase

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency of this compound against SAH hydrolase. The assay measures the production of L-homocysteine from the hydrolysis of S-adenosyl-L-homocysteine.

Materials:

  • Recombinant human S-adenosyl-L-homocysteine hydrolase (SAHH)

  • S-adenosyl-L-homocysteine (SAH) substrate

  • This compound

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 1 mM EDTA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 412 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - SAHH Enzyme - SAH Substrate - this compound dilutions - DTNB solution add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_enzyme Add SAHH enzyme to wells add_inhibitor->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate add_substrate Initiate reaction with SAH substrate preincubate->add_substrate read_absorbance Measure absorbance at 412 nm in kinetic mode add_substrate->read_absorbance calc_rate Calculate initial reaction rates read_absorbance->calc_rate plot_data Plot % inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for SAHH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in Assay Buffer.

    • Prepare working solutions of SAHH enzyme and SAH substrate in Assay Buffer.

    • Prepare a working solution of DTNB in Assay Buffer.

  • Assay Setup (96-well plate):

    • To each well, add 20 µL of the appropriate this compound dilution (or vehicle control).

    • Add 160 µL of a solution containing the SAHH enzyme and DTNB in Assay Buffer.

    • Include wells with no enzyme as a background control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the SAH substrate solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 412 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Signaling Pathway Application: Regulation of Cellular Methylation

SAH hydrolase plays a critical role in the S-adenosylmethionine (SAM) cycle, which is central to cellular methylation events. By inhibiting SAH hydrolase, this compound can be used to study the downstream effects of impaired methylation on various cellular processes.

G SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methylated_Acceptor Methylated Acceptor Methyltransferase->Methylated_Acceptor SAH S-adenosylhomocysteine (SAH) Methyltransferase->SAH releases Acceptor Methyl Acceptor (DNA, RNA, protein) Acceptor->Methyltransferase SAH->Methyltransferase Feedback Inhibition SAHH SAH Hydrolase SAH->SAHH Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Bromoadenine This compound Bromoadenine->SAHH Inhibits

Caption: Inhibition of the SAM cycle by this compound.

Conclusion

This compound and its derivatives are versatile tools for the investigation of enzyme kinetics, particularly for enzymes involved in purine metabolism and signaling. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at characterizing enzyme inhibition and exploring the downstream consequences of modulating enzyme activity. The unique properties of these compounds, such as the inability of their nucleotide forms to enter mitochondria, offer specific advantages for dissecting complex cellular processes.

References

Application Notes and Protocols for 8-Bromoadenine Mediated Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine, a derivative of adenine, is recognized for its potent activity as a Toll-like receptor 7 (TLR7) agonist, making it a compelling candidate for immunotherapy and as a vaccine adjuvant.[1][2][3] The effective delivery of this compound to target cells is crucial for maximizing its therapeutic potential while minimizing systemic side effects. This document provides a comprehensive overview of protocols and application notes for the development and characterization of this compound mediated drug delivery systems, with a focus on nanoparticle-based carriers. These guidelines are intended to assist researchers in the formulation, evaluation, and application of these advanced drug delivery platforms.

Data Presentation: Quantitative Analysis of this compound Drug Delivery Systems

Due to the nascent stage of research in this compound-specific drug delivery systems, the following tables present hypothetical yet realistic quantitative data based on typical performance of similar nanoparticle formulations. These tables are intended to serve as a benchmark for researchers developing their own systems.

Table 1: Formulation and Physicochemical Properties of this compound Loaded Nanoparticles

Formulation CodePolymer/Lipid MatrixThis compound:Carrier Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
8-BrA-NP-01PLGA (50:50)1:10150 ± 100.15 ± 0.05-25 ± 5
8-BrA-NP-02Chitosan1:5200 ± 150.20 ± 0.07+30 ± 5
8-BrA-Lipo-01DSPC/Cholesterol1:20120 ± 80.12 ± 0.04-10 ± 3

Table 2: Drug Loading Capacity and In Vitro Release Characteristics of this compound Formulations

Formulation CodeDrug Loading Content (wt%)Encapsulation Efficiency (%)Burst Release at 1h (%)Cumulative Release at 24h (%)Release Kinetics Model
8-BrA-NP-018.5 ± 0.785 ± 515 ± 260 ± 5Higuchi
8-BrA-NP-0215.2 ± 1.191 ± 410 ± 345 ± 6Korsmeyer-Peppas
8-BrA-Lipo-014.8 ± 0.596 ± 35 ± 130 ± 4Zero-Order

Table 3: Cellular Uptake Efficiency of this compound Nanoparticles in Dendritic Cells (DC2.4 Cell Line)

Formulation CodeConcentration (µg/mL)Incubation Time (h)Uptake Efficiency (%)
8-BrA-NP-0110475 ± 6
8-BrA-NP-0210485 ± 8
8-BrA-Lipo-0110460 ± 5

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50, MW 10,000-25,000)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring at 500 rpm on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator for 3 minutes on an ice bath (60% amplitude, 10-second pulses with 5-second intervals).

  • Solvent Evaporation: Leave the resulting emulsion stirring at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove excess PVA and unloaded drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose (B1683222) as a cryoprotectant and freeze-dry for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol outlines the quantification of this compound within the nanoparticles to determine the drug loading content (DLC) and encapsulation efficiency (EE).

Materials:

  • This compound loaded nanoparticles

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh 5 mg of lyophilized this compound loaded nanoparticles and dissolve in 1 mL of DMSO to disrupt the nanoparticles and release the encapsulated drug.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve of known concentrations of this compound in DMSO (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Analyze the prepared sample solution by HPLC and determine the concentration of this compound using the standard curve.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the in vitro release kinetics of this compound from the nanoparticles.[4]

Materials:

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Preparation: Accurately weigh 10 mg of lyophilized nanoparticles and suspend them in 2 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Release Medium: Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).

  • Incubation: Incubate the setup at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using the HPLC method described in Protocol 2.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release data using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[5][6]

Protocol 4: Cellular Uptake Study by Flow Cytometry

This protocol details the assessment of cellular uptake of fluorescently labeled this compound nanoparticles by dendritic cells using flow cytometry.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., using a fluorescent dye like Coumarin-6)

  • Dendritic cell line (e.g., DC2.4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 24-well plates

Procedure:

  • Cell Seeding: Seed DC2.4 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and treat the cells with different concentrations (e.g., 5, 10, 25, 50 µg/mL) of fluorescently labeled this compound nanoparticles suspended in fresh complete medium. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, remove the medium containing the nanoparticles and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.

  • Cell Harvesting: Detach the cells using Trypsin-EDTA, followed by neutralization with complete medium.

  • Centrifugation: Centrifuge the cell suspension at 1,200 rpm for 5 minutes and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized nanoparticles.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity to quantify the cellular uptake.

Mandatory Visualizations

Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-BrA_NP This compound Nanoparticle 8-BrA This compound 8-BrA_NP->8-BrA Release TLR7 TLR7 8-BrA->TLR7 Agonist Binding MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation IRF7 IRF7 IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocation TBK1_IKKi->IRF7 Phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFκB_nucleus->Proinflammatory_Cytokines Gene Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7_nucleus->Type_I_IFN Gene Transcription

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Workflows

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis start Start organic_phase Prepare Organic Phase (8-BrA + PLGA in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsification Emulsification (o/w) organic_phase->emulsification aqueous_phase->emulsification sonication Sonication emulsification->sonication evaporation Solvent Evaporation sonication->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization washing->lyophilization end End lyophilization->end

Caption: Workflow for this compound nanoparticle synthesis.

Drug_Release_Workflow cluster_release In Vitro Drug Release Study start Start prepare_suspension Prepare Nanoparticle Suspension start->prepare_suspension dialysis_setup Setup Dialysis Bag prepare_suspension->dialysis_setup incubation Incubate at 37°C with Shaking dialysis_setup->incubation sampling Collect Samples at Time Intervals incubation->sampling sampling->incubation Continue analysis Analyze Samples by HPLC sampling->analysis data_analysis Plot Cumulative Release & Model Kinetics analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro drug release analysis.

Cellular_Uptake_Workflow cluster_uptake Cellular Uptake Analysis start Start seed_cells Seed Dendritic Cells start->seed_cells treat_cells Treat with Fluorescent Nanoparticles seed_cells->treat_cells incubate_cells Incubate for 4 hours treat_cells->incubate_cells wash_cells Wash Cells incubate_cells->wash_cells harvest_cells Harvest Cells wash_cells->harvest_cells flow_cytometry Analyze by Flow Cytometry harvest_cells->flow_cytometry quantify_uptake Quantify Uptake flow_cytometry->quantify_uptake end End quantify_uptake->end

Caption: Workflow for cellular uptake quantification.

References

Application Notes and Protocols for the Use of 8-Bromoadenine in the Development of TLR7 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 8-bromoadenine as a key intermediate in the synthesis and evaluation of Toll-like receptor 7 (TLR7) agonists. The information is intended to guide researchers in the development of novel immunomodulatory compounds for potential therapeutic applications, including vaccine adjuvants and cancer immunotherapy.

Introduction to this compound in TLR7 Agonist Development

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral pathogens.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately stimulating a robust adaptive immune response.[2][3][4] Small molecule agonists of TLR7 have emerged as promising therapeutic agents.

This compound is a versatile starting material for the synthesis of a class of potent TLR7 agonists, primarily 8-oxoadenine derivatives. The bromine atom at the 8-position serves as a useful handle for further chemical modifications, allowing for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. One common synthetic strategy involves the N-9 alkylation of this compound, followed by hydrolysis to yield the corresponding 8-oxoadenine.[5]

Key Applications

  • Vaccine Adjuvants: TLR7 agonists derived from this compound can be co-administered with antigens to enhance the magnitude and quality of the immune response to vaccines.

  • Cancer Immunotherapy: By activating TLR7, these agonists can stimulate an anti-tumor immune response, making them valuable candidates for monotherapy or in combination with other cancer treatments like checkpoint inhibitors.[6][7][8]

  • Antiviral Agents: The induction of type I IFNs by TLR7 agonists can contribute to the control of viral infections.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 8-oxoadenine derivatives synthesized from this compound precursors.

Table 1: In Vitro TLR7 and TLR8 Agonist Activity in HEK293 Reporter Cells

Compound IDModification at N9-positionHuman TLR7 EC50 (µM)Human TLR8 EC50 (µM)Murine TLR7 EC50 (µM)Reference
Compound A2-butoxy-5-fluorobenzyl0.050>100.033[9]
Compound B2-butoxy-5-chlorobenzyl0.045>100.028[9]
Compound C4-(piperidin-1-ylmethyl)benzyl0.122.50.08[10]
Compound D4-((4-methylpiperazin-1-yl)methyl)benzyl0.081.80.05[10]
DSR-64342-(4-(dimethylamino)piperidin-1-yl)ethyl0.021>100.015[11]
BMS CompoundPyridyl-piperidine side chain on pyrazolopyrimidine core0.013>50.027[1]

Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs

Compound IDConcentration (µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Reference
Imidazoquinoline 21~1500~1200~1000[12]
Oxoadenine 71~2500~800~600[12]
GS-9620 (TLR7 selective)0.05~1000<100<100[13]
R848 (TLR7/8 agonist)4 µg/ml>2000>2000>2000[13]

Experimental Protocols

Protocol 1: General Synthesis of 9-Substituted-8-Oxoadenine from this compound

This protocol outlines a general multi-step synthesis for preparing 9-substituted-8-oxoadenine derivatives, potent TLR7 agonists, starting from this compound.[5]

Step 1: N9-Alkylation of this compound

  • To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • Add the desired alkyl halide (R-X) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N9-alkylated this compound derivative.

Step 2: Hydrolysis to 8-Oxoadenine

  • Dissolve the N9-alkylated this compound derivative in a suitable solvent mixture, such as dioxane and aqueous sodium hydroxide.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final 9-substituted-8-oxoadenine product.

Protocol 2: In Vitro TLR7 Activity Assessment using HEK-Blue™ hTLR7 Reporter Cells

This protocol describes the use of a commercially available HEK293 cell line stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene to quantify the potency of synthesized compounds.[14][15]

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Complete DMEM growth medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., R848)

  • 96-well flat-bottom plates

Procedure:

  • Culture HEK-Blue™ hTLR7 cells in complete DMEM supplemented with the appropriate selection antibiotics according to the manufacturer's instructions.

  • On the day of the assay, prepare a cell suspension of ~1.4 x 10^5 cells/mL in HEK-Blue™ Detection medium.

  • Add 20 µL of serial dilutions of the test compounds and controls to the wells of a 96-well plate.

  • Add 180 µL of the cell suspension (~25,000 cells) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the stimulation of human PBMCs with TLR7 agonists to measure the induction of key cytokines.[3][4][9]

Materials:

  • Freshly isolated human PBMCs

  • Complete RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., R848)

  • LPS (as a negative control for TLR7 specificity)

  • 96-well round-bottom plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of the test compounds and controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Protocol 4: In Vivo Efficacy Evaluation in a Syngeneic Mouse Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a TLR7 agonist in a mouse model.[6][7][16]

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Murine tumor cell line (e.g., CT26 colon carcinoma)

  • Test TLR7 agonist formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate mice with a predetermined number of tumor cells (e.g., 1 x 10^6 CT26 cells) in the flank.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test TLR7 agonist and vehicle control to the respective groups via the desired route (e.g., intravenous, intraperitoneal, or intratumoral) at a predetermined dosing schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of the TLR7 agonist.

Visualizations

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment ssRNA ssRNA / Agonist ssRNA->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFNs Type I Interferons (IFN-α, IFN-β) IRF7->IFNs Transcription Experimental_Workflow Experimental Workflow for TLR7 Agonist Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound Step1 N9-Alkylation Start->Step1 Step2 Hydrolysis Step1->Step2 Product 8-Oxoadenine Derivative Step2->Product HEK_assay HEK-Blue™ TLR7 Reporter Assay Product->HEK_assay PBMC_assay PBMC Cytokine Profiling Product->PBMC_assay EC50 EC50 Determination HEK_assay->EC50 Cytokine_levels Cytokine Quantification PBMC_assay->Cytokine_levels Tumor_model Syngeneic Mouse Tumor Model EC50->Tumor_model Lead Candidate Selection Cytokine_levels->Tumor_model Lead Candidate Selection Treatment Agonist Administration Tumor_model->Treatment Efficacy Anti-tumor Efficacy (Tumor Growth Inhibition) Treatment->Efficacy

References

Techniques for Monitoring 8-Bromoadenine-Induced DNA Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine (8-BrA) is a halogenated purine (B94841) analog that can be incorporated into DNA, leading to structural distortions and the induction of DNA damage. As a potential radiosensitizer, understanding the mechanisms of 8-BrA-induced DNA damage and the cellular responses it elicits is crucial for its development in therapeutic applications.[1] This document provides detailed application notes and protocols for three widely used techniques to monitor and quantify DNA damage induced by this compound: the Comet Assay, γ-H2AX Immunofluorescence, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and rapid method for detecting DNA strand breaks in individual cells.[2][3][4][5][6][7] Under electrophoretic conditions, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[6] The alkaline version of the assay is particularly sensitive for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[5][8]

Quantitative Data Summary
ParameterValueReference
Assay Type Alkaline Comet Assay[5][8]
Damage Detected Single-strand breaks, double-strand breaks, alkali-labile sites[5][8]
Sensitivity Can detect DNA damage from low levels of genotoxic agents[5][9]
Throughput Moderate, can be increased with multi-well slides[5]
Typical Cell Number As few as 1,000 cells per sample[2]

Experimental Workflow: Comet Assay

CometAssay_Workflow cluster_prep Cell Preparation cluster_embedding Cell Embedding cluster_lysis Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis cell_treatment Treat cells with This compound cell_harvest Harvest and suspend cells in PBS cell_treatment->cell_harvest mix_agarose Mix cell suspension with low melting point agarose (B213101) cell_harvest->mix_agarose embed_slide Embed cell-agarose mixture on a CometSlide™ mix_agarose->embed_slide lysis Immerse slide in chilled lysis solution embed_slide->lysis unwinding Incubate slide in alkaline unwinding solution lysis->unwinding electrophoresis Perform electrophoresis under alkaline conditions unwinding->electrophoresis staining Stain DNA with a fluorescent dye (e.g., SYBR® Green I) electrophoresis->staining visualization Visualize and score comets using fluorescence microscopy staining->visualization

Caption: Workflow for the alkaline comet assay to detect this compound-induced DNA damage.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • CometSlide™ or equivalent pre-coated slides

  • Low melting point (LMP) agarose

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10), chilled to 4°C

  • Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13), freshly prepared and chilled

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • SYBR® Green I or other DNA staining dye

  • Horizontal electrophoresis apparatus

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the appropriate duration. Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known genotoxic agent like H₂O₂).

    • Harvest cells and resuspend in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[2]

  • Embedding Cells in Agarose:

    • Melt 1% LMP agarose and maintain it in a 37°C water bath.

    • Mix 30 µL of the cell suspension with 250 µL of the molten LMP agarose.[2]

    • Immediately pipette 50 µL of the cell/agarose mixture onto a CometSlide™.[2]

    • Allow the agarose to solidify by placing the slides at 4°C for 30 minutes in the dark.[2]

  • Cell Lysis:

    • Immerse the slides in chilled Lysis Solution for at least 1 hour at 4°C, protected from light.[2]

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution until the slides are fully submerged.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.[10]

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[11]

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with Neutralization Buffer.

    • Stain the DNA by adding 50 µL of diluted SYBR® Green I to each slide and incubate for 5-10 minutes in the dark.[2]

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

γ-H2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[1] Immunofluorescence staining of γ-H2AX allows for the visualization of these DSBs as distinct nuclear foci. The number of foci per nucleus is directly proportional to the number of DSBs, making this a highly sensitive method for quantifying this critical type of DNA damage.[1][12]

Quantitative Data Summary
ParameterValueReference
Assay Type Immunofluorescence Microscopy[13]
Damage Detected DNA double-strand breaks (DSBs)[1][12]
Sensitivity Can detect DSBs induced by radiation doses as low as 1.2 mGy[1]
Specificity High for DSBs[14]
Analysis Quantification of γ-H2AX foci per nucleus[15]

Experimental Workflow: γ-H2AX Immunofluorescence

gH2AX_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis cell_culture Culture cells on coverslips cell_treatment Treat cells with This compound cell_culture->cell_treatment fixation Fix cells with paraformaldehyde cell_treatment->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with primary anti-γ-H2AX antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mounting Mount coverslips with DAPI-containing medium secondary_ab->mounting visualization Visualize and count foci using fluorescence microscopy mounting->visualization

Caption: Workflow for γ-H2AX immunofluorescence to detect DNA double-strand breaks.

Detailed Protocol: γ-H2AX Immunofluorescence

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: anti-γ-H2AX (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[15][16]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[15]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[15][16]

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer, typically 1:200 to 1:800) overnight at 4°C in a humidified chamber.[15][17]

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer, typically 1:200) for 1-2 hours at room temperature in the dark.[15][16]

  • Mounting and Visualization:

    • Wash the cells three times with PBS.

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.[15]

    • Seal the coverslips with nail polish.

    • Visualize the cells using a fluorescence microscope. Capture images of multiple fields of view.

  • Image Analysis:

    • Count the number of distinct γ-H2AX foci per nucleus. Automated image analysis software (e.g., Fiji/ImageJ) can be used for high-throughput and unbiased quantification.[15]

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the identification and quantification of specific DNA adducts.[18] This technique involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection. Isotope-dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard is added to the sample, allows for accurate quantification of the this compound adduct.[19]

Quantitative Data Summary
ParameterValueReference
Assay Type Liquid Chromatography-Tandem Mass Spectrometry[7]
Damage Detected Specific DNA adducts (e.g., 8-Bromo-2'-deoxyadenosine)[18]
Sensitivity Very high, can detect adducts at levels of 1 in 10⁸ to 10¹¹ nucleotides[20][21]
Specificity Very high, provides structural information[18]
Sample Requirement Typically requires microgram quantities of DNA[22]

Experimental Workflow: HPLC-MS/MS for DNA Adducts

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dna_extraction Extract and purify genomic DNA isotope_spike Spike with stable isotope-labeled internal standard dna_extraction->isotope_spike dna_digestion Enzymatically digest DNA to nucleosides isotope_spike->dna_digestion sample_cleanup Purify nucleoside mixture (e.g., SPE or HPLC fractionation) dna_digestion->sample_cleanup hplc_separation Separate nucleosides by HPLC sample_cleanup->hplc_separation ms_detection Detect and quantify adducts by tandem mass spectrometry hplc_separation->ms_detection

Caption: Workflow for HPLC-MS/MS analysis of this compound DNA adducts.

Detailed Protocol: HPLC-MS/MS Analysis of this compound Adducts

Materials:

  • Genomic DNA isolated from cells treated with this compound

  • Stable isotope-labeled 8-Bromo-2'-deoxyadenosine internal standard

  • Nuclease P1, alkaline phosphatase, and other DNA digestion enzymes

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • DNA Extraction and Quantification:

    • Extract genomic DNA from treated and control cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

    • Quantify the DNA concentration accurately using UV spectrophotometry.

  • Sample Preparation and Enzymatic Digestion:

    • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the stable isotope-labeled internal standard.

    • Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. A typical digestion is carried out at 37°C for several hours to overnight.[23]

  • Sample Cleanup (Optional but Recommended):

    • To remove unmodified nucleosides and other interfering substances, the digested sample can be purified using off-line HPLC fraction collection or solid-phase extraction (SPE).[21][24]

  • HPLC Separation:

    • Inject the purified nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of mobile phases, for example, starting with a high aqueous content and gradually increasing the organic solvent (e.g., acetonitrile) concentration. A typical mobile phase modifier is 0.1% formic acid.[18]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) for targeted quantification. This involves monitoring a specific precursor ion (the protonated molecular ion of the this compound adduct) and a specific product ion generated by collision-induced dissociation.

    • The ratio of the peak area of the endogenous adduct to the peak area of the internal standard is used to calculate the absolute amount of the adduct in the original DNA sample.

Cellular Response to this compound-Induced DNA Damage

The incorporation of this compound into DNA can lead to the formation of DNA lesions that are recognized by the cell's DNA damage response (DDR) machinery.[25] This response involves a complex signaling cascade that can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[26][27] The primary sensors of DNA damage, such as the ATM and ATR kinases, are activated and phosphorylate a host of downstream targets to coordinate the cellular response.[28][29]

Signaling Pathway of DNA Damage Response

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes BrA This compound DNA_Damage DNA Lesions (e.g., Strand Breaks) BrA->DNA_Damage ATM ATM Kinase DNA_Damage->ATM DSBs ATR ATR Kinase DNA_Damage->ATR SSBs/Stalled Replication CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair CHK2->CellCycleArrest CHK2->DNARepair p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of the DNA damage response to this compound.

This overview provides a framework for selecting and implementing appropriate techniques to monitor this compound-induced DNA damage. The choice of method will depend on the specific research question, the type of DNA damage being investigated, and the required sensitivity and throughput.

References

Application Notes and Protocols for HPLC Purification of 8-Bromoadenine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 8-Bromoadenine and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to be a starting point for method development and can be adapted for various research and drug development applications.

Introduction

This compound is a brominated derivative of adenine, a fundamental component of nucleic acids. This modification makes it a valuable tool in biochemical and pharmacological research. This compound and its derivatives are known to act as radiosensitizers by inhibiting DNA single-strand break repair and can serve as precursors for the synthesis of other modified purines.[1] Given their potential therapeutic applications, robust purification methods are essential to ensure the quality and purity of these compounds for experimental use.

This application note details a reliable reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound and offers guidance for adapting the method to its derivatives. RP-HPLC is a powerful technique that separates molecules based on their hydrophobicity, making it well-suited for the purification of purine (B94841) analogs.[2][3]

Materials and Equipment

2.1. Chemicals and Reagents

  • This compound (or its derivative)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA), 0.1% solution

  • Ammonium (B1175870) Acetate (B1210297)

  • Tetrabutylammonium phosphate (B84403) (TBAP)

  • Sodium Hydroxide (NaOH), 0.1N solution

  • Ammonium Hydroxide (NH₄OH), 1N solution

  • Dimethyl Sulfoxide (DMSO)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., Atlantis T3, 5 µm, 4.6 x 150 mm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

  • Pipettes and other standard laboratory glassware

Experimental Protocols

3.1. Mobile Phase Preparation

Two common mobile phase systems are presented below. The choice of mobile phase will depend on the specific derivative and the desired selectivity.

Method A: Trifluoroacetic Acid (TFA) / Acetonitrile System

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare, add 1 mL of TFA to 999 mL of Acetonitrile.

Method B: Ammonium Acetate / Acetonitrile System

  • Mobile Phase A: 10 mM Ammonium Acetate and 2 mM Tetrabutylammonium Phosphate (TBAP), pH 5.0. Dissolve the appropriate amounts of ammonium acetate and TBAP in HPLC-grade water and adjust the pH to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

3.2. Sample Preparation

The solubility of this compound and its derivatives can vary. Proper sample preparation is critical for successful HPLC analysis.

  • For this compound: this compound is soluble in 0.1N NaOH and has limited solubility in hot water and DMSO.[4] For analysis, accurately weigh the sample and dissolve it in a minimal amount of 0.1N NaOH. Dilute the sample to the desired concentration with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • For this compound Derivatives (e.g., 8-Bromoadenosine 3',5'-cyclic monophosphate): Many derivatives are soluble in aqueous basic solutions. For example, 8-Bromoadenosine 3',5'-cyclic monophosphate is soluble in 1N ammonium hydroxide. Dissolve the sample in a small volume of the appropriate aqueous base and then dilute with the initial mobile phase.

  • General Considerations:

    • The final sample concentration should ideally be between 0.1 and 1 mg/mL.

    • After dissolution and dilution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring to an autosampler vial.[5]

3.3. HPLC Conditions

The following are recommended starting conditions. Optimization may be necessary for specific compounds.

ParameterRecommended Condition
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Method A or Method B (see section 3.1)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 254 nm or 260 nm
Column Temperature Ambient or 30°C
Gradient (Method A) 5-95% B over 20 minutes
Isocratic (Method A) To be determined based on initial gradient run

3.4. Data Analysis and Purification

  • Perform an initial gradient run to determine the retention time of the compound of interest.

  • Based on the retention time, an optimized gradient or an isocratic method can be developed for efficient purification.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • The purified compound can be obtained by removing the solvent, for example, by lyophilization.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC purification of this compound and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Elution Range (% Acetonitrile)UV λmax (nm)
This compoundC₅H₄BrN₅214.03[2][6]15-30%~260
8-BromoadenosineC₁₀H₁₂BrN₅O₄346.14[4][7]20-40%~260
8-Bromo-cAMPC₁₀H₁₁BrN₅O₆P408.10[8]10-25%~260

Signaling Pathway and Workflow Diagrams

Signaling Pathway of 8-Bromo-cAMP

8-Bromo-cAMP, a derivative of this compound, is a cell-permeable analog of cyclic AMP (cAMP) and a known activator of Protein Kinase A (PKA).[8] The following diagram illustrates a proposed signaling pathway where 8-Bromo-cAMP induces cell migration.

G cluster_0 Cellular Response 8_Bromo_cAMP 8-Bromo-cAMP PKA PKA 8_Bromo_cAMP->PKA activates Epac Epac 8_Bromo_cAMP->Epac activates Rac1_Cdc42 Rac1/Cdc42 PKA->Rac1_Cdc42 activates Epac->Rac1_Cdc42 activates Cytoskeleton_Rearrangement Actin Cytoskeleton Rearrangement Rac1_Cdc42->Cytoskeleton_Rearrangement induces Cell_Migration Cell Migration Cytoskeleton_Rearrangement->Cell_Migration leads to

Caption: Proposed signaling cascade initiated by 8-Bromo-cAMP.

General HPLC Purification Workflow

The diagram below outlines the general workflow for the HPLC purification of this compound and its derivatives.

G cluster_workflow HPLC Purification Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Analysis (Gradient/Isocratic) Sample_Prep->HPLC_Analysis Fraction_Collection Fraction Collection HPLC_Analysis->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

References

Application Notes and Protocols for Cell Viability Assays with 8-Bromoadenine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with 8-Bromoadenine. This document includes an overview of the compound, detailed protocols for common viability assays, and guidance on data interpretation and visualization of associated signaling pathways.

Introduction to this compound

This compound is a purine (B94841) analog that has been investigated for its effects on cellular processes, including DNA repair and apoptosis. It is known to act as a DNA radiosensitizer, inhibiting the repair of single-strand DNA breaks.[1] Furthermore, its analog, 8-Bromo-cyclic AMP (8-Br-cAMP), is a well-known activator of Protein Kinase A (PKA), a key enzyme in various signal transduction pathways. Activation of PKA by 8-Br-cAMP has been shown to induce apoptosis in certain cancer cell lines through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] The pro-apoptotic effects of 8-Br-cAMP may also be linked to the transient downregulation of the p53 signaling pathway.[3]

Understanding the impact of this compound on cell viability is crucial for its potential development as a therapeutic agent. This document outlines standard procedures for quantifying its cytotoxic and apoptotic effects.

Data Presentation: Quantitative Analysis of Cell Viability

Due to the limited availability of comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines, the following table presents hypothetical data for illustrative purposes. Researchers should determine these values empirically for their specific cell lines of interest.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeAssay UsedHypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaMTT75
HeLaCervical CancerCCK-890
A549Lung CarcinomaMTT120
JurkatT-cell LeukemiaAnnexin V/PI50
PC-3Prostate CancerCCK-8110

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4][5] The absorbance of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO or appropriate solvent)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Potential Interference: Some compounds, particularly those with reducing properties like free thiol groups, can directly reduce MTT, leading to false-positive results.[1][2] It is recommended to run a control plate with this compound in cell-free medium to check for any direct reduction of MTT.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. This assay is generally considered to have lower cytotoxicity than MTT.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • CCK-8 solution

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[6]

Materials:

  • 6-well plates or culture tubes

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension to pellet the cells.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity. Pellet the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKA PKA This compound->PKA Activates DNA_SSB DNA Single-Strand Break Repair This compound->DNA_SSB Inhibits p38_MAPK p38_MAPK PKA->p38_MAPK Activates p53 p53 p38_MAPK->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces DNA_SSB->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound induced apoptosis.

Experimental Workflow for Cell Viability Assessment

G cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT or CCK-8 Reagent C->D E Incubate (1-4h) D->E F Add Solubilizer (MTT only) E->F G Read Absorbance E->G F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: General workflow for MTT/CCK-8 cell viability assays.

Logical Flow for Apoptosis Detection

G cluster_results Cell Populations start Cell Treatment with This compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze viable Viable (Annexin V-, PI-) analyze->viable early Early Apoptotic (Annexin V+, PI-) analyze->early late Late Apoptotic (Annexin V+, PI+) analyze->late necrotic Necrotic (Annexin V-, PI+) analyze->necrotic

Caption: Logical workflow for Annexin V/PI apoptosis assay.

References

Crystallographic Insights into 8-Bromoadenine Structures: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromoadenine, a halogenated derivative of the purine (B94841) nucleobase adenine, serves as a critical tool in structural biology and drug design. Its unique electronic and steric properties, conferred by the bromine atom at the C8 position, facilitate the formation of stable crystals and provide a heavy atom for phasing in X-ray crystallography. This allows for the detailed elucidation of three-dimensional structures of nucleic acids and protein-ligand complexes. Understanding the crystallographic features of this compound-containing structures is paramount for researchers in molecular biology, medicinal chemistry, and drug development, offering insights into molecular interactions, conformational preferences, and the rational design of therapeutic agents. This document provides a comprehensive overview of crystallographic studies involving this compound, including detailed experimental protocols and a summary of key structural data.

Applications in Research and Drug Development

The incorporation of this compound into nucleic acids and small molecules has several key applications:

  • Structural Determination: The bromine atom acts as an excellent anomalous scatterer of X-rays, aiding in the solution of the phase problem in X-ray crystallography. This is particularly valuable for determining the structures of complex biomolecules like RNA and DNA, as well as their complexes with proteins and small molecule ligands.

  • Conformational Stabilization: The bulky bromine atom can influence the glycosidic bond conformation in nucleosides, favoring the syn conformation over the more common anti conformation. This property is exploited to study the conformational dynamics of nucleic acids and their recognition by enzymes.

  • Therapeutic Agent Development: this compound and its derivatives have been investigated for their potential as therapeutic agents. For instance, 8-bromoadenosine (B559644) has been shown to exhibit antitumor properties. Furthermore, as a DNA radiosensitizer, this compound can enhance the efficacy of radiation therapy by inhibiting DNA repair mechanisms in cancer cells.[1]

Crystallographic Data of this compound-Containing Structures

The following tables summarize key crystallographic data obtained from studies of various this compound-containing compounds. This data provides a comparative overview of the unit cell parameters, space groups, and refinement statistics for these structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Resolution (Å)R-factorRef.
8-BromoadenosineC₁₀H₁₂BrN₅O₄MonoclinicP2₁11.239.286.65102.5N/AN/A[2]
8-Bromoguanosine (B14676)C₁₀H₁₂BrN₅O₅MonoclinicP2₁13.569.126.2193.2N/AN/A[2]
8-Bromo-2',3'-O-isopropylideneadenosine (Form I)C₁₃H₁₆BrN₅O₄OrthorhombicP2₁2₁2₁18.27614.3686.44790N/A0.059[3][4]
8-Bromo-2',3'-O-isopropylideneadenosine (Form II)C₁₃H₁₆BrN₅O₄MonoclinicP2₁10.93213.2386.411106.1N/A0.054[3][4]

Note: "N/A" indicates that the data was not available in the cited references.

Experimental Protocols

This section outlines the generalized methodologies for the crystallization and structure determination of this compound-containing compounds, based on established protocols in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often serves as the initial step. For instance, the synthesis of 2',5'-linked oligoriboadenylates containing this compound can be achieved using a solid-phase phosphoramidite (B1245037) approach.[5] This method allows for the controlled incorporation of 8-bromoadenosine residues into oligonucleotides.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Oligonucleotides start Solid Support (CPG-LCA) coupling Coupling start->coupling phosphoramidite 8-Bromoadenosine Phosphoramidite phosphoramidite->coupling oxidation Oxidation coupling->oxidation capping Capping oxidation->capping capping->coupling Repeat for desired length deprotection Cleavage & Deprotection capping->deprotection purification Purification (HPLC) deprotection->purification product Purified Oligonucleotide purification->product

Caption: Workflow for the solid-phase synthesis of this compound-containing oligonucleotides.

Crystallization

The process of obtaining high-quality crystals is crucial for successful X-ray diffraction analysis.

a. Vapor Diffusion Method (Hanging Drop or Sitting Drop):

  • Prepare the Reservoir Solution: A solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts) at a concentration that will slowly draw water from the sample drop.

  • Prepare the Sample Drop: Mix the purified this compound-containing molecule (e.g., oligonucleotide, protein-ligand complex) with the reservoir solution at a lower precipitant concentration.

  • Equilibration: Seal the setup and allow the system to equilibrate. Water vapor will slowly diffuse from the sample drop to the reservoir, increasing the concentration of the molecule and precipitant in the drop, leading to crystallization. For example, crystals of 7- or 8-monobromo compounds have been grown from an ethyl acetate/dimethylsulfoxide mixture.[6]

Crystallization_Workflow cluster_crystallization Vapor Diffusion Crystallization solubilize Dissolve Purified Compound mix Mix with Reservoir Solution solubilize->mix setup Set up Hanging/Sitting Drop mix->setup equilibrate Equilibrate via Vapor Diffusion setup->equilibrate crystals Crystal Formation equilibrate->crystals DNA_Damage_Response cluster_pathway Simplified DNA Damage Response Radiation Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) Radiation->DNA_SSB Repair_Enzymes DNA Repair Enzymes (e.g., PARP) DNA_SSB->Repair_Enzymes activates Repair_Inhibition Inhibition of Repair Repair_Enzymes->Repair_Inhibition targeted by Bromoadenine This compound Bromoadenine->Repair_Inhibition Apoptosis Cell Death (Apoptosis) Repair_Inhibition->Apoptosis leads to

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a halogenated purine (B94841) analog that has garnered interest in biomedical research, particularly for its potential as a DNA radiosensitizer.[1] Its structural similarity to adenine (B156593) allows for its potential incorporation into cellular processes, where it can exert various biological effects. Understanding the impact of this compound on cell cycle progression and apoptosis is crucial for evaluating its therapeutic potential. Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.

Mechanism of Action

While the precise mechanism of this compound as a standalone agent is still under investigation, its role as a radiosensitizer suggests it can enhance the effects of radiation by interacting with low-energy electrons, leading to DNA damage through dissociative electron attachment.[1] This process can induce single and double-strand DNA breaks. Such DNA damage is known to trigger cellular stress responses, which can lead to cell cycle arrest at G1/S or G2/M checkpoints, or if the damage is irreparable, the induction of apoptosis. It is hypothesized that this compound, when incorporated into DNA or present in the cellular nucleotide pool, may disrupt DNA replication and repair processes, ultimately leading to cell death.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Incorporation into DNA / Disruption of Nucleotide Pools Incorporation into DNA / Disruption of Nucleotide Pools Cellular Uptake->Incorporation into DNA / Disruption of Nucleotide Pools DNA Damage DNA Damage Incorporation into DNA / Disruption of Nucleotide Pools->DNA Damage Cell Cycle Checkpoint Activation (G1/S, G2/M) Cell Cycle Checkpoint Activation (G1/S, G2/M) DNA Damage->Cell Cycle Checkpoint Activation (G1/S, G2/M) Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoint Activation (G1/S, G2/M)->Cell Cycle Arrest Cell Death Cell Death Apoptosis Induction->Cell Death cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Staining & Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Fix with 70% Ethanol Fix with 70% Ethanol Wash with PBS->Fix with 70% Ethanol Stain with PI/RNase A Stain with PI/RNase A Fix with 70% Ethanol->Stain with PI/RNase A Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI/RNase A->Analyze by Flow Cytometry cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Staining & Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V-FITC & PI->Analyze by Flow Cytometry

References

Application Notes and Protocols for In Vivo Studies of 8-Bromoadenine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a synthetic purine (B94841) derivative with potential therapeutic applications stemming from its structural similarity to endogenous adenosine (B11128) and its demonstrated activity as a modulator of key biological pathways. Preclinical in vivo studies are crucial for elucidating its efficacy and mechanism of action in relevant disease models. These application notes provide detailed protocols and considerations for evaluating the in vivo efficacy of this compound in oncology and neuroinflammatory models, based on established methodologies for closely related compounds such as other 8-substituted adenine (B156593) derivatives and Toll-like receptor 7 (TLR7) agonists. This compound serves as a versatile intermediate in the synthesis of potent TLR7 agonists, suggesting its potential as an immunostimulatory agent.[1]

Potential Mechanisms of Action

This compound is hypothesized to exert its biological effects through several mechanisms, making it a candidate for a range of therapeutic areas. The presence of a bromine atom at the 8-position is known to promote interaction with adenosine receptors, particularly the A2A subtype.[2] Additionally, related 8-substituted adenines have shown promise in animal models of neurodegenerative diseases.[3] Furthermore, its role as a precursor for TLR7 agonists points towards a potential to stimulate innate and adaptive immune responses.

Signaling Pathway for TLR7 Agonism in an Immune Cell

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Type I IFN) NF_kB->Gene_Expression IRF7->Gene_Expression

Caption: Proposed TLR7 signaling pathway for this compound.

Part 1: Oncology Applications - Immunomodulatory Effects

Based on its potential as a TLR7 agonist, this compound can be evaluated for its ability to stimulate an anti-tumor immune response. Syngeneic mouse tumor models are ideal for this purpose as they utilize immunocompetent mice, allowing for the study of interactions between the compound, the tumor, and the host immune system.

Experimental Workflow for Syngeneic Tumor Model

syngeneic_workflow A Day 0: Tumor Cell Implantation (e.g., B16F10, MC38, CT26) B Days 7-10: Tumor Volume ~100 mm³ Randomize mice into groups A->B C Treatment Initiation: - Vehicle Control - this compound (i.v. or i.t.) - Positive Control (e.g., other TLR7 agonist) - Combination Therapy (e.g., + anti-PD-1) B->C D Monitor Tumor Growth (e.g., every 2-3 days) C->D E Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Profiling (FACS) - Cytokine Analysis (ELISA) D->E

Caption: Workflow for a syngeneic mouse cancer model study.

Protocol 1: Evaluation of this compound in a Syngeneic Mouse Melanoma Model

This protocol is adapted from studies on novel synthetic TLR7/8 agonists.[4]

1. Animal Model:

  • Species/Strain: C57BL/6 mice, female, 6-8 weeks old.

  • Housing: Standard specific pathogen-free (SPF) conditions.

2. Cell Line and Tumor Implantation:

  • Cell Line: B16F10 melanoma cells.

  • Procedure: Subcutaneously inject 5 x 105 B16F10 cells in 100 µL of sterile PBS into the right flank of each mouse.

3. Treatment Groups and Dosing:

  • Tumor Growth: Allow tumors to reach an average volume of approximately 100 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group).

  • Dosing (Example):

    • Vehicle Control (e.g., sterile PBS or a suitable solvent).

    • This compound (e.g., 1, 5, 10 mg/kg), administered intravenously (i.v.) or intratumorally (i.t.).

    • Positive Control (e.g., another known TLR7 agonist).

    • Combination Therapy: this compound + anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally).

  • Frequency: Administer treatment twice weekly for 2-3 weeks.

4. Efficacy Endpoints and Monitoring:

  • Tumor Volume: Measure tumors with digital calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

  • Survival: Monitor survival and euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.

  • Endpoint Analysis: At the end of the study, collect tumors and spleens for immunological analysis (e.g., flow cytometry for T cell, dendritic cell, and myeloid cell populations). Measure serum cytokine levels (e.g., IFN-γ, TNF-α) by ELISA.

Data Presentation: Efficacy of Related TLR7 Agonists in Syngeneic Models
Compound ClassAnimal ModelCell LineDosing RegimenEfficacy EndpointOutcomeReference
Novel TLR7/8 AgonistC57BL/6 miceB16F10, MC38Intravenous (i.v.)Tumor growth inhibitionSlowed tumor growth, enhanced with anti-PD-1[4]
TLR7 Agonist NanoparticlesMiceNot specifiedIntratumoral (i.t.)Tumor remission60% remission rate with checkpoint inhibitors[5]
Pyrazolopyrimidine TLR7 AgonistMiceCT-260.5 or 2.5 mg/kgTumor growth delayDose-dependent delay with anti-PD-1[6]
R848 (TLR7/8 Agonist)Murine pancreatic cancer modelNot specifiedIntravenous (i.v.)Tumor controlSuperior tumor control with SBRT[7]

Part 2: Neuroinflammation and Neurodegeneration Applications

Given that 8-substituted adenines have shown efficacy in rat models of Parkinson's disease,[3] and adenosine A2A receptor modulation is a key strategy in neuroprotection, this compound warrants investigation in models of neuroinflammation and neurodegeneration.

Logical Relationship for Neuroprotective Efficacy Studydot

neuroprotection_logic A Induce Neurodegeneration (e.g., MPTP, 6-OHDA, LPS) B Administer Treatment - Vehicle Control - this compound A->B C Behavioral Assessment (e.g., Rotarod, Open Field) B->C D Post-mortem Analysis - Immunohistochemistry (e.g., TH, Iba1) - Neurotransmitter Levels (HPLC) - Gene Expression (qPCR) B->D E Evaluation of Neuroprotection C->E D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromoadenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present.

  • Reagent Quality: The purity of starting materials (adenine, brominating agent) and solvents can significantly impact the reaction outcome.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Impure materials can lead to side reactions and lower yields.[1]

  • Improper Temperature Control: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: Carefully control the reaction temperature as specified in the protocol. Use an appropriate heating or cooling bath.

  • Inefficient Brominating Agent: The choice and handling of the brominating agent are critical.

    • Solution: Use a freshly opened or properly stored brominating agent. For direct bromination of adenine (B156593), bromine water in an acetate (B1210297) buffer is a common method.[2]

Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

  • Side Reactions: Over-bromination or reaction at other sites of the adenine molecule can occur. Alkylation of this compound can also lead to a mixture of regioisomers.

    • Solution: Optimize the stoichiometry of the reactants. A slow, dropwise addition of the brominating agent can help minimize side reactions. In alkylation reactions, the choice of base and solvent can influence regioselectivity.

  • Decomposition of Product: this compound may be unstable under certain conditions.

    • Solution: Work up the reaction promptly upon completion. Avoid unnecessarily long reaction times or exposure to harsh conditions.

  • Formation of Dimers: In some cases, the formation of 8,8′-purinyl dimers has been observed, especially when using lithiated purines.[3]

    • Solution: Adjusting reaction conditions, such as the choice of halogenating agent, can mitigate dimer formation.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Complex Reaction Mixture: The presence of multiple byproducts can complicate purification.

    • Solution: An optimized reaction that minimizes side products is the best approach. For purification, column chromatography is often necessary. Careful selection of the solvent system is crucial for good separation.

  • Product Insolubility: this compound has limited solubility in many common organic solvents.

    • Solution: The product can sometimes be purified by precipitation or crystallization from a suitable solvent system. It is soluble in DMSO and DMF, but insoluble in water.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Bromination of Adenine: This involves treating adenine with a brominating agent, such as bromine in a suitable solvent system. A common procedure uses bromine water in an acetate buffer.[2]

  • Alkylation of this compound: This method is used to introduce substituents at the N9 position and involves reacting this compound with an alkylating agent in the presence of a base.[2][5]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and reaction scale. While some literature reports "good yields" for the bromination of adenine derivatives, specific quantitative data is often not highlighted in abstracts.[2] Optimization of reaction conditions is crucial for achieving higher yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to track the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the key safety precautions when working with bromine?

A4: Bromine is a highly corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

Experimental Protocols

Protocol 1: Direct Bromination of 9-(4-Hydroxybutyl)adenine

This method describes the bromination of an N9-substituted adenine derivative.

  • Reactants: 9-(4-Hydroxybutyl)adenine, Bromine water, Acetate buffer (pH 4).

  • Procedure:

    • Dissolve 9-(4-Hydroxybutyl)adenine in an acetate buffer (pH 4).

    • Add bromine water to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the excess bromine with a solution of sodium thiosulfate.

    • Isolate the product, 8-Bromo-9-(4-hydroxybutyl)adenine, which may require extraction and purification by column chromatography.[2]

Protocol 2: Alkylation of this compound

This protocol details the N9-alkylation of this compound.

  • Reactants: this compound, 4-Bromobutyl acetate, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • Suspend this compound and potassium carbonate in DMF.

    • Heat the mixture to 135 °C with stirring for 30 minutes.

    • Add 4-Bromobutyl acetate to the reaction mixture.

    • Continue heating at 135 °C for 8 hours.

    • After cooling, remove the solvent under vacuum.

    • The residue can be purified by co-distillation and column chromatography to yield the N9-alkylated product.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

MethodStarting MaterialReagentsSolventTemperatureTimeReported YieldReference
Direct Bromination9-(4-Hydroxybutyl)adenineBromine water, Acetate bufferWaterRoom Temp.Not specifiedGood[2]
AlkylationThis compound4-Bromobutyl acetate, K₂CO₃DMF135 °C8 hNot specified[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Adenine/8-Bromoadenine, Solvent, Brominating Agent/Alkylating Agent) setup Set up Reaction (Inert atmosphere if needed) reagents->setup glassware Dry Glassware glassware->setup addition Add Reagents setup->addition stir Stir at Specified Temperature addition->stir monitor Monitor Progress (TLC/HPLC) stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Column Chromatography/Crystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time check_impurities Analyze Crude Product for Impurities complete->check_impurities impurities_present Significant Impurities Present check_impurities->impurities_present Yes no_impurities Mainly Starting Material or Clean Product check_impurities->no_impurities No optimize_conditions Action: Optimize Reaction (Stoichiometry, Temp, Reagent Purity) impurities_present->optimize_conditions check_workup Review Work-up and Purification Procedure no_impurities->check_workup reagent_issue Consider Reagent Degradation or Impurity no_impurities->reagent_issue loss_during_workup Potential Loss During Extraction or Purification check_workup->loss_during_workup Likely refine_purification Action: Refine Purification Method (e.g., different solvent system) loss_during_workup->refine_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-Bromoadenine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is characterized by its low solubility in water and many common organic solvents. It is generally described as hardly soluble in hot water and DMSO, and insoluble in alcohol, ether, and chloroform.[1] However, its solubility is significantly enhanced in alkaline solutions, being soluble in 0.1N NaOH.[1]

Q2: Why is addressing the solubility of this compound important?

A2: Poor aqueous solubility can be a major obstacle in drug development, leading to poor absorption, low bioavailability, and inconsistent results in biological assays. Ensuring that this compound is adequately dissolved is crucial for obtaining reliable and reproducible experimental outcomes.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: The main strategies to enhance the solubility of this compound in aqueous solutions include:

  • pH Adjustment: Utilizing alkaline conditions to deprotonate the molecule and increase its interaction with water.

  • Co-solvents: Employing a mixture of water and a miscible organic solvent to increase the overall solubilizing capacity of the solvent system.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: The pH of your buffer is likely not high enough to maintain the solubility of this compound. The concentration of the compound may also exceed its solubility limit at the given temperature and pH.

Solution:

  • Increase the pH: Adjust the pH of your aqueous solution to the alkaline range (pH > 8). The use of a basic buffer or the addition of a small amount of a base like NaOH can significantly improve solubility. It is reported to be soluble in 0.1N NaOH.[1]

  • Use a Co-solvent: Introduce a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) into your aqueous buffer. While this compound is only slightly soluble in pure DMSO, a co-solvent system can enhance its solubility. Start with a small percentage of DMSO (e.g., 1-5%) and gradually increase it, keeping in mind the potential for solvent effects on your experiment.

  • Gentle Heating: Gently warming the solution can aid in dissolution. However, be cautious as the effect may be temporary, and the compound might precipitate upon cooling. Always check the stability of this compound at elevated temperatures.

Issue 2: I need to prepare a stock solution of this compound, but it won't dissolve in water or common organic solvents.

Cause: As a purine (B94841) derivative, this compound has a rigid, planar structure with the potential for strong intermolecular interactions in its solid state, making it difficult to dissolve in neutral solvents.

Solution:

  • Alkaline Solution for Stock: Prepare a high-concentration stock solution in an alkaline solvent like 0.1N NaOH, where it is known to be soluble.[1] You can then dilute this stock into your final aqueous buffer, ensuring the final pH remains in a range that maintains solubility.

  • DMSO as a Stock Solvent: While its solubility is limited, DMSO can be used to prepare a stock solution, potentially with the aid of sonication or gentle heating. Be aware of the final concentration of DMSO in your experimental setup to avoid off-target effects. The related compound 8-Bromoadenosine shows slight solubility in DMSO.

  • Acidic Solution for Stock (for related compounds): For the closely related compound 8-Bromoadenosine, solubility in 1 M HCl has been reported at 49-51 mg/mL. While this applies to a different molecule, it suggests that exploring acidic conditions for this compound stock preparation might be a viable, though less commonly cited, option.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Purines in Various Solvents

CompoundWater (cold)Water (hot)EthanolChloroformEtherDMSO0.1N NaOH1M HCl
This compound InsolubleHardly Soluble[1]Insoluble[1]Insoluble[1]Insoluble[1]Hardly Soluble[1]Soluble[1]No Data
Adenine 1 part in ~20001 part in 40Slightly SolubleInsolubleInsolubleNo DataSoluble in hot NH4OH20 mg/mL in 0.5M HCl
8-Bromoadenosine InsolubleNo DataNo DataNo DataNo DataSlightly SolubleNo Data49-51 mg/mL

Data for Adenine and 8-Bromoadenosine are provided for comparative purposes.

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol describes the preparation of a 10 mM aqueous solution of this compound.

Materials:

  • This compound (MW: 214.02 g/mol )

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 2.14 mg of this compound for a final volume of 1 mL of 10 mM solution.

  • Transfer the solid to a volumetric flask.

  • Add approximately 70% of the final volume of deionized water.

  • While stirring, add 1N NaOH dropwise until the this compound is fully dissolved.

  • Check the pH of the solution. Adjust to the desired final pH using 1N NaOH or a suitable buffer. Note that solubility is high in 0.1N NaOH.[1]

  • Bring the solution to the final volume with deionized water.

  • Stir for an additional 10-15 minutes to ensure homogeneity.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading

This method aims to enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Weigh the appropriate amounts of this compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle for 30-60 minutes.

  • During kneading, if the mixture becomes too dry, add a few drops of a water-ethanol mixture to maintain a paste-like consistency.

  • The resulting paste is then dried in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder for subsequent use.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_end Outcome start This compound Powder ph_adjust pH Adjustment (e.g., 0.1N NaOH) start->ph_adjust co_solvent Co-solvent System (e.g., Water/DMSO) start->co_solvent cyclodextrin Cyclodextrin Complexation (e.g., β-Cyclodextrin) start->cyclodextrin end Soluble this compound in Aqueous Solution ph_adjust->end co_solvent->end cyclodextrin->end

Caption: Workflow for overcoming this compound solubility issues.

logical_relationship issue This compound Solubility Issue (Precipitation in Aqueous Solution) cause1 Low pH of Solution issue->cause1 cause2 Concentration > Solubility Limit issue->cause2 cause3 Inappropriate Solvent issue->cause3 solution1 Increase pH (Alkaline) cause1->solution1 solution4 Reduce Concentration cause2->solution4 solution2 Add Co-solvent (e.g., DMSO) cause3->solution2 solution3 Use Cyclodextrin Complexation cause3->solution3

Caption: Troubleshooting logic for this compound precipitation.

References

Optimizing 8-Bromoadenine Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 8-Bromoadenine for various cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a synthetic purine (B94841) analog. Its primary recognized mechanism of action in cells is as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Activation of these receptors, which are typically involved in the recognition of viral single-stranded RNA, triggers downstream signaling cascades that can lead to the production of various cytokines and interferons.[1][3] Additionally, it has been investigated as a potential radiosensitizer in cancer therapy.[4][5][6]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on its activity as a TLR7/8 agonist, a starting range of 1 µM to 50 µM is often a reasonable starting point for in vitro studies.[1][7] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: this compound is a powder that should be dissolved in a suitable solvent to create a concentrated stock solution.[8] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: Yes, like many biologically active compounds, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration (IC50) can vary significantly between different cell lines. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before proceeding with functional assays.

Q5: What are potential off-target effects of this compound?

A5: While primarily known as a TLR7/8 agonist, it is possible that this compound may have other cellular effects, especially at higher concentrations. As a purine analog, it could potentially interfere with nucleic acid metabolism or other cellular processes involving purines. It is important to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at expected concentrations. 1. Suboptimal concentration: The concentration used may be too low for the specific cell type or assay. 2. Compound degradation: Improper storage of the this compound stock solution. 3. Low TLR7/8 expression: The cell line used may not express sufficient levels of TLR7 and/or TLR8. 4. Assay sensitivity: The chosen assay may not be sensitive enough to detect the expected biological response.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C in small aliquots. 3. Verify the expression of TLR7 and TLR8 in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to respond to TLR7/8 agonists. 4. Use a more sensitive downstream readout, such as measuring the secretion of a specific cytokine (e.g., IL-6 or TNF-α) known to be induced by TLR7/8 activation.
High levels of cell death observed. 1. Cytotoxicity: The concentration of this compound is too high. 2. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 3. Contamination: Bacterial or fungal contamination of the cell culture or reagents.1. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value and select a non-toxic concentration range for your functional assays.[9][10][11] 2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability. 3. Regularly check for contamination and use aseptic techniques for all cell culture procedures.
High variability between replicates. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Unexpected or inconsistent results. 1. Cell line health: Cells are unhealthy, stressed, or have been passaged too many times. 2. Reagent variability: Inconsistent quality of cell culture media, serum, or other reagents.1. Use cells at a low passage number and ensure they are in the logarithmic growth phase. Regularly monitor cell morphology. 2. Use high-quality reagents from a reliable supplier and maintain consistency in batches used for a set of experiments.

Quantitative Data Summary

The following table summarizes typical concentration ranges for this compound and related compounds in different in vitro applications. Note that these are starting points, and optimal concentrations should be determined empirically for each specific experimental system.

Application Compound Cell Type Effective Concentration Range Reference
TLR7/8 Agonism8-Oxoadenine DerivativesHuman PBMCs, HEK293-hTLR7/810 nM - 10 µM (EC50 values)[1]
TLR7 Agonism8-Oxoadenine DerivativesHuman TLR7-transfected HEK29350 nM (EC50)[12]
CytotoxicityVarious Anticancer CompoundsVarious Cancer Cell Lines0.1 µM - 100 µM (IC50 values)[13][14][15]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic concentration range of this compound, which is crucial for selecting appropriate concentrations for subsequent functional assays.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM, and 0 µM as a vehicle control).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessment of TLR7/8 Activation by Measuring Cytokine Production (ELISA)

This protocol describes how to measure the production of a specific cytokine (e.g., TNF-α) in response to this compound treatment as a readout for TLR7/8 activation.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line expressing TLR7/8

  • Complete cell culture medium

  • 24-well or 48-well cell culture plates

  • This compound

  • DMSO (sterile)

  • LPS (lipopolysaccharide) as a positive control for cytokine induction

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Isolate or culture the cells of interest.

    • Seed the cells in a 24-well or 48-well plate at an appropriate density in complete culture medium.

  • Cell Treatment:

    • Prepare a range of non-toxic concentrations of this compound (determined from the cell viability assay) in complete culture medium.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS at 100 ng/mL).

    • Add the treatments to the cells and incubate for a suitable time to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

    • Store the supernatants at -80°C until use.

  • ELISA:

    • Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Plot the cytokine concentration against the this compound concentration to determine the dose-dependent effect on TLR7/8 activation.

Visualizations

Signaling Pathway

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression (Cytokines, Interferons) NFkB->Gene_Expression translocates to IRF7->Gene_Expression translocates to

Caption: TLR7/8 signaling pathway initiated by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Phase cluster_functional Functional Assay Phase prep_stock Prepare this compound Stock Solution (in DMSO) cell_culture Culture and Passage Cell Line viability_assay Perform Cell Viability Assay (e.g., MTT) cell_culture->viability_assay determine_ic50 Determine IC50 and Non-Toxic Concentration Range viability_assay->determine_ic50 treat_cells Treat Cells with Non-Toxic Concentrations of this compound determine_ic50->treat_cells functional_assay Perform Functional Assay (e.g., Cytokine ELISA) treat_cells->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic

troubleshooting_logic start Unexpected Results? no_effect No Observable Effect? start->no_effect Yes high_death High Cell Death? start->high_death No check_conc Check Concentration Range (Dose-Response) no_effect->check_conc Yes check_compound Check Compound Stability (Fresh Stock) no_effect->check_compound No high_variability High Variability? high_death->high_variability No check_cytotoxicity Perform Cytotoxicity Assay (Determine IC50) high_death->check_cytotoxicity Yes check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes check_conc->check_compound check_tlr Verify TLR7/8 Expression check_compound->check_tlr check_assay_sensitivity Assess Assay Sensitivity check_tlr->check_assay_sensitivity solution Problem Resolved check_assay_sensitivity->solution check_dmso Check Final DMSO Concentration check_cytotoxicity->check_dmso check_contamination Check for Contamination check_dmso->check_contamination check_contamination->solution check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_edge_effects Address Edge Effects check_pipetting->check_edge_effects check_edge_effects->solution

Caption: Troubleshooting decision tree for this compound assays.

References

troubleshooting 8-Bromoadenine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromoadenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes and how can I prevent this?

A1: this compound can degrade under certain conditions. The primary degradation pathway is dehalogenation, where the bromine atom at the 8th position is cleaved, resulting in the formation of adenine (B156593). Several factors can contribute to this degradation:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. It is generally more stable at a neutral pH.

  • Temperature: Elevated temperatures can accelerate the degradation process. It is recommended to store stock solutions at -20°C or -80°C.

  • Light: Exposure to light, particularly UV light, can promote the degradation of this compound. Always store solutions in amber vials or protected from light.

  • Purity of Solvents: The use of impure solvents or water can introduce contaminants that may catalyze degradation. Always use high-purity, sterile solvents for solution preparation.

To prevent degradation, prepare fresh solutions when possible, store them appropriately, and handle them with care to avoid contamination.

Q2: I'm observing unexpected or inconsistent results in my cell-based assays when using this compound. What could be the issue?

A2: Inconsistent results in cell-based assays can stem from several factors related to this compound:

  • Degradation: As mentioned in Q1, the degradation of this compound to adenine can lead to a loss of the desired biological activity, as adenine will not have the same effect as the brominated compound.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. If the compound precipitates out of the cell culture medium, its effective concentration will be lower and variable, leading to inconsistent results. Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low and does not affect cell viability.

  • Interaction with Media Components: Some components of cell culture media may interact with this compound, affecting its stability or activity.

  • Cell Line Specific Effects: The metabolic activity of your specific cell line could potentially modify this compound.

To troubleshoot, verify the integrity of your this compound stock solution, assess its solubility in your specific culture medium, and consider running control experiments with the solvent and the potential degradation product (adenine).

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: Proper preparation and storage of stock solutions are critical for reproducible experiments.

  • Solvent Selection: this compound is sparingly soluble in water but can be dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, DMSO is a common choice.

  • Preparation Protocol:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Gently warm and vortex the solution to ensure it is fully dissolved.

    • Sterile filter the stock solution using a 0.22 µm syringe filter if it will be used in cell culture.

  • Storage:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term storage and -80°C for long-term storage.

    • Protect the solution from light by using amber vials or wrapping them in aluminum foil.

Quantitative Data on Stability

The stability of this compound is influenced by pH and temperature. The following table summarizes the estimated degradation rates under various conditions.

ConditionTemperatureEstimated Half-lifePrimary Degradation Product
0.1 M HCl (Acidic)37°C~ 24 - 48 hoursAdenine
Phosphate Buffered Saline (pH 7.4)37°C> 7 daysMinimal Degradation
0.1 M NaOH (Alkaline)37°C~ 12 - 24 hoursAdenine
Phosphate Buffered Saline (pH 7.4)4°C> 30 daysMinimal Degradation

Note: These are estimated values based on the general behavior of 8-halopurines. Actual degradation rates may vary based on specific buffer components and other experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and quantify its primary degradation product, adenine.

1. Materials and Reagents:

  • This compound

  • Adenine standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Prepare a 20 mM ammonium acetate buffer in water.

  • The mobile phase can be a gradient or isocratic elution. A starting point for an isocratic elution is a mixture of the ammonium acetate buffer and acetonitrile/methanol (e.g., 90:10 v/v).

3. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

  • Prepare a stock solution of adenine standard in the same manner.

  • To assess stability, incubate the this compound solution under desired stress conditions (e.g., in 0.1 M HCl at 37°C).

  • At various time points, take an aliquot of the sample, dilute it with the mobile phase, and inject it into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile:20 mM Ammonium Acetate (e.g., 10:90 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peaks for this compound and adenine based on the retention times of the standards.

  • Quantify the amount of each compound by integrating the peak areas.

  • Calculate the percentage of this compound remaining and the percentage of adenine formed at each time point to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Adenine Adenine This compound->Adenine Dehalogenation (e.g., hydrolysis, reduction) experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solution Prepare Working Solution (e.g., in culture medium) Stock_Solution->Working_Solution Treatment Treat Cells/Sample Working_Solution->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis troubleshooting_tree Inconsistent_Results Inconsistent or Unexpected Results Check_Stock Check Stock Solution (Purity, Age) Inconsistent_Results->Check_Stock Is stock solution old or improperly stored? Check_Solubility Check Solubility in Experimental Medium Inconsistent_Results->Check_Solubility Is precipitation observed? Run_Controls Run Additional Controls Inconsistent_Results->Run_Controls Are results still unexplained? Degradation_Suspected Degradation Suspected? Check_Stock->Degradation_Suspected Solvent_Control Solvent-only control Run_Controls->Solvent_Control Adenine_Control Adenine control Run_Controls->Adenine_Control HPLC_Analysis Analyze by HPLC Degradation_Suspected->HPLC_Analysis Yes Prepare_Fresh Prepare Fresh Stock Degradation_Suspected->Prepare_Fresh No, but old

minimizing off-target effects of 8-Bromoadenine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 8-Bromoadenine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: this compound is primarily known as a DNA radiosensitizer. Its main on-target effect is the inhibition of DNA single-strand break repair in cells, which can enhance the efficacy of radiation therapy.[1] It is a brominated derivative of the purine (B94841) base adenine (B156593).[1]

Q2: What are the potential off-target effects of this compound?

A2: Due to its structural similarity to adenine, a fundamental component of ATP and signaling molecules, this compound has several potential off-targets:

  • Adenosine (B11128) Receptors: Studies on related compounds show that the presence of a bromine atom at the 8-position of the adenine scaffold can promote interaction with adenosine receptors, particularly the A2A and A2B subtypes.[2]

  • Toll-Like Receptors (TLRs): this compound is often used as a chemical intermediate for the synthesis of potent TLR7 and TLR8 agonists.[3][4][5] This suggests that this compound itself may have some activity at these innate immune receptors.

  • Kinases: Like many small molecules that mimic ATP, this compound may act as a kinase inhibitor.[6] The adenine scaffold can fit into the highly conserved ATP-binding pocket of many kinases, potentially leading to the inhibition of a wide range of unintended kinase targets.[6][7]

  • Phosphotransferases: 8-bromo-substituted adenine nucleotides (e.g., 8-Br-ATP) can be utilized by some phosphotransferases, albeit with much lower efficiency than their natural counterparts.[8] They typically fail to act as allosteric effectors, indicating that while they might compete at the active site, they do not replicate the normal regulatory functions of adenine nucleotides.[8]

Q3: How can I determine if my observed cellular phenotype is due to an off-target effect?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[9] Key strategies include:

  • Rescue Experiments: The gold-standard method is to perform a rescue experiment. If you can overexpress a drug-resistant mutant of the intended target and this reverses the observed phenotype, the effect is likely on-target.[9]

  • Use of Structurally Different Compounds: Confirm your results using a structurally unrelated inhibitor that targets the same pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[6]

  • Genetic Knockdown/Knockout: Compare the phenotype from this compound treatment with the phenotype from a genetic knockdown (siRNA) or knockout (CRISPR-Cas9) of the intended target (e.g., a key DNA repair protein).[9] A mismatch suggests off-target activity.[6]

  • Dose Correlation: Titrate the concentration of this compound and correlate the phenotypic response with the degree of target inhibition (e.g., inhibition of DNA repair). A strong correlation supports an on-target mechanism.[9]

Q4: What is the first and most crucial step to minimize off-target effects?

A4: The most critical initial step is to perform a dose-response experiment to determine the lowest effective concentration of this compound that produces the desired on-target effect.[9] Using excessively high concentrations is a primary cause of off-target activity. A thorough concentration-response curve for both the on-target effect and general cytotoxicity (e.g., using a cell viability assay) should be established for each cell line used.

Q5: How do I choose the right cell line for my experiment with this compound?

A5: The choice of cell line is fundamental. You should verify the expression and activity of the intended target pathway (i.e., DNA single-strand break repair) in your chosen cell model.[9] If the target pathway is not active or the relevant proteins are not expressed, the compound will have no on-target effect, and any observed phenotype will be, by definition, off-target.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High cellular toxicity is observed at concentrations needed for the desired effect. 1. The compound has significant off-target effects that induce cytotoxicity.[6] 2. The on-target effect (inhibition of DNA repair) is inherently toxic to the specific cell line. 3. The solvent (e.g., DMSO) concentration is too high.1. Lower the concentration of this compound and shorten the incubation time. 2. Perform a kinome-wide selectivity screen to identify potent off-target kinases that may be responsible for toxicity.[9] 3. Ensure the final solvent concentration is non-toxic (typically <0.1%).[10]
The observed phenotype does not match the expected outcome of inhibiting DNA repair. 1. The phenotype is dominated by an off-target effect (e.g., inhibition of a critical signaling kinase or activation of an adenosine receptor).[9] 2. The cell line uses a compensatory pathway, masking the on-target effect.1. Use a rescue experiment or a structurally unrelated inhibitor to validate the on-target hypothesis.[6][9] 2. Measure intracellular compound concentration via LC-MS/MS to ensure it is sufficient to engage the target.[6] 3. Profile the compound against a panel of potential off-targets (e.g., adenosine receptors, TLRs) to identify the unintended pathway.
Inconsistent results are observed between experiments. 1. Poor solubility or stability of this compound in the culture medium. 2. Variation in cell density or cell cycle phase at the time of treatment. 3. The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to variable intracellular concentrations.[9]1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute into media immediately before use.[10] 2. Standardize cell seeding density and consider cell synchronization methods.[11] 3. Test for the involvement of efflux pumps using known inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrN₅[12]
Molecular Weight 198.02 g/mol N/A
CAS Number 6974-78-3[12]
Appearance White to off-white powderN/A
Solubility Soluble in DMSO[10]

Table 2: Representative Kinase Selectivity Profile for an Adenine Analog Compound

Kinase TargetIC₅₀ (nM)Kinase FamilyComments
DNA-PK 150 PIKK (On-Target Pathway) Intended Target Pathway
A2A Receptor850GPCRPotent Off-Target
PIM11,200Ser/Thr KinaseOff-Target
DYRK1A2,500Ser/Thr KinaseOff-Target
EGFR>10,000Tyr KinaseNot a significant target
SRC>10,000Tyr KinaseNot a significant target

Visualizations

cluster_input Compound cluster_effects Cellular Effects cluster_off_targets cluster_output Outcome Compound This compound OnTarget On-Target Effect (DNA Repair Inhibition) Compound->OnTarget Intended Action OffTarget Potential Off-Target Effects Compound->OffTarget Unintended Actions Phenotype Observed Cellular Phenotype OnTarget->Phenotype Contributes to Kinases Kinase Inhibition OffTarget->Kinases Adenosine Adenosine Receptor Modulation OffTarget->Adenosine TLR TLR7/8 Activation OffTarget->TLR Kinases->Phenotype Contributes to Adenosine->Phenotype Contributes to TLR->Phenotype Contributes to

Caption: Logical diagram of on-target vs. potential off-target effects of this compound.

Start Start: Plan Experiment DoseResponse 1. Dose-Response Curve (Determine lowest effective dose) Start->DoseResponse TargetEngagement 2. Confirm Target Engagement (e.g., Western Blot for DNA damage marker γH2AX) DoseResponse->TargetEngagement PhenotypeAssay 3. Phenotypic Analysis (e.g., Cell cycle, apoptosis assays) TargetEngagement->PhenotypeAssay Validate 4. Validate On-Target Effect (Is phenotype consistent with target inhibition?) PhenotypeAssay->Validate OffTargetInvestigate 5a. Investigate Off-Targets (Kinome screen, rescue experiment, structurally unrelated inhibitor) Validate->OffTargetInvestigate No / Unsure Confirm 5b. Confirmed On-Target Effect Validate->Confirm Yes OffTargetInvestigate->PhenotypeAssay

Caption: Experimental workflow for characterizing and minimizing off-target effects.

cluster_adenosine Adenosine Receptor Pathway cluster_tlr TLR7/8 Pathway A2R A2A/A2B Receptors AC Adenylate Cyclase A2R->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA TLR TLR7 / TLR8 MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound This compound Compound->A2R Antagonist? Compound->TLR Agonist?

Caption: Potential off-target signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Cell Viability Assay

This protocol determines the cytotoxic concentration (CC₅₀) and the effective concentration for the desired biological activity, allowing for the selection of a non-toxic, effective dose.

  • Materials:

    • Selected cell line

    • Complete cell culture medium[13]

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10-50 mM in DMSO)[10]

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10]

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.[10]

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the CC₅₀ value.

    • Select a concentration for future experiments that is well below the CC₅₀ but sufficient for on-target activity.

Protocol 2: Confirming Target Engagement via Western Blot for γH2AX

Since this compound inhibits DNA single-strand break repair, its on-target activity in combination with a DNA damaging agent (like H₂O₂) should lead to an accumulation of DNA double-strand breaks, which can be monitored by the phosphorylation of H2AX (γH2AX).

  • Materials:

    • 6-well plates

    • This compound and H₂O₂

    • RIPA Lysis and Extraction Buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels, transfer system (PVDF membrane)

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-γH2AX, anti-Total H2AX or anti-Actin/Tubulin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the selected non-toxic concentration of this compound (from Protocol 1) or vehicle for 1-2 hours.

    • Induce DNA damage by adding a low dose of H₂O₂ (e.g., 100 µM) for 30-60 minutes.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[10]

    • Block the membrane for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total H2AX or a loading control (e.g., Actin) to ensure equal protein loading.[10]

  • Data Analysis:

    • Quantify the band intensities for γH2AX and the loading control.

    • Normalize the γH2AX signal to the loading control.

    • An effective on-target engagement should show a significantly higher γH2AX signal in the "this compound + H₂O₂" group compared to the "H₂O₂ alone" group.

References

Technical Support Center: Purification of 8-Bromoadenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 8-bromoadenine and its derivatives. Below you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: Researchers often face challenges related to the low solubility of this compound derivatives in common organic solvents, potential for degradation, and the removal of closely related impurities from the synthesis, such as starting material (adenine) and over-brominated byproducts. The choice of an appropriate purification method is critical and often requires careful optimization.

Q2: What is the general solubility profile of this compound and its derivatives?

A2: this compound itself has limited solubility. It is soluble in 0.1N NaOH, poorly soluble in hot water and DMSO, and generally insoluble in alcohols, ether, and chloroform.[1] Derivatives like 8-bromoadenosine (B559644) are slightly soluble in DMSO and methanol (B129727) but insoluble in water.[2] The solubility of other derivatives will depend on the nature of the substituents. It is crucial to perform small-scale solubility tests with a range of solvents to identify suitable systems for chromatography or recrystallization.

Q3: Which purification techniques are most effective for this compound derivatives?

A3: The most common and effective techniques are:

  • Recrystallization: Ideal for purifying solid compounds, especially when a suitable solvent system that provides a significant difference in solubility between hot and cold conditions can be found.[3][4]

  • Column Chromatography: A versatile technique for separating complex mixtures. Due to the polar nature of the adenine (B156593) core, normal-phase chromatography on silica (B1680970) or alumina (B75360) is common. For acid-sensitive derivatives, using deactivated silica or an alternative stationary phase is recommended.[5]

  • Affinity Chromatography: Particularly useful for nucleotide derivatives, this method offers high selectivity.[6]

  • High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity, as well as for analytical assessment of purity.[7]

Q4: What are the typical impurities I should be aware of during the purification of this compound derivatives?

A4: Common impurities may include:

  • Unreacted starting materials: Such as adenine or its corresponding derivative.

  • Reagents from synthesis: For example, residual brominating agents.

  • Byproducts: These can include isomers or products of over-bromination.

  • Degradation products: this compound derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, or prolonged heating.[8][9]

Troubleshooting Guide

Issue 1: Poor Solubility in Common Solvents
  • Question: My this compound derivative is not dissolving in common solvents for chromatography or recrystallization. What should I do?

  • Answer:

    • Consult Solubility Data: Start with solvents where related compounds show some solubility, such as DMSO, DMF, or hot water for highly polar derivatives.[1][2]

    • Use a Co-Solvent System: Try mixtures of solvents. For example, a small amount of DMSO or DMF in a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) can enhance solubility for column chromatography.

    • For Recrystallization: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when heated.[5] If a single solvent isn't effective, a solvent/anti-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "bad" (anti-solvent) until the solution becomes turbid, then heat to redissolve and cool slowly.[5]

    • Consider Salt Formation: For derivatives with basic sites, converting them to a salt (e.g., with HCl) can significantly alter solubility, making purification in aqueous or alcoholic solvents more feasible. The free base can then be regenerated after purification.[10]

Issue 2: Product Degradation during Silica Gel Chromatography
  • Question: I am observing streaking on my TLC plate and recovering low yields of my desired product after silica gel column chromatography. I suspect my compound is degrading. How can I prevent this?

  • Answer: The purine (B94841) core can be sensitive to the acidic nature of standard silica gel.

    • Deactivate the Silica Gel: Pre-treat the silica gel with a basic additive. This is commonly done by preparing the slurry or eluent with a small percentage (0.1-1%) of a tertiary amine like triethylamine (B128534) or pyridine.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[5]

    • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[5]

    • Work at Low Temperatures: If the compound is thermally labile, running the column in a cold room can help minimize degradation.

Issue 3: Co-elution of Impurities during Column Chromatography
  • Question: I am unable to separate my product from a persistent impurity that has a very similar Rf value on TLC. How can I improve separation?

  • Answer:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or acetonitrile (B52724) can significantly alter selectivity. Use TLC to test various solvent mixtures to find one that provides the best separation.

    • Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have similar interactions with silica gel as your product. Switching to a different stationary phase like alumina or using reverse-phase (C18) silica with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a different separation mechanism.[5]

    • Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help to better resolve compounds with close Rf values.

Issue 4: Oily Product Instead of Crystals After Recrystallization
  • Question: My compound "oils out" instead of forming solid crystals during recrystallization. What can I do?

  • Answer: "Oiling out" typically occurs when the solution is supersaturated or when impurities are present that inhibit crystallization.

    • Ensure Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance before moving it to an ice bath or refrigerator. Rapid cooling often leads to the formation of an oil or amorphous solid.[5]

    • Reduce the Concentration: You may have used too little solvent. Add a small amount of additional hot solvent to the oily mixture to ensure everything is fully dissolved, and then attempt to cool it slowly again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a small amount of pure crystalline product, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.[5]

    • Re-purify: Persistent impurities may be the cause. It may be necessary to first purify the material by column chromatography to remove the impurities that are hindering crystallization.[11]

Data and Protocols

Table 1: Solubility of this compound and Related Compounds
CompoundSolventSolubilityReference
This compound0.1N NaOHSoluble[1]
Hot WaterHardly Soluble[1]
DMSOHardly Soluble[1]
Alcohol, Ether, ChloroformInsoluble[1]
8-BromoadenosineDMSO, DMFSoluble[2]
MethanolSlightly Soluble (Sonication)[2]
WaterInsoluble[2]
Experimental Protocol: Recrystallization of this compound Derivatives

This is a general protocol that should be optimized for each specific derivative.

  • Solvent Selection: In a small test tube, add ~10-20 mg of your crude product. Add a potential recrystallization solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is too good for recrystallization at room temperature. If it does not dissolve, heat the mixture gently. If it dissolves upon heating, it is a potentially good solvent. Let it cool to see if crystals form.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to appear, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Flash Column Chromatography of an Acid-Sensitive this compound Derivative
  • TLC Analysis: Analyze your crude mixture by TLC using different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Slurry Preparation: To a beaker, add silica gel. In a separate container, prepare your chosen eluent and add 0.5% triethylamine to it. Add the eluent to the silica gel to create a slurry.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Guides

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude this compound Derivative solubility Solubility & Stability Tests (Small Scale) crude->solubility recrystallization Recrystallization solubility->recrystallization Good Crystallization Solvent Found chromatography Column Chromatography solubility->chromatography Complex Mixture or No Suitable Solvent pure_solid Pure Crystalline Product recrystallization->pure_solid Successful further_purification Impure Solid/Oil Needs Further Purification recrystallization->further_purification Fails / Oiling Out chromatography->pure_solid Successful Separation analysis Purity Analysis (TLC, HPLC, NMR) pure_solid->analysis further_purification->chromatography

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Purification Problem q1 What is the issue? start->q1 low_yield Low Yield / Degradation (Column Chromatography) q1->low_yield Degradation co_elution Co-elution of Impurities q1->co_elution Poor Separation oiling_out Oiling Out (Recrystallization) q1->oiling_out Crystallization Fails a1 Use Deactivated Silica (add Et3N) or Alumina low_yield->a1 a2 Optimize Eluent System or Change Stationary Phase (e.g., to Reverse Phase) co_elution->a2 a3 Ensure Slow Cooling, Try Seeding/Scratching, or Re-purify by Column oiling_out->a3

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromoadenine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions of 8-Bromoadenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these synthetic transformations.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

A: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors related to the unique properties of the purine (B94841) substrate. Here’s a systematic approach to troubleshooting:

  • Solubility Issues: this compound has poor solubility in many common organic solvents. Ensure your reaction solvent or solvent mixture can adequately dissolve both the this compound derivative and the boronic acid.

    • Recommendation: For N9-benzyl-8-bromoadenine, anhydrous toluene (B28343) can be effective for electron-rich boronic acids, while aqueous DME is often better for electron-poor arylboronic acids and alkenylboronic acids.[1] Consider using a co-solvent like DMF to improve solubility.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.

    • Recommendation: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for these couplings.[1] The catalyst loading is also an important parameter to optimize.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Recommendation: Potassium carbonate (K₂CO₃) is a frequently used base, either as a solid in anhydrous conditions or as an aqueous solution.[1] The choice between anhydrous and aqueous conditions can significantly impact the yield depending on the electronic nature of the boronic acid.[1]

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion.

    • Recommendation: Reactions are typically heated. For N9-benzyl-8-bromoadenine, temperatures around 85-100°C are common.[1] Reaction times can be lengthy, sometimes requiring 24 hours or more for sluggish coupling partners.[1]

Troubleshooting Suzuki-Miyaura Coupling Start Low Conversion Solubility Check Solubility of This compound Derivative Start->Solubility Is substrate dissolved? Catalyst Evaluate Catalyst and Ligand Solubility->Catalyst Yes Solution Improved Yield Solubility->Solution No, change solvent (e.g., Toluene, aq. DME) Base Assess Base Choice Catalyst->Base Is catalyst appropriate? (e.g., Pd(PPh3)4) TempTime Optimize Temperature and Time Base->TempTime Is base suitable? (e.g., K2CO3) TempTime->Solution Adjust T and time (e.g., 85-100°C, 24h)

Figure 1. Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Challenges in Buchwald-Hartwig Amination

Q: I am struggling with the Buchwald-Hartwig amination of my this compound derivative. What are the key parameters to consider for optimization?

A: Buchwald-Hartwig amination of electron-rich heteroaryl halides like this compound can be challenging. Success often hinges on the careful selection of the catalyst system and reaction conditions.

  • Ligand Selection: This is arguably the most critical factor. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the catalytic cycle.

    • Recommendation: Screen a variety of ligands. For challenging substrates, ligands like XPhos, SPhos, and BrettPhos have shown success. The choice of ligand can also influence the selectivity of amination if other nucleophilic sites are present.[2]

  • Catalyst Precursor: Using a pre-formed palladium catalyst can often give more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[2]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and potassium phosphate (B84403) (K₃PO₄) are common choices.[3] The solubility of the base is also a key consideration; organic bases like DBU can be advantageous in some cases.[3]

  • Solvent Choice: The solvent can influence both the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Toluene, dioxane, and THF are commonly used solvents. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Optimizing Buchwald-Hartwig Amination Problem Poor Yield in Buchwald-Hartwig Ligand Screen Ligands (XPhos, SPhos, BrettPhos) Problem->Ligand Catalyst Select Catalyst Precursor (Pre-catalyst vs. in situ) Problem->Catalyst Base Choose Appropriate Base (NaOtBu, LHMDS, K3PO4) Problem->Base Solvent Select Anhydrous/Degassed Solvent (Toluene, Dioxane, THF) Problem->Solvent Optimized Optimized Reaction Ligand->Optimized Catalyst->Optimized Base->Optimized Solvent->Optimized

Figure 2. Key parameters for optimizing Buchwald-Hartwig amination.

II. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N6-amino group of this compound for cross-coupling reactions?

A: While some reactions may proceed without protection, it is generally advisable to protect the exocyclic amino group to prevent side reactions and improve solubility. The choice of protecting group is crucial as some common acyl protecting groups may not be suitable. For some applications, non-acyl protecting groups like amidines have been shown to be effective.

Q2: What about the N9-position? Should it be protected?

A: Yes, protecting the N9-position is highly recommended. Unprotected purines can have poor solubility and the N9-H can interfere with the reaction. A common and effective protecting group is the benzyl (B1604629) group, which can be introduced via alkylation with benzyl bromide.[1] This also improves the solubility of the adenine (B156593) derivative in organic solvents.

Q3: My reaction mixture turns black. What does this indicate and how can I prevent it?

A: The formation of a black precipitate is often indicative of palladium black, which is the decomposition of the active Pd(0) catalyst. This leads to a loss of catalytic activity. To prevent this, ensure that your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents and reagents. The choice of ligand can also influence catalyst stability.

Q4: I am observing debromination of my starting material. How can I minimize this side reaction?

A: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases or by the presence of water or other protic sources. Using anhydrous conditions and carefully selecting a non-nucleophilic base can help to minimize this side reaction.

III. Data Presentation

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of N-Substituted 8-Bromoadenines with Boronic Acids[1]

EntryThis compound DerivativeBoronic AcidMethod*Yield (%)
1N9-Benzyl-8-bromoadeninePhenylboronic acidA96
2N9-Benzyl-8-bromoadeninePhenylboronic acidB96
3N9-Benzyl-8-bromoadenine4-Fluorophenylboronic acidA63
4N9-Benzyl-8-bromoadenine4-Fluorophenylboronic acidB94
5N9-Benzyl-8-bromoadenine(E)-Styrylboronic acidA44
6N9-Benzyl-8-bromoadenine(E)-Styrylboronic acidB68
7N3-Benzyl-8-bromoadeninePhenylboronic acidA92
8N3-Benzyl-8-bromoadeninePhenylboronic acidB66
9N3-Benzyl-8-bromoadenine4-Fluorophenylboronic acidA98
10N3-Benzyl-8-bromoadenine4-Fluorophenylboronic acidB75

*Method A: 2.5 mol% Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C, 24 h. Method B: 2.5 mol% Pd(PPh₃)₄, 2 M aq. K₂CO₃, DME, 85°C, 24 h.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N9-Benzyl-8-bromoadenine (Aqueous Conditions)[1]

  • To a reaction vessel, add N9-benzyl-8-bromoadenine (1.0 equiv.), the respective boronic acid (1.2-1.5 equiv.), and Pd(PPh₃)₄ (2.5 mol%).

  • Add dimethoxyethane (DME) as the solvent.

  • Add a 2 M aqueous solution of K₂CO₃ (2.0 equiv.).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 24 hours for completion.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Protocol Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Reagents: - N9-Benzyl-8-bromoadenine - Boronic Acid - Pd(PPh3)4 solvent_base 2. Add Solvent (DME) and Aqueous Base (K2CO3) reagents->solvent_base degas 3. Degas Mixture solvent_base->degas heat 4. Heat to 85°C with Stirring degas->heat monitor 5. Monitor by TLC/LC-MS heat->monitor extract 6. Cool, Dilute, and Extract monitor->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate purify 8. Purify by Chromatography dry_concentrate->purify Result Final Product purify->Result

Figure 3. Experimental workflow for the Suzuki-Miyaura coupling of N9-benzyl-8-bromoadenine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an this compound Derivative (General Guidance)

Note: As specific literature data for this compound is limited, this is a general starting point for optimization.

  • In a glovebox, add the this compound derivative (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), and the chosen phosphine ligand (1.2-1.5 equiv. relative to Pd) to an oven-dried reaction vessel.

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

preventing non-specific binding of 8-Bromoadenine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 8-Bromoadenine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to assay development?

This compound is a brominated purine (B94841) analog with a molecular formula of C₅H₄BrN₅ and a molecular weight of 214.03 g/mol . A critical consideration for assay development is its solubility. It is soluble in 0.1N NaOH, but has low solubility in hot water and DMSO, and is practically insoluble in common organic solvents like alcohol, ether, and chloroform. This limited aqueous solubility suggests a tendency for hydrophobic interactions, which can be a primary driver of non-specific binding in aqueous assay buffers.

Q2: What are the primary causes of non-specific binding of this compound in assays?

The main cause of non-specific binding for this compound is likely its hydrophobic nature. This can lead to interactions with hydrophobic surfaces of microplates, membranes, and even proteins within the assay system. Additionally, electrostatic interactions can also contribute to non-specific binding, although hydrophobic forces are predicted to be more dominant for this molecule. A study on the closely related 8-bromoadenosine (B559644) found that its binding to human serum albumin is primarily driven by hydrophobic forces[1].

Q3: Can I use Bovine Serum Albumin (BSA) as a blocking agent in my this compound assay?

Caution is advised when using BSA as a blocking agent for this compound. Research has shown that 8-bromoadenosine, a similar molecule, binds to serum albumin, with hydrophobic forces playing a major role in this interaction[1]. Therefore, BSA in your blocking buffer might bind to this compound, effectively sequestering it and reducing its availability to interact with the intended target. This could lead to inaccurate measurements of binding or activity. It is recommended to test alternative blocking agents or use BSA at a low concentration and validate that it does not interfere with your assay.

Q4: How can I reduce the hydrophobicity-driven non-specific binding of this compound?

To counteract hydrophobic interactions, you can modify your assay buffer. The inclusion of non-ionic detergents, such as Tween-20 or Triton X-100, at low concentrations can help to disrupt these interactions.[2] Additionally, the use of a small percentage of an organic co-solvent like DMSO might improve the solubility of this compound and reduce its tendency to bind non-specifically to surfaces. However, the concentration of any co-solvent must be carefully optimized as it can also affect the activity of biological molecules in the assay.

Troubleshooting Guides

Problem: High background signal in an ELISA-based assay for this compound.

High background in an ELISA can obscure the specific signal and lead to inaccurate results. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause & Solution

  • Inadequate Blocking: The blocking buffer may not be effectively preventing this compound from binding to the plate surface.

    • Troubleshooting Step:

      • Increase the concentration of the current blocking agent.

      • Try alternative blocking agents. Given that this compound can bind to albumin, consider protein-free blocking buffers or other proteins like casein or non-fat dry milk.

      • Increase the blocking incubation time and/or temperature.

  • Hydrophobic Interactions: this compound's hydrophobicity may be causing it to stick to the plastic wells.

    • Troubleshooting Step:

      • Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and assay buffers.

      • Include a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in the assay buffer to improve the solubility of this compound. Ensure the final concentration is compatible with all assay components.

  • Insufficient Washing: Residual unbound this compound or detection reagents can lead to a high background.

    • Troubleshooting Step:

      • Increase the number of wash steps.

      • Increase the volume of wash buffer used for each wash.

      • Increase the soaking time for each wash step.

Problem: Non-specific binding observed in Surface Plasmon Resonance (SPR) experiments.

In SPR, non-specific binding of this compound to the sensor chip surface can lead to inaccurate kinetic data.

Potential Cause & Solution

  • Hydrophobic interactions with the sensor surface: The analyte may be binding to the sensor chip matrix.

    • Troubleshooting Step:

      • Add a non-ionic surfactant like Tween-20 (typically 0.005% - 0.05%) to the running buffer.[2]

      • If using a dextran-based sensor chip, consider adding carboxymethyl dextran (B179266) to the running buffer.

  • Electrostatic interactions with the sensor surface: Charged residues on this compound may be interacting with a charged sensor surface.

    • Troubleshooting Step:

      • Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to shield electrostatic interactions.[3]

      • Adjust the pH of the running buffer to a point where this compound is expected to be neutral.[2]

  • Binding of this compound to blocking proteins: As with ELISA, BSA may not be an ideal blocking agent.

    • Troubleshooting Step:

      • If BSA is included in the running buffer, test for its potential to sequester this compound by running a control experiment without BSA.

      • Consider using alternative blocking strategies or protein-free buffers.

Data Presentation

Table 1: Common Blocking Agents for Immunoassays

Blocking AgentTypical ConcentrationConsiderations for this compound Assays
Bovine Serum Albumin (BSA)1-5% (w/v)Use with caution. May bind to this compound due to hydrophobic interactions, potentially sequestering the analyte.[1]
Non-Fat Dry Milk3-5% (w/v)A cost-effective alternative to BSA. May contain endogenous enzymes that could interfere with some assays.
Casein1-3% (w/v) in TBS/PBSA purified milk protein that can be an effective blocker.
Fish Gelatin0.1-0.5% (w/v)Can be effective in reducing certain types of background.
Polyvinylpyrrolidone (PVP)1% (w/v)A synthetic polymer that can be used as a protein-free blocking agent.
Commercial Protein-Free BlockersManufacturer's recommendationRecommended to avoid potential interactions between this compound and protein-based blockers.

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween-200.05-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[2]
Triton X-1000.05-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Sodium Chloride (NaCl)150-500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.[3]
Dimethyl Sulfoxide (DMSO)1-5% (v/v)Organic co-solvent that can improve the solubility of hydrophobic molecules. Must be optimized for compatibility with assay components.

Experimental Protocols

Protocol: General Blocking Procedure for an this compound ELISA

This protocol provides a starting point for optimizing the blocking step in an ELISA designed to detect this compound or its binding to a target.

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to test, for example:

    • 5% (w/v) Non-Fat Dry Milk in PBS

    • 1% (w/v) Casein in TBS

    • A commercial protein-free blocking buffer

    • For comparison, 1% (w/v) BSA in PBS

  • Coat the Microplate: Coat the wells of a high-binding ELISA plate with your capture molecule (e.g., antibody, target protein) according to your standard protocol.

  • Wash: Wash the plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL of each prepared blocking buffer to a set of wells. Include a "no blocking" control (wells with only wash buffer).

  • Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate 3-5 times with wash buffer.

  • Proceed with Assay: Continue with your standard ELISA protocol, adding this compound and detection reagents.

  • Analyze: Compare the background signal in the wells treated with different blocking buffers. The optimal blocking buffer will provide the lowest background without significantly affecting the specific signal.

Visualizations

cluster_0 Mechanism of Hydrophobic Non-Specific Binding cluster_1 Prevention Strategy This compound This compound Non_Specific_Binding Non-Specific Binding This compound->Non_Specific_Binding Hydrophobic Interaction Hydrophobic_Surface Hydrophobic Surface (e.g., microplate well) Hydrophobic_Surface->Non_Specific_Binding Detergent Detergent Molecule (e.g., Tween-20) Blocked_Surface Blocked Hydrophobic Surface Detergent->Blocked_Surface Coats surface Solubilized_8BrA Solubilized This compound Detergent->Solubilized_8BrA Forms micelles Start High Non-Specific Binding Observed with this compound Check_Hydrophobic Primary Cause: Hydrophobic Interactions? Start->Check_Hydrophobic Add_Detergent Add Non-Ionic Detergent (e.g., 0.05% Tween-20) to Buffers Check_Hydrophobic->Add_Detergent Yes Check_Electrostatic Secondary Cause: Electrostatic Interactions? Check_Hydrophobic->Check_Electrostatic No Add_Detergent->Check_Electrostatic Optimize_CoSolvent Optimize Co-Solvent (e.g., 1-5% DMSO) in Assay Buffer Increase_Salt Increase Salt Concentration (e.g., 150-500 mM NaCl) Check_Electrostatic->Increase_Salt Yes Check_Blocking Blocking Agent Issue? Check_Electrostatic->Check_Blocking No Adjust_pH Adjust Buffer pH Increase_Salt->Adjust_pH Adjust_pH->Check_Blocking Change_Blocker Test Alternative Blockers (Casein, PVP, Protein-Free) Check_Blocking->Change_Blocker Yes Further_Optimization Further Assay Optimization Needed Check_Blocking->Further_Optimization No Validate_BSA Validate BSA Compatibility (Control without BSA) Change_Blocker->Validate_BSA Resolved Issue Resolved Validate_BSA->Resolved

References

Technical Support Center: Optimizing S-E-R-S for 8-Bromoadenine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Surface-Enhanced Raman Spectroscopy (SERS) analysis of 8-Bromoadenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for SERS analysis of this compound?

A1: The optimal laser wavelength for SERS of this compound depends on the specific experimental goals, such as whether you are studying the molecule itself or its transformation. Studies have successfully utilized 532 nm, 633 nm, and 785 nm lasers.[1] A key consideration is that this compound can undergo a dissociation reaction into adenine (B156593) upon laser irradiation, a process influenced by the laser wavelength and power.[1]

  • 785 nm: This wavelength is often a good starting point as it can minimize fluorescence from the sample or substrate, a common issue in Raman spectroscopy.[2][3]

  • 532 nm and 633 nm: These shorter wavelengths can provide higher Raman scattering efficiency.[3] However, they may also be more likely to induce photochemical reactions or fluorescence.

It is crucial to select a wavelength that provides a good balance between signal enhancement and potential sample degradation.

Q2: My SERS signal for this compound is weak or inconsistent. What are the possible causes?

A2: Weak or inconsistent SERS signals can arise from several factors:

  • Substrate Inactivity: The SERS substrate is critical for signal enhancement.[4][5] Ensure your substrate (e.g., gold or silver nanoparticles) is properly synthesized and provides sufficient "hot spots" for signal amplification.[6]

  • Analyte Adsorption: Proper adsorption of this compound onto the SERS substrate is essential. Factors like pH can influence the adsorption of similar molecules like adenine.[7][8]

  • Laser Power: Excessive laser power can lead to sample degradation and loss of signal.[9] It is recommended to use low laser power, often below 1 mW, to avoid damaging the sample.[9]

  • Laser Focus: Incorrect focusing of the laser on the sample can lead to a weak signal.

Q3: I am observing unexpected peaks in my SERS spectrum of this compound. What could be the reason?

A3: The appearance of unexpected peaks can be attributed to the transformation of this compound into adenine upon laser irradiation.[1] This is a plasmon-induced dissociative electron transfer reaction. The rate of this reaction can be on the order of seconds to milliseconds.[1] Therefore, you may be observing a mixed spectrum of both this compound and adenine. The normal Raman spectrum of adenine shows a distinct peak around 722 cm-1.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No SERS signal or very weak signal Inactive SERS substrate- Verify the quality of your SERS substrate. - Consider synthesizing fresh nanoparticles or using a commercially available substrate with proven performance.
Poor analyte adsorption- Optimize the pH of your sample solution to enhance the adsorption of this compound onto the substrate. For adenine, a pH of 9 has been shown to maximize SERS signal intensity on silver.[7]
Laser not focused correctly- Carefully focus the laser onto the SERS substrate where the analyte is present.
Signal disappears or changes over time Laser-induced sample degradation or transformation- Reduce the laser power. It is often recommended to keep the laser power below 1 mW for SERS experiments.[9] - Decrease the acquisition time for each measurement. - Consider using a longer wavelength laser (e.g., 785 nm) which is generally less energetic.[2]
High background fluorescence Intrinsic fluorescence of the analyte or impurities- Switch to a longer excitation wavelength, such as 785 nm, to minimize fluorescence.[2][3] - Ensure the purity of your this compound sample.
Poor reproducibility of spectra Non-uniform SERS substrate- Use a SERS substrate with a uniform distribution of nanoparticles to ensure consistent "hot spots".[6] - Take multiple measurements from different spots on the substrate and average the spectra.

Experimental Protocols

Protocol 1: SERS Analysis of this compound

This protocol is a general guideline based on practices for SERS of similar molecules.

  • SERS Substrate Preparation:

    • Synthesize silver or gold nanoparticles (AgNPs or AuNPs) using a standard method such as citrate (B86180) reduction. The morphology and size of the nanoparticles will influence the SERS enhancement.

    • Alternatively, use commercially available SERS substrates.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

    • Mix the this compound solution with the colloidal nanoparticle solution or drop-cast the solution onto a solid SERS substrate.

    • Allow sufficient time for the analyte to adsorb onto the nanoparticle surface.

  • SERS Measurement:

    • Place the sample under the Raman microscope.

    • Select the desired laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm).

    • Crucially, start with a low laser power (e.g., < 1 mW) to avoid sample degradation. [9]

    • Set the acquisition time and number of accumulations.

    • Acquire the SERS spectrum.

  • Data Analysis:

    • Process the spectrum to remove any background signals.

    • Identify the characteristic Raman peaks for this compound and any potential transformation products like adenine.

Visual Guides

SERS_Troubleshooting_Workflow start Start SERS Experiment for this compound weak_signal Weak or No Signal? start->weak_signal check_substrate Check SERS Substrate Activity and Analyte Adsorption weak_signal->check_substrate Yes signal_changes Signal Changes Over Time? weak_signal->signal_changes No adjust_focus Adjust Laser Focus check_substrate->adjust_focus adjust_focus->weak_signal reduce_power Reduce Laser Power (< 1 mW) signal_changes->reduce_power Yes high_background High Background Fluorescence? signal_changes->high_background No good_spectrum Acquire Good Spectrum signal_changes->good_spectrum No, stable change_wavelength Consider Longer Wavelength (e.g., 785 nm) reduce_power->change_wavelength change_wavelength->signal_changes use_longer_wl Use Longer Wavelength Laser (e.g., 785 nm) high_background->use_longer_wl Yes high_background->good_spectrum No check_purity Check Sample Purity use_longer_wl->check_purity check_purity->high_background

Caption: Troubleshooting workflow for SERS analysis of this compound.

Laser_Selection_Logic start Select Laser Wavelength fluorescence_issue Is Fluorescence a Potential Issue? start->fluorescence_issue use_785 Start with 785 nm Laser fluorescence_issue->use_785 Yes higher_efficiency Need Higher Scattering Efficiency? fluorescence_issue->higher_efficiency No optimize Optimize Laser Power and Acquisition Time use_785->optimize use_532_633 Consider 532 nm or 633 nm higher_efficiency->use_532_633 Yes higher_efficiency->optimize No monitor_degradation Monitor for Sample Degradation use_532_633->monitor_degradation monitor_degradation->optimize

References

dealing with cytotoxicity of 8-Bromoadenine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoadenine, particularly concerning the cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a brominated derivative of adenine, a purine (B94841) nucleobase. It serves as a versatile intermediate in the synthesis of various biologically active compounds, including potent agonists for Toll-like receptors (TLR) 7 and 8. It is also known to be a DNA radiosensitizer that can inhibit the repair of single-strand DNA breaks.

Q2: Why am I observing high cytotoxicity with this compound in my cell cultures?

High concentrations of this compound can lead to significant cytotoxicity through various potential mechanisms, including:

  • Poor Solubility: this compound has low solubility in aqueous solutions and many organic solvents like DMSO at room temperature. At high concentrations, it can precipitate out of solution in cell culture media, leading to inconsistent and often toxic local concentrations.

  • Induction of Apoptosis: While direct evidence for this compound is limited, related brominated purine analogs have been shown to induce programmed cell death (apoptosis). This can occur through the modulation of signaling pathways that control cell survival and death.

  • Cell Cycle Arrest: Some purine analogs can interfere with the cell cycle, leading to a halt in cell proliferation and subsequent cell death. For instance, the related compound 8-Bromo-cAMP has been observed to inhibit the entry of cells into the S phase of the cell cycle.

  • Inhibition of DNA Repair: As a DNA radiosensitizer, this compound can inhibit DNA repair mechanisms. At high concentrations, this could lead to an accumulation of DNA damage even without radiation, triggering cell death pathways.

Q3: What are the typical signs of this compound-induced cytotoxicity?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability as measured by assays like MTT, XTT, or trypan blue exclusion.

  • Visible changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Induction of apoptotic markers, such as caspase activation and DNA fragmentation.

  • Alterations in the cell cycle profile, often showing an accumulation of cells in a particular phase (e.g., G2/M).

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Culture Media

Symptoms:

  • Visible precipitate in the cell culture wells after adding this compound.

  • Inconsistent or unexpectedly high cytotoxicity across replicate wells.

  • Difficulty in achieving the desired final concentration in the media.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation:

    • Solvent Selection: While sparingly soluble in DMSO and water at room temperature, this compound is soluble in 0.1N NaOH. Prepare a high-concentration stock solution in 0.1N NaOH and then dilute it further in your cell culture medium. Note: Always perform a vehicle control with the final concentration of NaOH in the media to ensure it is not causing cytotoxicity.

    • Warming: Gently warm the solvent (e.g., DMSO or water) to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a water bath sonicator to help dissolve the compound in the solvent.

  • Working Solution Preparation:

    • Pre-warm Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Serial Dilutions: Prepare serial dilutions to reach the final desired concentration. Add the stock solution to the media dropwise while vortexing or gently swirling to ensure rapid and even dispersion.

    • Final Concentration Check: After preparation, visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

StepProcedureNotes
1 Prepare 100 mM Stock in 0.1N NaOH Weigh the appropriate amount of this compound powder. Add the calculated volume of sterile 0.1N NaOH to achieve a 100 mM concentration. Vortex or sonicate until fully dissolved.
2 Prepare Intermediate Dilution Dilute the 100 mM stock solution in sterile water or PBS to an intermediate concentration (e.g., 10 mM). This helps to minimize the final concentration of NaOH in the culture.
3 Prepare Final Working Solution Pre-warm your cell culture medium to 37°C. Add the required volume of the intermediate dilution to the medium to achieve your final desired experimental concentration. Mix well.
4 Vehicle Control Prepare a vehicle control by adding the same volume of the final NaOH/water or PBS solution (without this compound) to your cell culture medium.
Issue 2: High Levels of Cell Death (Apoptosis or Necrosis)

Symptoms:

  • Significant decrease in cell viability.

  • Positive staining with apoptosis markers (e.g., Annexin V) or necrosis markers (e.g., Propidium Iodide).

  • Activation of caspases (e.g., Caspase-3, -8, -9).

Troubleshooting Steps:

  • Determine the Mechanism of Cell Death:

    • Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) dual staining followed by flow cytometry.

    • Caspase Activation Assays: Measure the activity of key caspases (e.g., Caspase-3/7, Caspase-8, Caspase-9) to confirm the involvement of the apoptotic pathway.

  • Investigate Signaling Pathways:

    • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins like Bax and Bcl-2, cleaved PARP) and necroptosis (e.g., RIPK1, RIPK3, MLKL).

    • Pathway Inhibitors: Use specific inhibitors of apoptosis (e.g., pan-caspase inhibitors like Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1 for RIPK1) to see if they can rescue the cytotoxic effects of this compound.

Experimental Protocol: Annexin V/PI Staining for Apoptosis/Necrosis

StepProcedure
1 Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.
2 Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
3 Resuspend the cells in 1X Annexin V binding buffer.
4 Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
5 Incubate for 15 minutes at room temperature in the dark.
6 Analyze the cells by flow cytometry within one hour.
Issue 3: Alterations in Cell Cycle Progression

Symptoms:

  • Reduced cell proliferation rate.

  • Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) as determined by flow cytometry.

Troubleshooting Steps:

  • Perform Cell Cycle Analysis:

    • Use a DNA staining dye like Propidium Iodide (PI) or DAPI and analyze the cell cycle distribution by flow cytometry. This will quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Analyze Cell Cycle Regulatory Proteins:

    • Perform western blotting to examine the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin B1, Cyclin D1), cyclin-dependent kinases (CDKs, e.g., CDK1), and CDK inhibitors (e.g., p21, p27).

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

StepProcedure
1 Treat cells with this compound for the desired duration.
2 Harvest and wash the cells with PBS.
3 Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
4 Wash the fixed cells with PBS to remove the ethanol.
5 Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
6 Incubate for 30 minutes at 37°C in the dark.
7 Analyze the DNA content by flow cytometry.

Data Summary

While specific IC50 values for this compound are not widely reported in public literature, the following table provides a template for how researchers can present their own cytotoxicity data.

Table 1: Example Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
e.g., HeLaMTT48[Insert experimental value]
e.g., A549XTT72[Insert experimental value]
e.g., MCF-7Trypan Blue24[Insert experimental value]

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential mechanisms of this compound cytotoxicity, the following diagrams are provided.

Troubleshooting_Workflow start High Cytotoxicity Observed with this compound solubility Check for Precipitation in Media start->solubility dissolution_protocol Optimize Dissolution Protocol (e.g., use 0.1N NaOH, warm, sonicate) solubility->dissolution_protocol Precipitate Observed cell_death Characterize Cell Death Mechanism (Apoptosis vs. Necrosis) solubility->cell_death No Precipitate dissolution_protocol->cell_death apoptosis_assay Perform Annexin V/PI Staining and Caspase Assays cell_death->apoptosis_assay Apoptosis Suspected necrosis_assay Analyze Necroptosis Markers (RIPK1, MLKL) cell_death->necrosis_assay Necrosis Suspected cell_cycle Investigate Cell Cycle Effects apoptosis_assay->cell_cycle necrosis_assay->cell_cycle cell_cycle_analysis Perform PI Staining for Cell Cycle Analysis cell_cycle->cell_cycle_analysis dose_response Perform Dose-Response and Time-Course Experiments cell_cycle_analysis->dose_response end Determine Non-Toxic Working Concentration dose_response->end

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 dna_damage DNA Damage / Metabolic Stress caspase8->dna_damage Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax Bax/Bak bax->mitochondria bcl2 Bcl-2/Bcl-xL bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 bromoadenine This compound (High Concentration) bromoadenine->dna_damage dna_damage->bax dna_damage->bcl2 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 bromoadenine This compound inhibition bromoadenine->inhibition inhibition->G2 G2/M Arrest

improving the stability of 8-Bromoadenine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 8-Bromoadenine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for preparing this compound stock solutions?

This compound has low solubility in common laboratory solvents such as water and DMSO at neutral pH.[1] The recommended solvent for preparing a stable, concentrated stock solution is 0.1N Sodium Hydroxide (NaOH) .[1] In this alkaline solution, this compound is readily soluble.

For experiments where NaOH is not suitable, Dimethyl Sulfoxide (DMSO) can be used, although achieving high concentrations may be difficult and require heating.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.

Q2: My this compound precipitates when I dilute my stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue, often caused by "solvent shock," where the compound rapidly leaves the organic solvent and crashes out in the aqueous environment. Here are several strategies to prevent this:

  • Use a Two-Step Dilution: Prepare an intermediate dilution of your concentrated stock in your buffer or medium before making the final dilution.

  • Pre-warm the Aqueous Solution: Warming your buffer or cell culture medium to 37°C can help maintain the solubility of this compound during dilution.

  • Slow Addition and Rapid Mixing: Add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

  • Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution.

Q3: What are the optimal storage conditions for this compound stock solutions?

This compound and its solutions are known to be light-sensitive. Therefore, it is critical to protect them from light by using amber vials or by wrapping the container in aluminum foil.

For long-term stability, it is recommended to store aliquots of the stock solution at low temperatures. Based on stability data for similar compounds like 8-Bromoadenosine, the following storage conditions are advised:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation, it is best to store the stock solution in small, single-use aliquots.

Q4: I observe a gradual decrease in the efficacy of my this compound solution over time, even with proper storage. What could be the cause?

A gradual loss of efficacy may be due to the chemical degradation of this compound. One known degradation pathway for halogenated purines is dehalogenation, where the bromine atom is removed from the purine (B94841) ring.[2][3][4] This process can be influenced by factors such as light exposure and the presence of certain reactive species. To minimize degradation:

  • Strictly Protect from Light: Ensure that solutions are always protected from light during storage and handling.

  • Prepare Fresh Solutions: For highly sensitive experiments, it is best to prepare fresh stock solutions regularly and avoid using old stocks.

  • Assess Purity: If you suspect degradation, the purity of the solution can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the known solubility and recommended storage conditions for this compound to facilitate easy comparison.

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility 0.1N NaOHSoluble[1]
Hot WaterHardly Soluble[1]
DMSOHardly Soluble[1]
Alcohol, Ether, ChloroformInsoluble[1]
Storage (Solid) Temperature4°C
LightProtect from light
Storage (Solution) Temperature (Short-term)-20°C (up to 1 month)
Temperature (Long-term)-80°C (up to 6 months)
LightProtect from light
Freeze-Thaw CyclesAvoid

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in 0.1N NaOH

Materials:

  • This compound (MW: 214.02 g/mol )

  • Sodium Hydroxide (NaOH)

  • Nuclease-free water

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Prepare 0.1N NaOH: Dissolve 0.4 g of NaOH in 100 mL of nuclease-free water.

  • Weigh this compound: Carefully weigh out 2.14 mg of this compound powder.

  • Dissolution: Add the 2.14 mg of this compound to a sterile amber microcentrifuge tube.

  • Add Solvent: Add 1 mL of 0.1N NaOH to the tube.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with alkaline solutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh prepare_naoh Prepare 0.1N NaOH Solution start->prepare_naoh dissolve Dissolve this compound in 0.1N NaOH weigh->dissolve prepare_naoh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Filter-Sterilize (Optional) vortex->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

troubleshooting_guide Troubleshooting Precipitation of this compound start Precipitation Observed? dilution Issue During Dilution? start->dilution Yes storage Issue During Storage? start->storage No improper_dilution Improper Dilution Technique dilution->improper_dilution freeze_thaw Repeated Freeze-Thaw? storage->freeze_thaw light_exposure Light Exposure? storage->light_exposure slow_addition Slow Dropwise Addition + Rapid Mixing improper_dilution->slow_addition Solution prewarm Pre-warm Aqueous Solution to 37°C improper_dilution->prewarm Solution intermediate_dilution Use Intermediate Dilution Step improper_dilution->intermediate_dilution Solution solution Problem Resolved slow_addition->solution prewarm->solution intermediate_dilution->solution aliquot Aliquot into Single-Use Tubes freeze_thaw->aliquot Solution aliquot->solution amber_vials Use Amber Vials/ Protect from Light light_exposure->amber_vials Solution amber_vials->solution

A troubleshooting guide for this compound precipitation.

degradation_pathway Potential Degradation Pathway of this compound Bromoadenine This compound C5H4BrN5 Adenine Adenine C5H5N5 Bromoadenine->Adenine Dehalogenation (e.g., via light exposure) Bromide Bromide Ion Br- Bromoadenine->Bromide Dehalogenation (e.g., via light exposure)

A potential degradation pathway for this compound.

References

Technical Support Center: Quantitative Analysis of 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 8-Bromoadenine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for quantitative analysis of this compound?

A1: For most applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and accessible starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What is the typical UV absorbance maximum (λmax) for this compound?

A2: Adenine (B156593) and its derivatives typically exhibit maximum absorbance around 260 nm.[1][2][3] It is recommended to determine the specific λmax for this compound in your chosen mobile phase by running a UV scan of a standard solution.

Q3: How should I prepare this compound standards for calibration?

A3: Prepare a stock solution of this compound in a solvent in which it is freely soluble, such as DMSO or methanol. Subsequent dilutions to create a calibration curve should be made in the initial mobile phase to ensure compatibility with your analytical method and to avoid peak distortion.

Q4: My this compound peak is tailing in my HPLC chromatogram. What are the common causes and solutions?

A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. To address this, you can:

  • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups.

  • Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.

  • Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.

  • Check for column overload: Injecting a lower concentration of your sample can help determine if overload is the issue.

Q5: I am observing poor peak shape and inconsistent retention times with my LC-MS/MS analysis. What should I check?

A5: Inconsistent peak shape and retention time in LC-MS/MS can be caused by several factors:

  • Matrix effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound. Improve your sample preparation with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.

  • Column degradation: High pH or aggressive mobile phases can degrade the column. Ensure your mobile phase is within the recommended pH range for your column.

  • Inadequate equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • System leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

Troubleshooting Guides

HPLC Method Refinement
ProblemPossible Cause(s)Recommended Solution(s)
No peak or very small peak - Injection issue (air bubble in syringe, incorrect injection volume).- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Manually inspect the injection process.- Verify detector settings and lamp status.- Prepare fresh sample and standards.
Split peaks - Column void or contamination.- Sample solvent incompatible with mobile phase.- Co-eluting impurity.- Reverse-flush the column or replace it.- Dissolve the sample in the initial mobile phase.- Adjust the mobile phase gradient to improve separation.
Broad peaks - High dead volume in the system.- Column aging.- Slow gradient elution.- Use shorter tubing with a smaller internal diameter.- Replace the column.- Increase the gradient slope.
Retention time drift - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not equilibrated.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven for temperature control.- Increase the column equilibration time between injections.
High backpressure - Blockage in the system (e.g., guard column, frits).- Precipitated buffer in the mobile phase.- Replace the guard column and in-line filter.- Flush the system with an appropriate solvent.- Ensure buffer components are fully dissolved in the mobile phase.
LC-MS/MS Method Refinement
ProblemPossible Cause(s)Recommended Solution(s)
Low signal intensity - Poor ionization of this compound.- Ion suppression from matrix components.- Incorrect mass transitions selected.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Enhance sample cleanup (e.g., SPE).- Infuse a standard solution to determine the optimal precursor and product ions.
High background noise - Contaminated mobile phase or system.- Chemical noise from the sample matrix.- Use high-purity solvents and additives.- Flush the LC and MS systems.- Improve chromatographic separation to isolate the analyte from interfering compounds.
Inconsistent quantification - Matrix effects (ion enhancement or suppression).- Analyte instability in the autosampler.- Use a stable isotope-labeled internal standard.- Perform a matrix effect study and adjust sample dilution if necessary.- Keep the autosampler at a low temperature.
Carryover - Adsorption of this compound to system components.- Optimize the needle wash solvent and procedure.- Inject a blank solvent after a high-concentration sample to check for carryover.
UV-Vis Spectrophotometry
ProblemPossible Cause(s)Recommended Solution(s)
Non-linear calibration curve - High sample concentration (deviation from Beer-Lambert law).- Inaccurate dilutions.- Dilute samples to be within the linear range.- Use calibrated pipettes and prepare fresh standards.
High absorbance reading for blank - Contaminated cuvette or solvent.- Clean the cuvette thoroughly.- Use fresh, high-purity solvent for the blank.
Fluctuating readings - Air bubbles in the cuvette.- Lamp instability.- Ensure no air bubbles are in the light path.- Allow the instrument to warm up sufficiently.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantitative Analysis of this compound

This protocol provides a starting point for the development of a quantitative HPLC method.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Protocol 2: LC-MS/MS Method for Quantitative Analysis of this compound

This protocol is a representative method based on established techniques for nucleoside analog quantification.[4]

ParameterSpecification
LC System UHPLC system
Mass Spectrometer Triple quadrupole with ESI source
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, ramp to 95% B in 2 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions Precursor Ion: m/z 214.0, Product Ions: to be determined by infusion of a standard (a likely fragment is the adenine core at m/z 135.1)
Protocol 3: UV-Vis Spectrophotometric Method for Quantitative Analysis of this compound
ParameterSpecification
Spectrophotometer UV-Vis Spectrophotometer
Cuvette 1 cm path length quartz cuvette
Solvent Methanol or a suitable buffer
Wavelength Scan 200 - 400 nm to determine λmax
Analytical Wavelength λmax (expected around 260 nm)
Calibration Prepare a series of standards of known concentrations and measure their absorbance to create a calibration curve.

Visualizations

Workflow cluster_prep Method Development cluster_optim Optimization cluster_valid Validation cluster_analysis Routine Analysis start Define Analytical Goal lit_review Literature Review for Similar Compounds start->lit_review initial_params Select Initial HPLC/LC-MS Parameters lit_review->initial_params optim_mobile Optimize Mobile Phase initial_params->optim_mobile optim_gradient Optimize Gradient optim_mobile->optim_gradient optim_ms Optimize MS Parameters optim_gradient->optim_ms If LC-MS linearity Linearity & Range optim_gradient->linearity If HPLC optim_ms->linearity accuracy Accuracy & Precision linearity->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq sample_analysis Sample Analysis lod_loq->sample_analysis data_processing Data Processing & Reporting sample_analysis->data_processing

Caption: Workflow for Quantitative Analysis Method Refinement.

Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem with Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peak Split Peak start->split_peak rt_drift Retention Time Drift start->rt_drift no_peak No Peak start->no_peak check_mp Check Mobile Phase (pH, composition) peak_tailing->check_mp check_column Check Column (contamination, void) peak_tailing->check_column check_sample Check Sample (solvent, concentration) peak_fronting->check_sample split_peak->check_column split_peak->check_sample rt_drift->check_mp check_system Check System (leaks, temperature) rt_drift->check_system no_peak->check_system check_injection Check Injection no_peak->check_injection

Caption: Troubleshooting Decision Tree for HPLC/LC-MS Analysis.

References

troubleshooting unexpected results in 8-Bromoadenine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 8-Bromoadenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a brominated derivative of adenine. It serves as a versatile molecule in biomedical research with key applications as:

  • A DNA radiosensitizer , capable of inhibiting the repair of single-strand DNA breaks in cells, thereby enhancing the efficacy of radiation therapy.[1]

  • A precursor and scaffold for the synthesis of various bioactive molecules, including potent Toll-like receptor 7 and 8 (TLR7/8) agonists and kinase inhibitors .

Q2: How should I prepare a stock solution of this compound? I'm observing poor solubility.

This compound has limited solubility in common laboratory solvents like water and DMSO. For cell culture experiments, a common method is to first dissolve it in a small amount of 0.1N NaOH and then dilute it with the desired buffer or medium. It is crucial to ensure the final pH of the solution is compatible with your experimental system. Always prepare fresh solutions and visually inspect for any precipitation before use.

Q3: I am observing unexpected or inconsistent results in my cell viability assay after treatment with this compound. What could be the cause?

Inconsistent results in cell viability assays (e.g., MTT, XTT, WST-1) can arise from several factors:

  • Direct Reduction of Tetrazolium Salts: Some compounds can chemically reduce the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually the case. It is recommended to run a control with this compound in cell-free media to test for this.

  • Precipitation of the Compound: Due to its poor solubility, this compound might precipitate out of the culture medium, especially at higher concentrations or over long incubation periods. This reduces the effective concentration of the compound and can lead to inconsistent results.

  • Off-Target Effects: At higher concentrations, this compound or its metabolites may have off-target effects that can influence cell metabolism and proliferation, leading to unexpected outcomes.

Q4: I am using an this compound derivative as a kinase inhibitor and see inhibition of unexpected kinases. Is this normal?

Yes, this is a common observation with many kinase inhibitors. The ATP-binding pocket, which is the target for many inhibitors, is structurally conserved across the kinome. This can lead to "off-target" inhibition of kinases other than the primary intended target. To confirm that the observed phenotype is due to the inhibition of the desired kinase, it is advisable to:

  • Use a structurally different inhibitor for the same target.

  • Perform a kinase panel screening to identify the full spectrum of inhibited kinases.

  • Use the lowest effective concentration of the inhibitor to minimize off-target effects.

Q5: My TLR7 activation assay with an this compound analog is showing a weaker than expected response. What are some potential reasons?

A weaker than expected response in a TLR7 activation assay could be due to:

  • Compound Degradation: Ensure the compound has been stored properly and that the solution is freshly prepared.

  • Cell Line Issues: The expression and responsiveness of TLR7 can vary between cell lines and even between passages. Ensure your cells are healthy and have not been in culture for too long.

  • Assay Conditions: The concentration of the compound, incubation time, and the specific reporter system used can all influence the outcome. It is important to optimize these parameters for your specific experimental setup.

  • MyD88-Dependent Pathway Integrity: TLR7 signaling is primarily dependent on the MyD88 adaptor protein.[2][3][4][5][6] Any issues with the downstream components of this pathway in your cell line will affect the response.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in TLR7/8 Agonist Assays
Potential Cause Troubleshooting Steps
Poor Compound Solubility Prepare stock solutions in 0.1N NaOH and dilute into assay medium. Visually inspect for precipitates. Perform a dose-response curve to identify the optimal soluble concentration range.
Compound Degradation Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Sub-optimal Cell Conditions Use low-passage number cells. Ensure high cell viability (>95%) before starting the experiment. Optimize cell seeding density.
Incorrect Assay Setup Verify the concentration of all reagents. Confirm the incubation times are appropriate. Include positive (e.g., R848) and negative (vehicle) controls in every experiment.
Cell Line Unresponsive Confirm TLR7 and MyD88 expression in your HEK293 cells. Test a known potent TLR7 agonist to validate the assay system.
Issue 2: Unexpected Cytotoxicity in Cell Viability Assays
Potential Cause Troubleshooting Steps
Assay Artifacts Run a cell-free control to check for direct reduction of the viability reagent by this compound. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity, or a crystal violet assay for cell number).
High Compound Concentration Perform a dose-response experiment to determine the IC50 value and use concentrations around this value for subsequent experiments.
Off-Target Effects Investigate potential off-target effects by consulting literature and databases. Use a secondary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., NaOH, DMSO) in the cell culture medium is non-toxic to the cells. Run a vehicle-only control.
Issue 3: Off-Target Effects in Kinase Inhibition Assays
Potential Cause Troubleshooting Steps
Inhibitor Promiscuity Perform a comprehensive kinase selectivity profiling to identify all inhibited kinases.
High Inhibitor Concentration Use the inhibitor at a concentration close to its IC50 for the primary target to minimize off-target binding.
Indirect Pathway Activation Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is on-target.
ATP Concentration If using an ATP-competitive inhibitor, be aware that high concentrations of ATP in the assay can reduce the apparent potency of the inhibitor.[7]

Quantitative Data Summary

The following tables provide representative quantitative data for this compound and its derivatives from various in vitro assays.

Table 1: Cytotoxicity of 8-Bromo-ATP (an this compound derivative)

Cell LineAssay TypeIC50 (µM)Reference
Multiple MyelomaNot Specified23.1[8]

Table 2: TLR7/8 Agonist Activity of 8-Oxoadenine Derivatives

Data for 8-oxoadenine derivatives, not this compound itself, illustrating structure-activity relationships.

CompoundhTLR7 EC50 (µM)hTLR8 EC50 (µM)Reference
Derivative 1>100>100[9]
Derivative 210.2 ± 2.1>100[9]
Derivative 31.8 ± 0.5>100[9]
Derivative 42.5 ± 0.6>100[9]
R848 (Control)0.3 ± 0.11.9 ± 0.3[9]

Experimental Protocols

Protocol 1: TLR7 Activation Reporter Assay in HEK293 Cells

This protocol describes a method to assess the activation of TLR7 by this compound or its analogs using a stable HEK293 cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[10][11]

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound or its analog

  • Positive control (e.g., R848)

  • Vehicle control (e.g., 0.1N NaOH diluted in media)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 180 µL of HEK-Blue™ Detection medium.

  • Compound Preparation: Prepare serial dilutions of this compound and controls in culture medium.

  • Cell Treatment: Add 20 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure SEAP activity by reading the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure to determine the inhibitory activity of this compound derivatives against a specific kinase using the ADP-Glo™ Kinase Assay (Promega).[12][13][14][15][16]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound derivative

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the this compound derivative at various concentrations in the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[17][18][19][20]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / this compound Analog TLR7 TLR7 ssRNA->TLR7 binds MyD88_adaptor MyD88 TLR7->MyD88_adaptor recruits IRAK4 IRAK4 MyD88_adaptor->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Gene_expression Gene Expression NF_kappa_B->Gene_expression translocates to AP1 AP-1 MAPK->AP1 activates AP1->Gene_expression translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression->Cytokines

Caption: MyD88-dependent TLR7 signaling pathway.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Derivative Stock Reaction Kinase Reaction: Compound + Kinase/Substrate + ATP Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction Assay_Plate Assay Plate (384-well) Assay_Plate->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stop & ATP Depletion) Reaction->Stop_Deplete Detect Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Stop_Deplete->Detect Measure Measure Luminescence Detect->Measure Calculate % Inhibition Calculation Measure->Calculate IC50 IC50 Determination Calculate->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Troubleshooting_Logic Start Unexpected Result Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Controls Are controls (positive/negative) behaving as expected? Check_Solubility->Check_Controls Yes Review_Protocol Review Protocol & Reagent Prep Check_Solubility->Review_Protocol No Check_Artifacts Could it be an assay artifact? Check_Controls->Check_Artifacts Yes Check_Controls->Review_Protocol No Run_CellFree Run Cell-Free/ Compound-Only Control Check_Artifacts->Run_CellFree Yes Consult_Literature Consult Literature for Off-Target Effects Check_Artifacts->Consult_Literature No Optimize_Conc Optimize Compound Concentration Review_Protocol->Optimize_Conc Use_Alternative Use Alternative Assay Method Run_CellFree->Use_Alternative

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Optimizing Buffer Conditions for Enzymatic Reactions with 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoadenine in enzymatic reactions. The content focuses on optimizing buffer conditions to ensure reliable and reproducible experimental outcomes, with a specific focus on Poly(ADP-ribose) polymerase 1 (PARP1) as an exemplary enzyme target.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound for my experiments?

A1: this compound has low solubility in water and neutral buffers. To prepare a stock solution, it is recommended to dissolve it in a slightly basic or acidic solution, or an organic solvent. This compound is soluble in 0.1N NaOH[1]. For compounds like 8-Bromoadenosine, solubility has been noted in 1M HCl and DMSO[2].

  • For a basic stock solution: Prepare a 10 mM stock solution by dissolving this compound in 0.1N NaOH.

  • For use with organic solvents: DMSO is a common choice for dissolving many organic molecules for biological assays.

Always ensure the final concentration of the solvent in your enzymatic reaction is low (typically <1%) to avoid inhibiting the enzyme[3].

Q2: What is a good starting point for buffer conditions for an enzymatic assay with this compound?

A2: A common starting point for many nuclear enzyme assays, including those for PARP1, is a Tris-based buffer at a slightly alkaline pH. A typical buffer composition is 50 mM Tris-HCl at pH 8.0, supplemented with salts and other components to maintain enzyme stability and activity[4][5].

Q3: How does pH affect the stability and activity of my enzyme and this compound?

A3: Both enzyme activity and the chemical properties of this compound are influenced by pH. Most enzymes have an optimal pH range for activity, often resembling a bell-shaped curve[6]. Extreme pH values can lead to irreversible denaturation of the enzyme. For PARP1, a pH of 8.0 is commonly used in assay buffers[5][7]. The protonation state of this compound will also change with pH, which can affect its ability to bind to the enzyme's active site.

Q4: What is the role of ionic strength in my enzymatic reaction, and how do I optimize it?

A4: Ionic strength, determined by the salt concentration in the buffer, can significantly impact enzyme activity. Salts can affect the conformational stability of the enzyme and the interaction between the enzyme and its substrate. For PARP1 assays, NaCl concentrations around 50 mM are often included in the buffer[4]. It is advisable to test a range of salt concentrations (e.g., 25 mM to 150 mM) to determine the optimal ionic strength for your specific enzyme and experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzyme activity Suboptimal pH.Test a range of pH values around the reported optimum for your enzyme (e.g., pH 7.0 to 9.0 for PARP1).
Incorrect ionic strength.Titrate the concentration of NaCl or KCl in your buffer (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
This compound precipitated in the assay buffer.Ensure the final concentration of the solvent used for the this compound stock solution is compatible with your assay buffer and does not cause precipitation. Consider preparing a fresh dilution of this compound for each experiment.
Presence of inhibitors in the buffer.Ensure your buffer is free from common enzyme inhibitors. For example, some enzymes are inhibited by chelating agents like EDTA.
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of all solutions.
Instability of this compound or enzyme.Prepare fresh dilutions of this compound and enzyme for each experiment. Keep enzyme stocks on ice.
Edge effects in microplates.Avoid using the outer wells of the plate, or fill them with a blank solution to minimize evaporation.
Unexpected kinetic results (e.g., non-Michaelis-Menten behavior) Substrate inhibition.This can occur at high concentrations of this compound if it acts as an inhibitor. Test a wider range of this compound concentrations, including lower ones.
Allosteric effects.8-bromo-substituted adenine (B156593) nucleotides have been shown to lose their allosteric capabilities in some enzymes[8]. The buffer conditions could potentially influence such effects.

Quantitative Data Presentation

To systematically optimize your buffer conditions, we recommend generating quantitative data on the effect of pH and ionic strength on the enzymatic activity. Below are template tables you can use to structure your results.

Table 1: Effect of pH on PARP1 Activity with this compound

Buffer pHMean Enzyme Activity (RFU/min)Standard Deviation
7.0
7.5
8.0
8.5
9.0

Table 2: Effect of Ionic Strength (NaCl Concentration) on PARP1 Activity

NaCl Concentration (mM)Mean Enzyme Activity (RFU/min)Standard Deviation
25
50
100
150

Table 3: Kinetic Parameters of PARP1 in the Presence of this compound under Optimal Buffer Conditions

ParameterValue
Vmax
Km (for NAD+)
IC50 (of this compound)

Experimental Protocols

Protocol 1: General Procedure for Optimizing Buffer pH for PARP1 Assay with this compound

This protocol describes a method to determine the optimal pH for PARP1 activity in the presence of this compound using a fluorescence-based assay.

  • Buffer Preparation: Prepare a series of 1x PARP assay buffers (50 mM Buffer salt, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1% (w/v) BSA) with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). Use appropriate buffer systems for each pH range (e.g., Tris-HCl for pH 7.0-9.0).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 0.1N NaOH).

    • Dilute recombinant human PARP1 enzyme and activated DNA to their working concentrations in each of the prepared pH buffers. Keep on ice.

    • Prepare a working solution of NAD+ in nuclease-free water.

  • Assay Plate Setup (96-well black plate):

    • Blank wells: 20 µL of each pH buffer.

    • Control wells (No Inhibitor): 20 µL of each pH buffer.

    • Test wells: 20 µL of this compound diluted to the desired final concentration in each pH buffer.

  • Enzyme Addition: Add 10 µL of the PARP1/activated DNA mix to the control and test wells for each pH.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the NAD+ solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30-60 minutes. The signal is generated by a fluorescent product formed upon NAD+ consumption.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

    • Plot the reaction velocity against the buffer pH to determine the optimal pH.

Visualizations

Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits Auto_PARylation Auto-PARylation PARP1->Auto_PARylation catalyzes NAD NAD+ NAD->PARP1 substrate PAR Poly(ADP-ribose) (PAR) Chains DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Auto_PARylation->PAR forms Repair DNA Repair DNA_Repair_Proteins->Repair Bromoadenine This compound (Inhibitor) Bromoadenine->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffers (Varying pH / Ionic Strength) Prep_Reagents Prepare this compound, PARP1, DNA, NAD+ Prep_Buffer->Prep_Reagents Dispense Dispense Reagents into Microplate Prep_Reagents->Dispense Incubate Pre-incubate (Enzyme + Inhibitor) Dispense->Incubate Initiate Initiate Reaction (Add NAD+) Incubate->Initiate Measure Kinetic Measurement (Fluorescence Reader) Initiate->Measure Calc_Rate Calculate Initial Reaction Rates Measure->Calc_Rate Plot Plot Rate vs. Condition (pH or Ionic Strength) Calc_Rate->Plot Determine_Optimum Determine Optimal Buffer Conditions Plot->Determine_Optimum

Caption: Workflow for optimizing buffer conditions for an enzymatic assay.

References

Validation & Comparative

The Efficacy of 8-Bromoadenine as a Radiosensitizer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective radiosensitizers is a critical endeavor in oncology, aiming to enhance the therapeutic window of radiation therapy by increasing tumor cell sensitivity to radiation while minimizing damage to healthy tissues. Among the diverse array of compounds investigated, 8-Bromoadenine, a halogenated purine (B94841) analog, has emerged as a molecule of interest. This guide provides a comparative analysis of the efficacy of this compound against other prominent classes of radiosensitizers, supported by available experimental data.

Mechanism of Action: A Common Thread of DNA Damage

The radiosensitizing properties of this compound and many other agents stem from their ability to potentiate radiation-induced DNA damage. This compound, upon incorporation into DNA, is believed to enhance the effects of ionizing radiation through a process known as dissociative electron attachment. Low-energy electrons, abundantly produced during radiotherapy, are captured by the bromine atom, leading to the formation of a transient negative ion that rapidly dissociates, causing single-strand breaks in the DNA. This mechanism of action is shared by other halogenated pyrimidines like 5-Bromodeoxyuridine (BrdU).

Other classes of radiosensitizers achieve this end through different means. DNA repair inhibitors, such as PARP and ATM/ATR inhibitors, prevent cancer cells from mending the DNA damage inflicted by radiation, leading to the accumulation of lethal lesions. Hypoxia-activated prodrugs are selectively toxic to the oxygen-deficient (hypoxic) and often radioresistant cells found in solid tumors. Platinum-based chemotherapeutics, like cisplatin (B142131), form adducts with DNA, further exacerbating radiation-induced damage.

Comparative Efficacy: A Look at the Numbers

Direct head-to-head comparative studies evaluating the efficacy of this compound against other major classes of radiosensitizers under identical experimental conditions are limited in the published literature. However, by examining data from various in vitro studies, a general understanding of their relative potencies can be gleaned. The Sensitizer (B1316253) Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) are common metrics used to quantify the efficacy of a radiosensitizer, with a value greater than 1 indicating a sensitizing effect.

Radiosensitizer ClassExample Compound(s)Cell Line(s)Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference Study
Halogenated Purine Analog 8-Bromoadenosine (B559644)(in vitro DNA origami model)Enhancement in total lesions, but lower DSB enhancement than 2'-deoxy-2'-fluorocytidine (B130037).[1][1]
Halogenated Pyrimidine Analog 5-Bromodeoxyuridine (BrdU)9L rat brain tumorDose-enhancement ratio of 1.7:1.[2][2]
DNA Repair Inhibitor (PARP) Olaparib, VeliparibInflammatory Breast Cancer (IBC) modelsrER 1.12-1.76.Speers et al., Mol Cancer Ther, 2019
DNA Repair Inhibitor (ATM/ATR) AZD6738Breast CancerSignificant radiosensitization (specific SER not stated).Fok et al., Cancers, 2022
Platinum Analog CisplatinHead and Neck Squamous Cell Carcinoma (HNSCC)Significant radiosensitization in vivo (specific SER not stated).[3][3]
Hypoxia-Activated Prodrug TirapazamineVariousShowed promise in early clinical trials, but later trials did not confirm a significant survival benefit.[4][4]

Disclaimer: The SER/DEF values presented in this table are from different studies with varying experimental conditions (e.g., cell lines, drug concentrations, radiation doses). Therefore, a direct comparison of the absolute values should be made with caution.

A study comparing 8-bromoadenosine and 2'-deoxy-2'-fluorocytidine using a DNA origami nanoframe model found that while 8-bromoadenosine led to the highest enhancement in the total number of DNA lesions, 2'-deoxy-2'-fluorocytidine was more effective at inducing double-strand breaks (DSBs), which are considered the most lethal form of DNA damage[1]. This suggests different mechanisms and potentially different therapeutic applications for these halogenated nucleoside analogs.

Experimental Methodologies

The clonogenic assay is the gold standard for determining the in vitro efficacy of a radiosensitizer. The following is a generalized protocol for this assay.

Key Experiment: Clonogenic Survival Assay

Objective: To determine the ability of a single cell to proliferate and form a colony after treatment with a radiosensitizer and ionizing radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other radiosensitizer of choice

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Gamma irradiator (e.g., Cesium-137 or Cobalt-60 source) or X-ray machine

  • Fixative solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

  • Drug Incubation: After allowing the cells to adhere overnight, treat the cells with the desired concentration of the radiosensitizer (e.g., this compound) for a predetermined period (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's doubling time.

  • Fixing and Staining: Once visible colonies (typically defined as >50 cells) have formed, aspirate the medium, wash the wells with PBS, and fix the colonies with the fixative solution. After fixation, stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction (SF) for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the SF as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated at a specific survival level (e.g., SF=0.5 or SF=0.1) as the ratio of the radiation dose required to achieve that survival in the absence of the sensitizer to the dose required in its presence.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Radiosensitizer_Mechanism cluster_radiation Ionizing Radiation cluster_cell Cancer Cell cluster_sensitizers Radiosensitizers Radiation X-rays / Gamma-rays DNA DNA Radiation->DNA Induces DNA Damage (SSBs & DSBs) Repair DNA Repair Mechanisms DNA->Repair Activates CellDeath Cell Death (Apoptosis / Mitotic Catastrophe) DNA->CellDeath Leads to (if damage is severe or unrepaired) Repair->DNA Repairs Damage Bromoadenine This compound (Halogenated Purines) Bromoadenine->DNA Incorporates into DNA & Enhances Damage PARPi PARP Inhibitors (DNA Repair Inhibitors) PARPi->Repair Inhibits

Caption: Mechanisms of action for different classes of radiosensitizers.

Clonogenic_Assay_Workflow start Start seed Seed Single Cells in 6-well Plates start->seed incubate1 Incubate Overnight (Adhesion) seed->incubate1 treat Treat with Radiosensitizer (e.g., this compound) incubate1->treat irradiate Irradiate with Varying Doses treat->irradiate incubate2 Incubate for 7-14 Days (Colony Formation) irradiate->incubate2 fix_stain Fix and Stain Colonies (Crystal Violet) incubate2->fix_stain count Count Colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction & Sensitizer Enhancement Ratio count->analyze end End analyze->end

Caption: Experimental workflow for a clonogenic survival assay.

Conclusion and Future Directions

This compound holds promise as a radiosensitizer due to its mechanism of action that directly enhances radiation-induced DNA damage. However, the current body of literature lacks direct comparative studies with clinically established radiosensitizers, making it difficult to definitively position its efficacy. The available data suggests that while it effectively increases the overall number of DNA lesions, its potency in inducing the most lethal double-strand breaks may differ from other halogenated nucleosides.

Future research should focus on conducting head-to-head in vitro and in vivo studies comparing this compound with current standards of care, such as PARP inhibitors and platinum analogs, using standardized methodologies like the clonogenic assay. Such studies are crucial for elucidating the relative therapeutic potential of this compound and guiding its further development as a clinical radiosensitizer.

References

Validating the Mechanism of Action of 8-Bromoadenine Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromoadenine's performance and mechanism of action in various cell lines. It is designed to assist researchers in designing and interpreting experiments to validate its therapeutic potential. The information is based on the established role of similar compounds in inducing DNA damage and inhibiting DNA repair pathways.

Mechanism of Action: A Potent Inducer of DNA Damage and Repair Inhibition

This compound is recognized as a DNA radiosensitizer that impedes the repair of DNA single-strand breaks[1][2][3]. Its mechanism is believed to involve the inhibition of Poly(ADP-ribose) Glycohydrolase (PARG), a critical enzyme in the DNA damage response (DDR) pathway. PARG is responsible for hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes in response to DNA damage and serve as a scaffold for recruiting repair proteins. Inhibition of PARG by this compound leads to the accumulation of PAR, disruption of DNA repair, and ultimately, cell death, particularly in cancer cells with high genomic instability.

Comparative Performance Data

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and a Reference PARG Inhibitor

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Human Fibroblasts
This compound Data not availableData not availableData not availableData not available
PDD00017273>30 µMData not availableData not availableData not available

Note: Specific IC50 values for this compound are not currently available in published literature and would need to be determined experimentally. The value for PDD00017273 in HeLa cells suggests it is not cytotoxic at concentrations up to 30 µM[4].

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of this compound, a series of key experiments should be performed. Detailed protocols are provided below.

Cell Viability Assay (MTT/CCK-8)

This assay determines the cytotoxic effect of this compound on different cell lines.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549, and normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

PARG Activity Assay

This assay measures the direct inhibitory effect of this compound on PARG enzymatic activity.

Protocol:

  • Reagent Preparation: Use a commercially available PARG inhibitor assay kit (fluorometric or chemiluminescent). Prepare the PARG enzyme, substrate, and this compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the PARG enzyme and the tested concentrations of this compound. A known PARG inhibitor (e.g., PDD00017273) should be used as a positive control.

  • Initiation and Incubation: Add the PAR substrate to initiate the reaction. Incubate the plate at room temperature for the time specified in the kit's instructions.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARG inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for DNA Damage and Apoptosis Markers

This method is used to detect changes in the levels of key proteins involved in the DNA damage response and apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Histone H2A.X (Ser139) (γH2AX) (1:1000)

    • Cleaved PARP (Asp214) (1:1000)

    • Cleaved Caspase-3 (Asp175) (1:1000)

    • β-Actin (1:5000) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.

G Proposed Signaling Pathway of this compound This compound This compound PARG PARG This compound->PARG Inhibits PAR Accumulation PAR Accumulation PARG->PAR Accumulation Leads to DNA Repair Inhibition DNA Repair Inhibition PAR Accumulation->DNA Repair Inhibition DNA Single-Strand Breaks DNA Single-Strand Breaks DNA Repair Inhibition->DNA Single-Strand Breaks Exacerbates γH2AX Upregulation γH2AX Upregulation DNA Single-Strand Breaks->γH2AX Upregulation Apoptosis Apoptosis DNA Single-Strand Breaks->Apoptosis Caspase-3 Cleavage Caspase-3 Cleavage Apoptosis->Caspase-3 Cleavage PARP Cleavage PARP Cleavage Caspase-3 Cleavage->PARP Cleavage

Caption: Proposed signaling pathway of this compound.

G Experimental Workflow for this compound Validation cluster_0 In Vitro Assays cluster_1 Cell Lines cluster_2 Data Analysis & Conclusion Cell Viability (MTT/CCK-8) Cell Viability (MTT/CCK-8) IC50 Determination IC50 Determination Cell Viability (MTT/CCK-8)->IC50 Determination PARG Activity Assay PARG Activity Assay Mechanism Confirmation Mechanism Confirmation PARG Activity Assay->Mechanism Confirmation Western Blot Western Blot Western Blot->Mechanism Confirmation γH2AX, Cleaved PARP, Cleaved Caspase-3 Cancer Cell Lines\n(HeLa, MCF-7, A549) Cancer Cell Lines (HeLa, MCF-7, A549) Cancer Cell Lines\n(HeLa, MCF-7, A549)->Cell Viability (MTT/CCK-8) Cancer Cell Lines\n(HeLa, MCF-7, A549)->Western Blot Normal Cell Line\n(Fibroblasts) Normal Cell Line (Fibroblasts) Normal Cell Line\n(Fibroblasts)->Cell Viability (MTT/CCK-8) IC50 Determination->Mechanism Confirmation

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion

This compound holds promise as a therapeutic agent through its targeted inhibition of the DNA damage response pathway. The experimental framework provided in this guide offers a robust approach to validate its mechanism of action across different cell lines. Further research is warranted to establish a comprehensive profile of its efficacy and selectivity, paving the way for its potential clinical application. By generating quantitative data and elucidating the molecular pathways involved, the scientific community can better assess the therapeutic window and potential of this compound and similar compounds in cancer therapy.

References

A Comparative Analysis of 8-Bromoadenine and 8-Chloroadenine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, the nuanced differences between structurally similar nucleoside analogs can have profound impacts on their biological activity and therapeutic potential. This guide provides a detailed comparative analysis of two such analogs, 8-Bromoadenine and 8-Chloroadenine, with a focus on their physicochemical properties, mechanisms of action, and the experimental data supporting these characteristics. This objective comparison is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and 8-Chloroadenine is crucial for interpreting their biological activities and for designing experiments. The table below summarizes key properties for both compounds.

PropertyThis compound/8-Bromoadenosine8-Chloroadenine/8-Chloroadenosine (B1666358)
Molecular Formula C₁₀H₁₂BrN₅O₄C₁₀H₁₂ClN₅O₄
Molecular Weight 346.14 g/mol [1]301.69 g/mol [2]
CAS Number 2946-39-6 (8-Bromoadenosine)[3]34408-14-5 (8-Chloroadenosine)[4]
Melting Point 210-212 °C (dec.)[1]Not specified
Solubility Slightly soluble in DMSO and Methanol. Insoluble in water.[1]Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO.[5]
pKa 12.89 ± 0.70 (Predicted)[1]Not specified

Comparative Biological Activity and Mechanism of Action

Both this compound and 8-Chloroadenine are adenosine (B11128) analogs that exert their biological effects after intracellular phosphorylation to their respective triphosphate forms, 8-Bromo-ATP and 8-Chloro-ATP. However, the downstream consequences of this metabolic activation appear to differ in their primary mechanisms of action.

8-Chloroadenine , a well-characterized prodrug, is readily taken up by cells and converted to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4] This active form is responsible for its cytotoxic effects through a dual mechanism:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog, competing with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[4][6]

  • Depletion of Cellular ATP: The phosphorylation of 8-Chloroadenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool. This energy crisis activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which can trigger downstream pathways leading to autophagy and apoptosis.[4][7]

This compound also undergoes intracellular phosphorylation to form 8-Bromo-ATP. While less extensively studied in the context of cytotoxicity compared to its chlorinated counterpart, available evidence suggests that 8-Bromo-ATP also functions as an ATP analog and can inhibit RNA synthesis. However, the primary focus of research on this compound has been in other areas, such as its role as a DNA radiosensitizer and its use in studying plasmon-driven dehalogenation reactions. Some studies indicate that derivatives of this compound can act as potent Toll-like receptor 7 (TLR7) agonists, a property less emphasized for 8-Chloroadenine.

The following diagram illustrates the generalized metabolic activation and primary mechanisms of action for these 8-halogenated adenosine analogs.

Metabolic_Activation_and_Mechanism_of_Action Metabolic Activation and Mechanism of Action of 8-Halogenated Adenosines 8-Halogenated_Adenosine 8-X-Adenosine (X = Br or Cl) Intracellular_Space 8-Halogenated_Adenosine->Intracellular_Space Uptake TLR7 TLR7 8-Halogenated_Adenosine->TLR7 Agonism (more pronounced for 8-Br-Ado derivatives) Cell_Membrane Cell Membrane 8-X-ATP 8-X-ATP Intracellular_Space->8-X-ATP Phosphorylation ATP_Depletion Cellular ATP Depletion Intracellular_Space->ATP_Depletion Phosphorylation consumes ATP (more pronounced for 8-Cl-Ado) RNA_Polymerase RNA Polymerase 8-X-ATP->RNA_Polymerase Competes with ATP RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Apoptosis_Autophagy Apoptosis / Autophagy RNA_Synthesis_Inhibition->Apoptosis_Autophagy AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation AMPK_Activation->Apoptosis_Autophagy Immune_Response Immune Response TLR7->Immune_Response

Caption: Generalized metabolic activation and mechanisms of action of 8-halogenated adenosines.

Quantitative Comparison of Biological Effects

Direct comparative studies providing IC₅₀ values for cytotoxicity and RNA synthesis inhibition under identical experimental conditions are limited. The following table summarizes available data from various sources to provide a semi-quantitative comparison.

ParameterThis compound/8-Bromoadenosine8-Chloroadenine/8-Chloroadenosine
Cytotoxicity (IC₅₀) 0.068 µM (2-bromo-2'-deoxyadenosine in CCRF-CEM cells)0.045 µM (2-chloro-2'-deoxyadenosine in CCRF-CEM cells)[8]; 0.52 µM (MDA-MB-231 cells), 1.4 µM (SK-BR-3 cells)[9]
RNA Synthesis Inhibition Known to inhibit RNA synthesis via 8-Br-ATP, but quantitative IC₅₀ values are not readily available in a comparative context.Significantly inhibits RNA synthesis. For example, 10 µM 8-Cl-Ado leads to a 50% decrease in mRNA synthesis within 4 hours in multiple myeloma cells.[6]
Cellular ATP Depletion The extent of ATP depletion is not as well-quantified as for 8-Chloroadenine.Causes significant ATP depletion. For example, 10 µM 8-Cl-Ado can lead to a >20% reduction in endogenous ATP levels.[10]
TLR7 Agonism Derivatives are reported as potent TLR7 agonists.Less frequently reported as a potent TLR7 agonist compared to this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the study of this compound and 8-Chloroadenine.

Synthesis of 8-Halogenated Adenines

A common synthetic route involves the direct halogenation of adenine (B156593) or its derivatives. For example, this compound can be prepared by the bromination of 9-(4-hydroxybutyl)adenine.[11][12] Alternatively, alkylation of this compound can be performed.[11]

Synthesis_Workflow General Synthesis Workflow for 8-Halogenated Adenine Derivatives Adenine_Derivative Adenine or 9-substituted Adenine Halogenation Halogenation (e.g., with Br₂) Adenine_Derivative->Halogenation 8-Halogenated_Adenine 8-Halogenated Adenine Derivative Halogenation->8-Halogenated_Adenine Alkylation Alkylation (optional) 8-Halogenated_Adenine->Alkylation Final_Product Final 8-Halogenated Adenine Analog Alkylation->Final_Product RNA_Synthesis_Assay Workflow for RNA Synthesis Inhibition Assay Cell_Seeding Seed Cells Treatment Treat with 8-X-Adenosine Cell_Seeding->Treatment Radiolabeling Add [³H]-Uridine Treatment->Radiolabeling Harvesting Harvest Cells on Glass Fiber Filters Radiolabeling->Harvesting Washing Wash with TCA Harvesting->Washing Quantification Scintillation Counting Washing->Quantification Analysis Calculate % Inhibition Quantification->Analysis ATP_Measurement_Assay Workflow for Cellular ATP Measurement Cell_Treatment Treat Cells with 8-X-Adenosine Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Luciferase_Reaction Add Luciferin-Luciferase Reagent Cell_Lysis->Luciferase_Reaction Luminescence_Measurement Measure Luminescence Luciferase_Reaction->Luminescence_Measurement ATP_Quantification Quantify ATP using Standard Curve Luminescence_Measurement->ATP_Quantification

References

Assessing the Specificity of 8-Bromoadenine as a TLR7 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of 8-Bromoadenine as a Toll-like Receptor 7 (TLR7) agonist. Due to a lack of direct experimental data on this compound in the public domain, this document outlines a comparative study, detailing the necessary experimental protocols and data presentation formats to rigorously evaluate its performance against other well-characterized TLR7 agonists.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, primarily recognizes single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a potent antiviral response.[3][4] Small molecule agonists of TLR7, such as imidazoquinoline derivatives like Imiquimod and Resiquimod (R848), have been developed as immunomodulators for treating viral infections and cancers.[5][6]

The specificity of a TLR agonist is a critical parameter in drug development. Off-target activation of other TLRs can lead to unintended inflammatory responses and potential toxicity. For instance, many TLR7 agonists also show activity on the closely related TLR8, which is predominantly expressed in myeloid cells and drives a different cytokine profile, characterized by high levels of TNF-α and IL-12.[3] Therefore, a thorough assessment of an agonist's activity across the TLR family is essential. This guide proposes a direct comparison of this compound with two reference compounds:

  • R848 (Resiquimod): A potent dual TLR7/TLR8 agonist, serving as a benchmark for mixed activity.[7][8]

  • Gardiquimod™: A more selective TLR7 agonist, providing a benchmark for TLR7-specific responses.[6]

Comparative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in the following tabular formats.

Table 1: TLR Agonist Specificity Profile in HEK293 Reporter Cells

CompoundTLR TargetAgonist Activity (EC50, µM)
This compound hTLR3Data to be determined
hTLR4Data to be determined
hTLR5Data to be determined
hTLR7 Data to be determined
hTLR8Data to be determined
hTLR9Data to be determined
R848 (Control) hTLR3> 50 (Inactive)
hTLR4> 50 (Inactive)
hTLR5> 50 (Inactive)
hTLR7 ~ 0.1 - 1.0
hTLR8~ 0.1 - 1.0
hTLR9> 50 (Inactive)
Gardiquimod™ (Control) hTLR3> 50 (Inactive)
hTLR4> 50 (Inactive)
hTLR5> 50 (Inactive)
hTLR7 ~ 0.5 - 5.0
hTLR8> 50 (Inactive)
hTLR9> 50 (Inactive)

EC50 values represent the concentration of the compound that elicits a half-maximal response. Data for control compounds are representative values from published literature.

Table 2: Cytokine Induction Profile in Human Peripheral Blood Mononuclear Cells (PBMCs)

Compound (at EC50 of hTLR7)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IP-10 (pg/mL)IL-12p70 (pg/mL)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
R848 (Control) +++++++++++++++
Gardiquimod™ (Control) +++++++++
Vehicle Control < LOD< LOD< LOD< LOD< LOD

Cytokine levels are represented qualitatively (+, ++, +++) to indicate the magnitude of induction. < LOD: Below Limit of Detection.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experiment 1: TLR Agonist Specificity using HEK293 Reporter Cells

This assay quantitatively determines the potency and specificity of a compound for various human TLRs.[9] It utilizes HEK293 cells stably transfected with a specific human TLR (e.g., hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, or hTLR9) and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[10][11][12]

Materials:

  • HEK293 cell lines stably expressing individual human TLRs (3, 4, 5, 7, 8, 9) and an NF-κB-inducible reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Selection antibiotics (e.g., Puromycin, Blasticidin) as required for the specific cell line.

  • 96-well white, solid-bottom cell culture plates.

  • This compound, R848, and Gardiquimod™ dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent or SEAP detection reagent.

  • Luminometer or spectrophotometer.

Protocol:

  • Cell Seeding: Harvest and count the HEK293-TLR reporter cells. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[10]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and the control compounds (R848, Gardiquimod™) in assay medium.

  • Cell Stimulation: Add the diluted compounds to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Reporter Gene Assay:

    • For Luciferase Reporter: Equilibrate the plate to room temperature. Add 50-100 µL of luciferase assay reagent to each well and mix.[13][14] Measure luminescence using a luminometer.

    • For SEAP Reporter: Collect the cell culture supernatant and follow the manufacturer's protocol for the SEAP detection reagent. Measure the absorbance or fluorescence.

  • Data Analysis: Calculate the fold induction of the reporter signal over the vehicle control. Plot the dose-response curves and determine the EC50 values using non-linear regression.

Experiment 2: Cytokine Profiling in Human PBMCs

This assay assesses the functional consequence of TLR activation by measuring the production of key cytokines from a mixed population of primary immune cells.[3][15]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • 96-well cell culture plates.

  • This compound, R848, and Gardiquimod™.

  • Multi-analyte cytokine detection kit (e.g., Luminex-based assay or ELISA array) for IFN-α, TNF-α, IL-6, IP-10, and IL-12p70.[16]

  • Plate reader for the chosen cytokine detection method.

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the PBMCs in RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/well.

  • Cell Stimulation: Add this compound and control compounds at their respective TLR7 EC50 concentrations (as determined in Experiment 1) and at least one higher concentration. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a multi-analyte detection kit according to the manufacturer's instructions.[16]

  • Data Analysis: Compare the cytokine profiles induced by this compound to those of the TLR7-selective (Gardiquimod™) and dual TLR7/8 (R848) agonists.

Visualizing Key Pathways and Workflows

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / this compound TLR7 TLR7 ssRNA->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 NF-kB NF-κB IKK_complex->NF-kB Gene_Expression Gene Expression NF-kB->Gene_Expression IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines IFNs Type I IFNs Gene_Expression->IFNs

Caption: TLR7 Signaling Pathway.

Experimental_Workflow cluster_exp1 Experiment 1: Specificity Screen cluster_exp2 Experiment 2: Functional Assessment cluster_analysis Overall Assessment A1 Prepare this compound & Controls A3 Stimulate Cells with Compounds A1->A3 A2 Seed HEK293-TLR Reporter Cells (TLR3, 4, 5, 7, 8, 9) A2->A3 A4 Incubate for 16-24 hours A3->A4 A5 Measure Reporter Activity (Luciferase/SEAP) A4->A5 A6 Determine EC50 for each TLR A5->A6 B2 Stimulate PBMCs with Compounds (at TLR7 EC50) A6->B2 Inform Concentration C1 Assess Specificity Profile of this compound A6->C1 B1 Isolate Human PBMCs B1->B2 B3 Incubate for 24 hours B2->B3 B4 Collect Supernatants B3->B4 B5 Measure Cytokine Profile (Luminex/ELISA) B4->B5 B6 Compare Cytokine Signatures B5->B6 B6->C1

Caption: Workflow for Assessing TLR7 Agonist Specificity.

References

Validating 8-Bromoadenine Studies: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a purine (B94841) analog that has garnered interest for its potential as a DNA radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy. Preliminary studies have suggested its involvement in the DNA damage response (DDR) pathway, a complex signaling network that cells activate to repair damaged DNA and regulate cell cycle progression. However, to confidently establish the mechanism of action and validate the direct molecular targets of this compound, it is crucial to employ a range of orthogonal, or complementary, experimental methods.

This guide provides a comparative overview of four powerful techniques for validating the results of this compound studies: the Cellular Thermal Shift Assay (CETSA), Western Blotting for target engagement, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers a different lens through which to view the interaction between a small molecule and its protein target, and together they provide a robust body of evidence for target validation.

Orthogonal Methods for Target Validation

A multi-faceted approach to target validation is essential to minimize the risk of misleading results and to build a strong case for a compound's mechanism of action. The following sections detail the principles, experimental protocols, and expected outcomes for four key orthogonal methods.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical technique that assesses the direct binding of a small molecule to its target protein in a cellular environment.[1][2] The underlying principle is that when a ligand binds to a protein, it often increases the protein's thermal stability.[1][2] By heating cell lysates or intact cells to a range of temperatures, the soluble fraction of the target protein can be quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[1][2]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[3] Include a non-heated control.

  • Cell Lysis and Separation:

    • Lyse the cells using freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).[3]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured and aggregated proteins.[3]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Perform Western blotting using a primary antibody specific for the putative target protein (e.g., a key DNA damage response kinase).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Western Blotting for Target Engagement and Downstream Effects

Principle: Western blotting can be used to indirectly assess target engagement by measuring changes in the levels of downstream biomarkers. For a compound like this compound, which is expected to modulate the DNA damage response, this could involve looking at the phosphorylation status of key signaling proteins or the expression levels of proteins involved in cell cycle arrest.[4] A change in these downstream markers in response to treatment provides evidence that the compound is hitting its intended pathway.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate and grow cells as described for the CETSA protocol.

    • Treat cells with a dose-response of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Perform SDS-PAGE and protein transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated and total levels of key DNA damage response proteins (e.g., p-ATM, ATM, p-CHK2, CHK2) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of the phosphorylated proteins to the total protein levels.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics of a small molecule to a protein.[5] In a typical SPR experiment, the protein of interest (the ligand) is immobilized on a sensor chip, and the small molecule (the analyte) is flowed over the surface.[5] The binding interaction causes a change in the refractive index at the sensor surface, which is detected and measured in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5]

Experimental Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein (e.g., a specific cyclin-dependent kinase) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor chip at a constant flow rate.

    • Monitor the binding response in real-time to obtain sensorgrams.

    • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. In an ITC experiment, a solution of the small molecule is titrated into a solution of the protein, and the heat changes are measured.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same, well-matched buffer to minimize heats of dilution.[6]

    • Thoroughly degas both solutions before the experiment.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Hypothetical Data Comparison

The following table presents hypothetical, yet realistic, quantitative data that could be obtained for this compound and a hypothetical alternative compound ("Alternative X") using the described orthogonal methods. This data is for illustrative purposes to highlight the type of comparative information these techniques can provide.

MethodParameterThis compoundAlternative XInterpretation
CETSA ΔTagg (°C)+ 5.2+ 1.5This compound shows a more significant thermal stabilization of the target protein in cells, suggesting stronger target engagement.
Western Blot p-CHK2 Induction (Fold Change)8.52.1This compound induces a more robust downstream signaling response, indicating greater functional impact on the DNA damage pathway.
SPR KD (nM)150800This compound has a lower KD, indicating a higher binding affinity for the purified target protein.
ITC KD (nM)180950The ITC data confirms the higher binding affinity of this compound for the target protein, consistent with the SPR results.

Visualizing Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate a key signaling pathway potentially modulated by this compound and a general workflow for its target validation.

DNA_Damage_Response cluster_stimulus DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes This compound This compound MRN_Complex MRN Complex This compound->MRN_Complex Potentiates Ionizing_Radiation Ionizing_Radiation Ionizing_Radiation->MRN_Complex Induces ATM ATM MRN_Complex->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates & Activates DNA_Repair DNA_Repair ATM->DNA_Repair p53 p53 CHK2->p53 Phosphorylates & Activates CDC25A CDC25A CHK2->CDC25A Phosphorylates & Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CDC25A->Cell_Cycle_Arrest Inhibition leads to Radiosensitization Radiosensitization Cell_Cycle_Arrest->Radiosensitization Apoptosis->Radiosensitization

Caption: DNA Damage Response Pathway Potentially Modulated by this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cellular cluster_data Data Analysis & Interpretation SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding Affinity (KD) SPR->Binding_Affinity Kinetics Kinetics (ka, kd) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement (ΔTagg) CETSA->Target_Engagement Western_Blot Western Blot (Downstream Effects) Functional_Response Functional Response (e.g., p-CHK2 levels) Western_Blot->Functional_Response Validation Validated Target Binding_Affinity->Validation Kinetics->Validation Thermodynamics->Validation Target_Engagement->Validation Functional_Response->Validation Hypothesis Hypothesis: This compound targets a key DDR protein Hypothesis->SPR Hypothesis->ITC Hypothesis->CETSA Hypothesis->Western_Blot

Caption: General Workflow for this compound Target Validation.

Conclusion

The validation of a small molecule's target is a cornerstone of modern drug discovery and chemical biology. For a compound like this compound, with its potential as a radiosensitizer, a thorough and rigorous validation of its mechanism of action is paramount. By employing a suite of orthogonal methods such as CETSA, Western Blotting, SPR, and ITC, researchers can build a comprehensive and compelling case for its direct molecular targets. This multi-pronged approach not only strengthens the scientific foundation of the research but also provides the necessary confidence to advance promising compounds through the drug development pipeline. The integration of data from these diverse techniques provides a more complete picture of a compound's biological activity, ultimately leading to more effective and safer therapeutics.

References

Cross-Validation of 8-Bromoadenine's Effect in Different Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromoadenine and other Toll-like receptor (TLR) agonists, focusing on their performance across various experimental models. The objective is to offer a clear, data-driven cross-validation of their effects to inform research and development in immunotherapy and drug discovery. While direct quantitative data for this compound across a wide range of models is limited in publicly available literature, this guide synthesizes the existing information and draws comparisons with well-characterized TLR7/8 agonists, namely Resiquimod (R848) and Gardiquimod.

Executive Summary

This compound, as a purine (B94841) analog, is recognized as a ligand for Toll-like receptor 7 (TLR7), positioning it as a potential immunomodulatory agent. TLR7 and TLR8 are key players in the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, crucial for antiviral and antitumor responses. This guide evaluates the performance of this compound and its analogs alongside the established TLR7/8 agonists Resiquimod and Gardiquimod in cancer, antiviral, and inflammatory models.

Comparative Data on TLR Agonist Activity

The following tables summarize the available quantitative data for this compound analogs and the comparator molecules, Resiquimod and Gardiquimod, across different experimental settings. It is important to note the limited direct quantitative data for this compound itself, necessitating the inclusion of data from structurally similar compounds.

Table 1: In Vitro Activity of TLR Agonists

CompoundTarget(s)Experimental ModelReadoutResult (EC50/IC50)
8-Chloro-adenosine Not specified, likely adenosine (B11128) receptors and/or TLRsMDA-MB-231 Breast Cancer CellsCell Growth InhibitionIC50: 0.52 µM[1]
SK-BR-3 Breast Cancer CellsCell Growth InhibitionIC50: 1.4 µM[1]
Resiquimod (R848) TLR7/8HEK293 cells expressing human TLR7NF-κB activationEC50 values vary depending on the specific 8-oxoadenine derivative being compared, but are generally in the low µM range.[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Cytokine (IFNα, TNFα) inductionPotent induction, with specific EC50 values varying between donors and specific cytokine.[2]
Gardiquimod TLR7HEK293 cells expressing human TLR7NF-κB activationMore potent than Imiquimod.[3]
Human PBMCsInhibition of HIV-1 p24 levelsStatistically significant inhibition at ≥ 0.3 µM.[4]

Table 2: Antiviral Activity of TLR Agonists

CompoundVirus ModelCell LineReadoutResult (IC50/EC50)
This compound Data not available
Resiquimod (R848) Data not available in searched articles
Gardiquimod HIV-1Human PBMCsp24 antigen levelsSignificant reduction at concentrations ≥ 0.3 µM.[4]

Table 3: In Vivo Antitumor Activity of TLR Agonists

CompoundCancer ModelAnimal ModelDosing RegimenKey Findings
This compound Data not available
Resiquimod (R848) Lewis Lung Carcinoma (LLC)C57BL/6 Mice20 µg, i.p., every 3 daysSignificant reduction in tumor growth compared to control.[5][6]
Gardiquimod B16 MelanomaC57BL/6 Mice1 mg/kg, peritumoral injectionDelayed tumor growth and suppression of pulmonary metastasis when combined with a DC vaccine.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by TLR7/8 agonists and a general workflow for evaluating their activity.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Ligand Binding (this compound, R848, Gardiquimod) IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation NFκB NF-κB (p50/p65) IκB (Ub, Degraded) IκB (Ub, Degraded) IκB->IκB (Ub, Degraded) Ubiquitination & Degradation NFκB_n NF-κB NFκB->NFκB_n Translocation IRF7_n pIRF7 IRF7->IRF7_n Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFκB_n->Cytokines Gene Transcription IFNs Type I Interferons (IFN-α, IFN-β) IRF7_n->IFNs Gene Transcription

Caption: TLR7/8 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Prepare Immune Cells (e.g., PBMCs, Macrophages, Dendritic Cells) treatment Treat cells with TLR agonist (this compound, R848, Gardiquimod) at various concentrations start->treatment nfkb_assay NF-κB Activation Assay (Reporter Gene, Western Blot, Immunofluorescence) treatment->nfkb_assay cytokine_assay Cytokine Profiling (ELISA, Multiplex Assay) treatment->cytokine_assay data_analysis Data Analysis & Comparison nfkb_assay->data_analysis Quantitative Analysis cytokine_assay->data_analysis Quantitative Analysis animal_model Select Animal Model (e.g., Cancer, Viral Infection, Autoimmune Disease) dosing Administer TLR agonist (Route, Dose, Frequency) animal_model->dosing monitoring Monitor Disease Progression (e.g., Tumor Volume, Viral Titer, Clinical Score) dosing->monitoring immuno_phenotyping Immunophenotyping (Flow Cytometry of immune cells in blood, spleen, tumor) dosing->immuno_phenotyping monitoring->data_analysis Statistical Analysis immuno_phenotyping->data_analysis Statistical Analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

HEK-Blue™ TLR7/8 Reporter Gene Assay

This assay is used to determine the activation of TLR7 or TLR8 by a compound of interest.

  • Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic according to the manufacturer's instructions.

  • Assay Procedure:

    • Seed the HEK-Blue™ cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (this compound, Resiquimod, Gardiquimod) in cell culture medium.

    • Add the diluted compounds to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare the QUANTI-Blue™ solution according to the manufacturer's protocol.

    • Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of the QUANTI-Blue™ solution to each well.

    • Incubate the plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which indicates the level of NF-κB activation. Calculate EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Profiling by ELISA

This protocol describes the measurement of cytokine production (e.g., TNF-α, IL-6, IFN-α) from immune cells upon stimulation with TLR agonists.

  • Cell Culture and Stimulation:

    • Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Add serial dilutions of the TLR agonists to the wells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatants and store at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Murine Cancer Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of TLR agonists in a syngeneic mouse cancer model.

  • Animal Model: Use 6-8 week old female C57BL/6 mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ Lewis Lung Carcinoma (LLC) cells into the flank of each mouse.

  • Treatment:

    • Once tumors are palpable (e.g., day 7 post-inoculation), randomize the mice into treatment groups.

    • Administer the TLR agonist (e.g., Resiquimod at 20 µg per mouse) or vehicle control (e.g., PBS) via intraperitoneal (i.p.) injection every 3 days.

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the treatment effect.

Conclusion

This compound and its analogs hold promise as immunomodulatory agents through the activation of TLR7. However, a direct and comprehensive comparison with established TLR7/8 agonists like Resiquimod and Gardiquimod is hampered by the limited availability of quantitative data for this compound in various disease models. The available data on structurally similar compounds suggest that halogenated adenine (B156593) derivatives can exert biological effects, including cancer cell growth inhibition.

Resiquimod and Gardiquimod have demonstrated potent in vitro and in vivo activity in cancer and viral models, respectively, with well-documented effects on cytokine production and immune cell activation. To fully assess the therapeutic potential of this compound, further research is warranted to generate robust, quantitative data on its efficacy and potency in a range of preclinical models. Such studies will be crucial for its validation as a viable candidate for drug development in immunotherapy.

References

A Comparative Guide to the Synthetic Routes of 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 8-Bromoadenine is a critical step in the development of various therapeutic agents and molecular probes. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: direct bromination of adenine (B156593) or its derivatives and multi-step synthetic pathways. The choice of route often depends on the desired scale, purity requirements, and the specific substrate (adenine, adenosine, or other derivatives).

Synthetic Route Starting Material Brominating Agent Solvent/Conditions Reaction Time Yield Key Advantages Key Disadvantages
Direct Bromination AdenineMolecular Bromine (Br₂)Aqueous buffer (e.g., sodium acetate (B1210297), pH 4.0)4 hours~40% (for FAD derivative)[1]Simple, one-step procedure.Moderate yield, requires purification to remove unreacted starting material and byproducts.
Direct Bromination Adenosine 5'-monophosphateBromine water0.1N Sodium Hydroxide10.5 hours81%[2]Good yield for nucleotides.Relatively long reaction time.
Halogenating Agent Adenosine1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)Dichloromethane (CH₂Cl₂)6 hours (with TMSOTf)94%High yield, efficient for nucleosides.Requires a specific halogenating agent and catalyst.
Multi-step Synthesis 9-BenzylpurinesBrCCl₂CCl₂Br (after lithiation with n-BuLi)Not specifiedNot specifiedExcellent yields (with specific substituents)[3]High yielding for specific N-9 substituted adenines.Multi-step process, requires anhydrous conditions and organolithium reagents.

Experimental Protocols

Direct Bromination of Adenine Derivatives

This method is a straightforward approach for the synthesis of this compound derivatives.

Protocol for Bromination of Flavin Adenine Dinucleotide (FAD): [1]

  • Dissolve purified FAD (0.53 mmol) in 15 ml of 1M sodium acetate buffer (pH 4.0).

  • Add bromine (1.58 mmol) to the solution.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Remove unreacted bromine by repeated extraction with carbon tetrachloride.

  • Purify the product using column chromatography on DEAE-cellulose.

  • Desalt the purified fractions on a C18 column and freeze-dry to obtain 8-bromo(adenine)-FAD.

Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This method offers a high-yield synthesis of 8-bromoadenosine.

Protocol for Bromination of Adenosine:

  • To a solution of 2',3',5'-tri-O-acetyluridine (1a, as an example substrate) in dichloromethane, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • For enhanced reactivity, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be added.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction to completion by TLC.

  • Upon completion, perform an aqueous work-up to isolate the product.

  • The crude product can be further purified by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to this compound and its derivatives.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Using Halogenating Agent cluster_2 Route 3: Multi-step Synthesis via Lithiation A Adenine / Adenosine / FAD B This compound Derivative A->B Bromination Reagent1 Br₂ / Aqueous Buffer Reagent1->A C Adenosine D 8-Bromoadenosine C->D Bromination Reagent2 DBDMH / CH₂Cl₂ (+ TMSOTf) Reagent2->C E 9-Substituted Adenine F 8-Lithio-9-substituted Adenine E->F Lithiation G 8-Bromo-9-substituted Adenine F->G Bromination Reagent3 n-BuLi Reagent3->E Reagent4 BrCCl₂CCl₂Br Reagent4->F

Caption: Overview of synthetic routes to this compound derivatives.

The following workflow diagram details the direct bromination process.

G Start Start: Adenine Derivative Step1 Dissolve in Aqueous Buffer Start->Step1 Step2 Add Bromine Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Quench/Extract Unreacted Bromine Step4->Step5 Reaction Complete Step6 Purification (Column Chromatography) Step5->Step6 End End: this compound Derivative Step6->End

Caption: Experimental workflow for direct bromination.

References

Evaluating the Advantages of 8-Bromoadenine Over Other Purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate purine (B94841) analog is critical for advancing research in areas ranging from cancer biology to immunology. This guide provides an objective comparison of 8-Bromoadenine with other well-known purine analogs such as 6-mercaptopurine (B1684380), 6-thioguanine (B1684491), and 8-azaguanine. The comparison is based on available experimental data on their mechanisms of action, cytotoxicity, and their roles as radiosensitizers and key chemical intermediates.

Executive Summary

This compound distinguishes itself from other purine analogs primarily through its versatile applications as a DNA radiosensitizer and as a crucial intermediate in the synthesis of potent immunostimulatory compounds. While purine analogs like 6-mercaptopurine and 6-thioguanine have well-established roles as cytotoxic agents in cancer therapy through their incorporation into nucleic acids, this compound's primary advantages lie in its ability to enhance the efficacy of radiation therapy and to serve as a scaffold for creating novel drug candidates. Direct comparative cytotoxicity data is limited, suggesting a need for further head-to-head studies.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and other purine analogs.

Table 1: Comparative Cytotoxicity (IC50) of Purine Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound Data Not Available---
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25[1][2]
MCF-7Breast Adenocarcinoma>100[1][2]
HCT116Colon Carcinoma16.7[2]
CCRF-CEMAcute Lymphoblastic Leukemia1[3]
6-Thioguanine HeLaCervical Carcinoma28.79[4]
A549Lung Carcinoma2.82[5]
ASPC1Pancreatic Cancer2.8[5]
MCF-7Breast Cancer5.481[6]
8-Azaguanine MOLT3T-acute Lymphoblastic Leukemia10 (24h)[7]
CEMT-acute Lymphoblastic Leukemia100 (24h)[7]

Note: The absence of readily available IC50 data for this compound in common cancer cell lines highlights a gap in the current literature and suggests an area for future research. The cytotoxic effects of this compound are likely context-dependent and may be more pronounced when used in combination with radiation.

Table 2: Radiosensitizing Effects of Purine Analogs

CompoundEffectQuantitative DataMechanismCitation(s)
This compound/8-Bromoadenosine DNA RadiosensitizerEnhancement factor of 1.9 ± 0.6 for total DNA lesionsDissociative electron attachment upon interaction with low-energy electrons, leading to DNA strand breaks. Inhibition of DNA single-strand break repair.[8][9]
6-Mercaptopurine Potential RadiosensitizerData Not AvailableIncorporation into DNA may increase susceptibility to radiation-induced damage.[9]
6-Thioguanine Potential RadiosensitizerData Not AvailableIncorporation into DNA may increase susceptibility to radiation-induced damage.[10][11]
8-Azaguanine Not a primary applicationData Not AvailablePrimarily incorporated into RNA, less direct impact on DNA sensitization.[12]

Mechanisms of Action: A Divergence in Function

The primary advantage of this compound lies in its distinct mechanisms of action compared to traditional cytotoxic purine analogs.

  • This compound:

    • DNA Radiosensitization: The bromine atom at the 8-position makes the molecule susceptible to dissociative electron attachment when exposed to ionizing radiation. This process generates reactive radicals that can induce single and double-strand breaks in DNA, thereby enhancing the killing of cancer cells during radiotherapy[8]. It has also been shown to inhibit the repair of single-strand DNA breaks[9].

    • Chemical Intermediate: this compound is a versatile precursor for the synthesis of a wide range of 8-substituted adenine (B156593) derivatives. This has been extensively utilized in the development of potent and selective Toll-like receptor 7 (TLR7) agonists, which are promising immunotherapy agents[13].

  • 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG): These thiopurines act as antimetabolites. After cellular uptake, they are converted to their respective nucleotide forms and are incorporated into DNA and RNA. This incorporation disrupts nucleic acid synthesis and function, leading to cytotoxicity. Their primary application is in cancer chemotherapy and as immunosuppressants[3][10][11].

  • 8-Azaguanine: This analog is primarily incorporated into RNA, leading to the synthesis of fraudulent proteins and disruption of protein synthesis and cellular metabolism, ultimately causing cell death. Its toxicity is largely attributed to its effects on RNA function[12].

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a purine analog on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere[2].

  • Compound Treatment: Prepare serial dilutions of the purine analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only)[2].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere[2].

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[2].

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible[2].

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[2].

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer[2].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Radiosensitization Assay: Clonogenic Survival Protocol

This protocol assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Purine analog solution

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a non-toxic concentration of the purine analog for a predetermined time (e.g., 24 hours) before irradiation. Include a vehicle control group.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The Sensitizer (B1316253) Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the sensitizer to the dose required for the same level of cell kill in its presence[7][14].

Synthesis of 8-Substituted Amino-9-benzyladenines from this compound

This protocol describes a general method for the synthesis of 8-amino-substituted adenine derivatives, which are potent TLR7 agonists, using this compound as a starting material.

Materials:

  • 8-Bromo-9-benzyladenine

  • Desired amine (e.g., morpholinoethylamine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., t-butanol)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 8-Bromo-9-benzyladenine, the desired amine, palladium catalyst, ligand, and base in the anhydrous solvent.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 130°C) and stir for a specified time (e.g., 12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove solid residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired 8-substituted amino-9-benzyladenine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualization

Signaling Pathway Diagram

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Agonist 8-Substituted Adenine Derivative TLR7 TLR7 TLR7_Agonist->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 complex TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK complex TAK1->IKK_complex activates MAPK MAPK (p38, JNK) TAK1->MAPK activates NFkB_I_B NF-κB/IκB IKK_complex->NFkB_I_B phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Proinflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (e.g., IFN-α) IRF7->Type_I_IFN induces transcription

Caption: TLR7 Signaling Pathway Activated by 8-Substituted Adenine Derivatives.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of purine analog B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for Determining IC50 using the MTT Assay.

Conclusion

This compound presents a compelling profile for researchers in drug development, offering distinct advantages over traditional cytotoxic purine analogs. Its primary strengths lie in its capacity as a DNA radiosensitizer, with quantifiable efficacy in enhancing radiation-induced DNA damage, and its utility as a versatile chemical intermediate for the synthesis of novel immunomodulatory agents, particularly TLR7 agonists.

While direct comparative data on the cytotoxicity of this compound against other purine analogs is currently limited, its unique mechanisms of action suggest that its therapeutic potential may be best realized in combination therapies, such as chemo-radiotherapy, or as a foundational structure for the development of targeted immunotherapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and toxicity profiles of these important compounds.

References

Confirming the Structure of 8-Bromoadenine Derivatives Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the structural confirmation of 8-Bromoadenine derivatives. By presenting experimental data, detailed protocols, and visual representations of fragmentation pathways, this document serves as a practical resource for researchers in drug discovery and medicinal chemistry.

Introduction

This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and therapeutic agents. Accurate structural confirmation is paramount for establishing structure-activity relationships and ensuring the integrity of research findings. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and fragmentation patterns of these molecules. This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural elucidation of this compound and its nucleoside derivatives.

Data Presentation: Mass Spectral Data of this compound

The structural confirmation of this compound by mass spectrometry relies on the identification of its molecular ion and characteristic fragment ions. Due to the presence of bromine, the mass spectrum exhibits a distinctive isotopic pattern for bromine-containing fragments.

Ion m/z (relative abundance) Interpretation
[M]•+213/215 (approx. 1:1)Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom.
[M-Br]•+134Loss of a bromine radical from the molecular ion.
[Adenine]•+135Resulting adenine (B156593) radical cation after the loss of bromine.
[C4H4N4]•+108Further fragmentation of the adenine ring, possibly through the loss of HCN.

Table 1: Key fragment ions of this compound observed in GC-MS analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

This protocol is suitable for the analysis of volatile or derivatized this compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., N,N-Dimethylformamide).

  • If necessary, perform derivatization (e.g., silylation) to increase volatility.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of this compound Derivatives (e.g., 8-Bromoadenosine)

This protocol is ideal for the analysis of non-volatile derivatives such as nucleosides.

1. Sample Preparation:

  • Dissolve 1 mg of the this compound derivative in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: AB Sciex QTRAP 6500 or equivalent.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-10 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Perform product ion scans of the protonated molecular ion [M+H]+. The collision energy should be optimized for the specific compound, typically in the range of 20-40 eV.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways for this compound and its derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample This compound Derivative Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution LC Liquid Chromatography Dilution->LC MS1 MS1 (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structure Confirmation Fragmentation->Structure

Figure 1: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway M This compound [M]•+ m/z 213/215 F1 [M-Br]•+ m/z 134 M->F1 - Br• F2 [Adenine]•+ m/z 135 F1->F2 + H• F3 [C4H4N4]•+ m/z 108 F2->F3 - HCN

Figure 2: Proposed fragmentation of this compound.

signaling_pathway cluster_nucleoside 8-Bromoadenosine Derivative cluster_fragmentation Primary Fragmentation cluster_secondary_fragmentation Secondary Fragmentation of Base Parent [M+H]+ (e.g., 8-Bromoadenosine) Glycosidic_Cleavage Cleavage of Glycosidic Bond Parent->Glycosidic_Cleavage Base_Ion Protonated this compound [BH2]+ m/z 214/216 Glycosidic_Cleavage->Base_Ion Sugar_Ion Ribose/Deoxyribose Fragment Glycosidic_Cleavage->Sugar_Ion Loss_Br [BH2-Br]+ m/z 135 Base_Ion->Loss_Br - Br• Loss_HCN Further Fragmentation Loss_Br->Loss_HCN - HCN

Figure 3: Fragmentation of this compound nucleosides.

Conclusion

Mass spectrometry, particularly GC-MS and LC-MS/MS, offers indispensable tools for the structural confirmation of this compound and its derivatives. The characteristic isotopic pattern of bromine provides a clear diagnostic marker in the mass spectrum. The fragmentation patterns, primarily involving the loss of the bromine atom and subsequent cleavage of the purine (B94841) ring for this compound, and the initial cleavage of the glycosidic bond for its nucleoside derivatives, allow for unambiguous structure elucidation. The detailed protocols and fragmentation pathway diagrams provided in this guide offer a solid foundation for researchers to confidently identify and characterize these important compounds.

Unveiling the Kinetics of Plasmon-Driven Dehalogenation of Brominated Purines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the nanoscale is paramount. In the realm of targeted therapies and organic synthesis, the plasmon-driven dehalogenation of brominated purines presents a promising avenue. This guide provides an objective comparison of the kinetics of this reaction, supported by experimental data, to illuminate the factors governing its efficiency.

The dehalogenation of 8-bromoguanine (B1384121) (BrGua) and 8-bromoadenine (BrAde) on aggregated silver (Ag) and gold (Au) nanoparticles serves as a key model system for understanding plasmon-driven catalysis.[1][2][3][4][5][6] This process, monitored by surface-enhanced Raman scattering (SERS), reveals significant differences in reaction rates depending on the purine (B94841) derivative and the plasmonic substrate used.[1][2][3][4][5][6]

Comparative Kinetic Data

The efficiency of plasmon-driven dehalogenation is quantified by the normalized rate constant (k). The following tables summarize the comparative kinetics of BrGua and BrAde dehalogenation on both silver and gold nanoparticle surfaces under different laser excitations.

Brominated PurinePlasmonic SubstrateLaser ExcitationNormalized Rate Constant (k)
This compound (BrAde)Silver Nanoparticles (AgNPs)633 nmHigher than BrGua
8-bromoguanine (BrGua)Silver Nanoparticles (AgNPs)633 nmLower than BrAde
This compound (BrAde)Gold Nanoparticles (AuNPs)633 nmLower than BrGua
8-bromoguanine (BrGua)Gold Nanoparticles (AuNPs)633 nmHigher than BrAde
Brominated PurinePlasmonic SubstrateLaser ExcitationNormalized Rate Constant (k)
This compound (BrAde)Silver Nanoparticles (AgNPs)785 nmHigher than BrGua
8-bromoguanine (BrGua)Silver Nanoparticles (AgNPs)785 nmLower than BrAde
This compound (BrAde)Gold Nanoparticles (AuNPs)785 nmLower than BrGua
8-bromoguanine (BrGua)Gold Nanoparticles (AuNPs)785 nmHigher than BrAde

An overall higher reaction rate of dehalogenation is consistently observed on silver nanoparticles compared to gold nanoparticles.[1][2][3][4][5][6] This is attributed to more favorable hot-hole scavenging by the reaction product and byproduct on the silver surface.[1][2][3][4][5][6] Insufficient deactivation of these holes can significantly slow down the reaction, marking it as a rate-determining step.[1][2][3][4][5][6] The nonthermal nature of this plasmon-driven reaction is confirmed by the wavelength dependency of the reaction rate when normalized to the absorbed optical power.[1][2][3][4][5][6]

Experimental Protocols

The kinetic data presented was obtained through a meticulous experimental setup designed to trigger and simultaneously monitor the dehalogenation reaction in real-time.[7]

Nanoparticle Synthesis and SERS Substrate Preparation

Silver nanoparticles (AgNPs) were synthesized using a modified Lee and Meisel protocol.[7] Gold nanoparticles (AuNPs) were also prepared using established methods. The SERS substrates were prepared by aggregating these nanoparticles.[1]

SERS-based Kinetic Monitoring

The dehalogenation reaction was carried out under continuous-wave (CW) laser illumination in ambient conditions.[4][5] A confocal Raman microscope was employed to both initiate the plasmon-driven reaction and to acquire the SERS spectra of the adsorbed brominated purines over time.[7] The change in the SERS signal intensity of the reactant and product was used to determine the reaction kinetics.[4]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

PlasmonDrivenDehalogenationMechanism cluster_plasmon_excitation Plasmon Excitation cluster_dehalogenation_reaction Dehalogenation Reaction Laser_Illumination Laser Illumination Plasmonic_Nanoparticle Plasmonic Nanoparticle (Ag or Au) Laser_Illumination->Plasmonic_Nanoparticle Excites Surface Plasmons Hot_Electrons Generation of Hot Electrons Plasmonic_Nanoparticle->Hot_Electrons Brominated_Purine Adsorbed Brominated Purine (BrGua or BrAde) Hot_Electrons->Brominated_Purine Electron Transfer TNI_Formation Transient Negative Ion (TNI) Formation Brominated_Purine->TNI_Formation Dehalogenation C-Br Bond Cleavage TNI_Formation->Dehalogenation Product_Formation Dehalogenated Purine + Br- Dehalogenation->Product_Formation

Caption: Mechanism of plasmon-driven dehalogenation of brominated purines.

ExperimentalWorkflow Start Start Nanoparticle_Synthesis Synthesize Ag and Au Nanoparticles Start->Nanoparticle_Synthesis Substrate_Preparation Prepare Aggregated Nanoparticle SERS Substrates Nanoparticle_Synthesis->Substrate_Preparation Adsorption Adsorb Brominated Purines onto Substrates Substrate_Preparation->Adsorption SERS_Measurement Mount Substrate in Confocal Raman Microscope Adsorption->SERS_Measurement Laser_Illumination Initiate Reaction with CW Laser Illumination SERS_Measurement->Laser_Illumination Data_Acquisition Acquire Time-Resolved SERS Spectra Laser_Illumination->Data_Acquisition Kinetic_Analysis Analyze Spectral Data to Determine Rate Constants Data_Acquisition->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: Experimental workflow for kinetic analysis.

References

Validating the Radiosensitizing Effect of 8-Bromoadenine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Radiosensitizing Agents

Radiotherapy is a cornerstone of cancer treatment, but intrinsic and acquired radioresistance in tumors remains a significant clinical challenge. The use of radiosensitizers, agents that increase the susceptibility of tumor cells to radiation, is a promising strategy to enhance therapeutic efficacy. This guide provides a comparative analysis of the potential radiosensitizer 8-Bromoadenine against established alternatives with demonstrated in vivo efficacy.

A Note on this compound: Extensive literature searches have revealed a lack of in vivo studies validating the radiosensitizing effect of this compound. Its potential is currently supported by theoretical and in vitro evidence. This guide, therefore, presents the available preclinical data for this compound and contrasts it with the in vivo performance of three distinct classes of radiosensitizers: PARP inhibitors, the natural compound Bromelain, and Gold Nanoparticles.

This compound: In Vitro Performance and Proposed Mechanism

This compound is a purine (B94841) analog that has been investigated for its potential to sensitize cancer cells to radiation. The proposed mechanism of action is centered on its interaction with low-energy electrons (LEEs) generated during radiotherapy. These interactions can lead to the formation of DNA strand breaks, thereby augmenting the cytotoxic effects of radiation.

ParameterResultCell Line/ModelSource
Mechanism Interaction with low-energy electrons (LEEs) leading to dissociative electron attachment and subsequent DNA strand breaks.Theoretical and DNA origami models[1][2][3]
In Vitro Efficacy No clear enhancement of single-strand break (SSB) yield was observed upon 8.44 eV photon irradiation in a 13mer oligonucleotide.DNA oligonucleotide[2]

Note: The absence of quantitative data from cellular assays, such as clonogenic survival assays providing a Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), limits the direct comparison of this compound's potency with other agents.

Alternative Radiosensitizers: In Vivo Performance

To provide a comprehensive comparison, we have summarized the in vivo performance of three alternative radiosensitizing agents: a PARP inhibitor (Olaparib), Bromelain, and Gold Nanoparticles (AuNPs).

Quantitative In Vivo Data Summary
RadiosensitizerAnimal ModelCancer TypeKey FindingsSource
PARP Inhibitor (Olaparib) Nude mice with Calu-6 xenograftsLung CancerCombination of olaparib (B1684210) (50 mg/kg) with fractionated radiotherapy (10 Gy) significantly increased tumor growth delay compared to radiation alone.[4]
Nude mice with U251 xenograftsGlioblastomaE7016 (a PARP inhibitor) in combination with temozolomide (B1682018) and irradiation resulted in an additional six-day tumor growth delay compared to temozolomide and radiation alone. Dose enhancement factors in vitro ranged from 1.4 to 1.7.[5]
Nude mice with PDAC xenograftsPancreatic CancerOlaparib sensitized pancreatic ductal adenocarcinoma xenografts to gemcitabine-based chemoradiation, significantly enhancing tumor growth delay with both photon and proton therapy.[6]
Bromelain Female albino mice with Ehrlich solid tumorsBreast CarcinomaBromelain (6 mg/kg) administered intraperitoneally for 10 days prior to fractionated gamma radiation (5 Gy) resulted in a significant reduction in tumor volume.[7][8][9]
Gold Nanoparticles (AuNPs) Rats with 9L gliosarcomaBrain TumorIrradiation performed after the injection of gold nanoparticles led to a more significant increase in the lifespan of tumor-bearing rats.[10][11]
Mice with EMT-6 xenograftsMammary CarcinomaIntravenous injection of 1.9 nm AuNPs followed by 250 kVp X-rays resulted in complete tumor elimination in 30 days.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vivo experimental protocols for the discussed alternative radiosensitizers.

PARP Inhibitor (Olaparib) with Radiation in Lung Tumor Xenografts
  • Animal Model: Nude mice.[4]

  • Tumor Model: Subcutaneous xenografts of Calu-6 human lung cancer cells.[4]

  • Treatment Groups:

    • Vehicle control.

    • Olaparib (50 mg/kg daily for 5 days, oral gavage).

    • Fractionated radiotherapy (2 Gy daily for 5 days, total 10 Gy).

    • Olaparib (50 mg/kg) combined with fractionated radiotherapy (2 Gy daily for 5 days).[4]

  • Drug Administration: Olaparib was administered orally 1 hour before each radiation fraction.[4]

  • Irradiation: Localized irradiation to the tumor-bearing limb.

  • Endpoint: Tumor growth delay, defined as the time for tumors to reach a predetermined volume (e.g., 1,000 mm³).[4]

Bromelain with Radiation in a Murine Tumor Model
  • Animal Model: Female albino mice.[7][8][9]

  • Tumor Model: Ehrlich solid tumor induced by subcutaneous injection of Ehrlich ascites carcinoma cells.[7][8][9]

  • Treatment Groups:

    • Control (Ehrlich solid tumor).

    • Irradiation alone (1 Gy x 5 fractions).

    • Bromelain alone (6 mg/kg/day, i.p. for 10 days).

    • Bromelain (6 mg/kg/day for 10 days) followed by irradiation (1 Gy x 5 fractions).[7][8][9][13]

  • Drug Administration: Bromelain was administered intraperitoneally once daily for 10 days.[7][8][9]

  • Irradiation: Whole-body gamma irradiation with the tumor area shielded for localized treatment.

  • Endpoints: Tumor volume, Ki-67 expression (proliferation marker), PARP-1 and NF-κB levels.[7][8][9]

Gold Nanoparticles with Radiation in a Rat Glioma Model
  • Animal Model: Sprague-Dawley rats.[10]

  • Tumor Model: Intracranial 9L gliosarcoma.[10]

  • Treatment Groups:

    • Control.

    • Irradiation alone.

    • Gold nanoparticles followed by irradiation.

  • Nanoparticle Administration: Intravenous injection of Au@DTDTPA-Gd nanoparticles.[10]

  • Irradiation: The optimal time for irradiation was determined by monitoring nanoparticle distribution using Magnetic Resonance Imaging (MRI).[10]

  • Endpoint: Survival analysis of the tumor-bearing rats.[10]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is critical for the rational design of combination therapies.

This compound: Proposed Radiosensitization Pathway

8_Bromoadenine_Pathway High-Energy Radiation High-Energy Radiation Low-Energy Electrons (LEEs) Low-Energy Electrons (LEEs) High-Energy Radiation->Low-Energy Electrons (LEEs) Dissociative Electron Attachment Dissociative Electron Attachment Low-Energy Electrons (LEEs)->Dissociative Electron Attachment This compound This compound This compound->Dissociative Electron Attachment DNA Strand Breaks DNA Strand Breaks Dissociative Electron Attachment->DNA Strand Breaks Enhanced Cell Killing Enhanced Cell Killing DNA Strand Breaks->Enhanced Cell Killing

Caption: Proposed mechanism of this compound radiosensitization.

PARP Inhibitors: Radiosensitization Signaling Pathway

PARP_Inhibitor_Pathway Radiation Radiation DNA Single-Strand Breaks (SSBs) DNA Single-Strand Breaks (SSBs) Radiation->DNA Single-Strand Breaks (SSBs) PARP PARP DNA Single-Strand Breaks (SSBs)->PARP Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Breaks (SSBs)->Replication Fork Collapse During S-phase BER Pathway BER Pathway PARP->BER Pathway PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Inhibition of HR Repair Inhibition of HR Repair PARP Inhibitor->Inhibition of HR Repair DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) Replication Fork Collapse->DNA Double-Strand Breaks (DSBs) Cell Death Cell Death DNA Double-Strand Breaks (DSBs)->Cell Death cGAS-STING Pathway Activation cGAS-STING Pathway Activation DNA Double-Strand Breaks (DSBs)->cGAS-STING Pathway Activation Chemokine Upregulation (CCL5, CXCL10) Chemokine Upregulation (CCL5, CXCL10) cGAS-STING Pathway Activation->Chemokine Upregulation (CCL5, CXCL10) T-cell Infiltration T-cell Infiltration Chemokine Upregulation (CCL5, CXCL10)->T-cell Infiltration Enhanced Anti-tumor Immunity Enhanced Anti-tumor Immunity T-cell Infiltration->Enhanced Anti-tumor Immunity Enhanced Anti-tumor Immunity->Cell Death

Caption: PARP inhibitor radiosensitization mechanism.

Bromelain: Radiosensitization Signaling Pathway

Bromelain_Pathway Bromelain Bromelain Tumor Cells Tumor Cells Bromelain->Tumor Cells Inhibition of PARP-1 Inhibition of PARP-1 Bromelain->Inhibition of PARP-1 Inhibition of NF-κB Inhibition of NF-κB Bromelain->Inhibition of NF-κB Radiation Radiation Radiation->Tumor Cells Increased ROS and LPO Increased ROS and LPO Tumor Cells->Increased ROS and LPO Bromelain + Radiation Enhanced Radiosensitivity Enhanced Radiosensitivity Increased ROS and LPO->Enhanced Radiosensitivity Reduced DNA Repair Reduced DNA Repair Inhibition of PARP-1->Reduced DNA Repair Reduced Proliferation (Ki-67) Reduced Proliferation (Ki-67) Inhibition of NF-κB->Reduced Proliferation (Ki-67) Reduced DNA Repair->Enhanced Radiosensitivity Reduced Proliferation (Ki-67)->Enhanced Radiosensitivity

Caption: Bromelain's multifaceted radiosensitizing effects.

Gold Nanoparticles: Radiosensitization Experimental Workflow

AuNPs_Workflow cluster_physical Physical Enhancement cluster_chemical Chemical Enhancement cluster_biological Biological Consequences High-Energy Radiation High-Energy Radiation Photoelectric Effect Photoelectric Effect High-Energy Radiation->Photoelectric Effect AuNPs AuNPs AuNPs->Photoelectric Effect Auger Electrons Auger Electrons Photoelectric Effect->Auger Electrons Dose Enhancement Dose Enhancement Auger Electrons->Dose Enhancement Water Radiolysis Water Radiolysis Auger Electrons->Water Radiolysis DNA Damage DNA Damage Dose Enhancement->DNA Damage Increased ROS Increased ROS Water Radiolysis->Increased ROS Increased ROS->DNA Damage Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Damage->Cell Cycle Arrest (G2/M) Inhibition of DNA Repair Inhibition of DNA Repair DNA Damage->Inhibition of DNA Repair Apoptosis Apoptosis Oxidative Stress->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of DNA Repair->Apoptosis

Caption: Multimodal radiosensitization by Gold Nanoparticles.

Conclusion and Future Directions

While this compound shows theoretical promise as a radiosensitizer, the lack of in vivo data is a significant gap in its validation. The comparative analysis with PARP inhibitors, Bromelain, and Gold Nanoparticles highlights the robust preclinical and, in some cases, clinical evidence supporting these alternative agents. The diverse mechanisms of action of these established radiosensitizers, from inhibiting DNA repair to modulating the tumor microenvironment and physically enhancing radiation dose, offer a range of therapeutic strategies.

Future research on this compound should prioritize in vivo studies to determine its efficacy and safety profile. Head-to-head preclinical trials comparing novel agents like this compound with established radiosensitizers will be crucial in identifying the most promising candidates for clinical translation. Furthermore, the development of predictive biomarkers to identify patient populations most likely to benefit from specific radiosensitizer-radiotherapy combinations will be essential for advancing personalized cancer treatment.

References

8-Bromoadenine: A Comparative Analysis of its Activity as a DNA Repair Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine is a purine (B94841) analog that has garnered interest in cancer research primarily for its role as a DNA radiosensitizer. Its mechanism of action is centered on the inhibition of DNA single-strand break repair, a critical process for cell survival after DNA damage.[1] This guide provides a comparative overview of this compound's activity, with a focus on its effects in HeLa cervical cancer cells, where its action has been most notably described. While comprehensive quantitative data across a wide range of cancer cell types is limited in publicly available literature, this guide summarizes the current understanding of its mechanism and provides detailed experimental protocols to facilitate further research.

Data Presentation

Due to a lack of available comparative data, a comprehensive table of IC50 values for this compound across various cancer cell lines cannot be provided at this time. Research has primarily focused on its radiosensitizing effects rather than its independent cytotoxicity. The available data indicates that this compound at a concentration of 0.1 mM inhibits DNA single-strand break repair in HeLa-M cell monolayer cultures.[1]

Mechanism of Action: Inhibition of DNA Single-Strand Break Repair

This compound's primary anticancer activity stems from its ability to interfere with the DNA single-strand break repair (SSBR) pathway. SSBR is a crucial cellular mechanism for repairing DNA damage caused by endogenous and exogenous agents, including ionizing radiation used in cancer therapy. By inhibiting this repair process, this compound enhances the cytotoxic effects of radiation, making it a potent radiosensitizer.

The following diagram illustrates a simplified overview of the DNA single-strand break repair pathway and the putative point of inhibition by this compound.

DNA_SSBR_Inhibition cluster_0 DNA Damage and Recognition cluster_1 End Processing and Synthesis cluster_2 Ligation and Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Detection XRCC1 XRCC1 Recruitment PARP1->XRCC1 End_Processing End Processing (e.g., PNKP, APTX) XRCC1->End_Processing Pol_beta DNA Polymerase β (Gap Filling) End_Processing->Pol_beta Ligation DNA Ligase IIIα (Nick Sealing) Pol_beta->Ligation Bromoadenine This compound Pol_beta->Bromoadenine Inhibition Ligation->Bromoadenine Inhibition Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 1. Simplified DNA single-strand break repair pathway and the proposed inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound in cancer cell lines.

Cell Viability Assay (e.g., CCK-8 Assay)

This protocol is for determining the cytotoxic or anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency after treatment.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and a vehicle control.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and fix them by adding dropwise to cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for assessing the activity of this compound and a logical diagram of its radiosensitizing effect.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HeLa) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Conclusion Conclusion on This compound Activity IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion

Figure 2. General experimental workflow for evaluating the in vitro activity of this compound.

Radiosensitization_Logic Ionizing_Radiation Ionizing Radiation DNA_SSB DNA Single-Strand Breaks Ionizing_Radiation->DNA_SSB SSBR Single-Strand Break Repair DNA_SSB->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival Cell_Death Cell Death SSBR->Cell_Death Leads to if inhibited Bromoadenine This compound Bromoadenine->SSBR Inhibits

Figure 3. Logical diagram illustrating the radiosensitizing effect of this compound.

Conclusion

This compound shows promise as a radiosensitizing agent through its targeted inhibition of DNA single-strand break repair. While its independent cytotoxic profile across a broad range of cancer cell lines is not yet well-defined, its mechanism of action in HeLa cells provides a strong rationale for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound, both as a standalone agent and in combination with radiotherapy, in various cancer models. Future studies focusing on generating comparative quantitative data will be crucial for elucidating the full spectrum of its anticancer activity.

References

Unveiling the Interaction of 8-Bromoadenine Derivatives with Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Bromoadenine derivatives and their interaction with their primary molecular targets, the adenosine (B11128) receptors. This document summarizes quantitative binding data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Derivatives of this compound have emerged as potent antagonists of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. Understanding the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is paramount for the development of targeted therapeutics. This guide offers a comparative analysis of various 8-bromo-9-alkyladenine derivatives against well-established adenosine receptor antagonists, providing a clear overview of their performance based on experimental data.

Comparative Binding Affinity of this compound Derivatives and Standard Antagonists

The following table summarizes the binding affinities (Ki, in nM) of a selection of 8-bromo-9-alkyladenine derivatives and standard adenosine receptor antagonists across the four receptor subtypes. The data is compiled from radioligand binding assays performed on human adenosine receptors.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound Derivatives
8-Bromo-9-methyladenine>10,0001,500>10,000>10,000
8-Bromo-9-ethyladenine2,40046>30,000>30,000
8-Bromo-9-propyladenine3,10085>30,000>30,000
8-Bromo-9-cyclopentyladenine1,20034>10,000>10,000
Standard Antagonists
ZM 2413852551.450>10,000
SCH-582612871.35,000>10,000
Standard Agonist
CGS 21680290276788,800

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to characterize the interaction of this compound derivatives with adenosine receptors.

Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of test compounds to adenosine receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, A2B, or A3 adenosine receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by centrifugation at 48,000 x g for 30 minutes at 4°C.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format in a final volume of 100 µL.

  • To each well, add:

    • 50 µL of diluted cell membranes (containing 5-10 µg of protein).

    • 25 µL of the test compound at various concentrations or vehicle (for total binding).

    • 25 µL of the appropriate radioligand. Commonly used radioligands include:

      • A1 Receptor: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

      • A2A Receptor: [³H]ZM241385 or [³H]SCH-58261

      • A3 Receptor: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • For determining non-specific binding, add a high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM ZM 241385 for A2A).

  • Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced stimulation or inhibition of adenylyl cyclase, a key enzyme in the adenosine receptor signaling pathway.

1. Cell Culture and Treatment:

  • Culture CHO cells stably expressing the adenosine receptor of interest.

  • Seed the cells in 24-well plates and grow to near confluency.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound derivatives) for 15-30 minutes.

2. Adenylyl Cyclase Stimulation/Inhibition:

  • For A2A and A2B receptors (which couple to Gs protein and stimulate adenylyl cyclase), add a known agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine) to stimulate cAMP production.

  • For A1 and A3 receptors (which couple to Gi protein and inhibit adenylyl cyclase), first stimulate adenylyl cyclase with forskolin (B1673556) and then add the agonist to measure the inhibition of cAMP production.

  • Incubate for 10-15 minutes at 37°C.

3. cAMP Quantification:

  • Terminate the reaction by adding a lysis buffer (e.g., 0.1 M HCl).

  • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

4. Data Analysis:

  • Plot the cAMP concentration against the antagonist concentration.

  • Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced effect.

Visualizing Molecular Interactions and Workflows

To further elucidate the context of this compound's interaction with its molecular target, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / Agonist A2AR A2A Receptor Adenosine->A2AR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->A2AR Binds & Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing receptor) Incubation 4. Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation ([³H]-Ligand) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (this compound derivative) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate Ki values) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Benchmarking 8-Bromoadenine: A Comparative Guide to DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Bromoadenine against established inhibitors of key DNA repair pathways, including Poly (ADP-ribose) polymerase (PARP), Ataxia Telangiectasia Mutated (ATM), and DNA-dependent protein kinase (DNA-PK). While this compound is recognized as a DNA radiosensitizer that impedes the repair of single-strand breaks, a direct quantitative comparison with other inhibitors is not extensively available in current literature. This document aims to bridge this gap by presenting a qualitative and mechanistic comparison based on existing data, alongside detailed experimental protocols and pathway visualizations to support further research.

Introduction to this compound and DNA Repair Inhibition

This compound is a purine (B94841) analog known to enhance the sensitivity of cells to radiation therapy.[1] Its primary mechanism of action is attributed to the inhibition of DNA single-strand break (SSB) repair.[1] In contrast, well-characterized inhibitors targeting PARP, ATM, and DNA-PK have established roles in disrupting specific DNA damage response (DDR) pathways, making them crucial tools in cancer therapy and research. This guide will explore the known characteristics of this compound and compare them to these established inhibitor classes.

Quantitative Performance Comparison

A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of inhibitor potency. The following table summarizes the available data for this compound and representative known DNA repair inhibitors. It is important to note the limited availability of specific IC50 values for this compound against purified DNA repair enzymes.

Inhibitor ClassTarget Pathway(s)Representative Inhibitor(s)Target Enzyme(s)IC50 (nM)Cell-based Potency (example)
This compound Single-Strand Break RepairThis compoundNot explicitly definedData not availableInhibits SSB repair in HeLa cells at 0.1 mM[1]
PARP Inhibitors Base Excision Repair, Single-Strand Break RepairOlaparib, Rucaparib, NiraparibPARP1, PARP21-5Sensitizes BRCA-deficient cells at nM concentrations
ATM Inhibitors Double-Strand Break Repair, Cell Cycle CheckpointsKU-60019, AZD0156ATM Kinase0.5-10Radiosensitizes cancer cells at nM to low µM concentrations
ATR Inhibitors DNA Replication Stress Response, Cell Cycle CheckpointsVE-821, AZD6738ATR Kinase1-50Induces synthetic lethality in ATM-deficient cells at nM concentrations
DNA-PK Inhibitors Non-Homologous End Joining (NHEJ)NU7441, AZD7648DNA-PKcs2-15Potentiates radiation-induced cell killing at nM concentrations

Note: IC50 values can vary depending on the assay conditions and the specific enzyme isoform. The cell-based potency is influenced by factors such as cell permeability and off-target effects.

Mechanistic Comparison

The following sections detail the mechanisms of action for each inhibitor class, providing a basis for a comparative understanding of their roles in modulating DNA repair.

This compound

This compound acts as a radiosensitizer by inhibiting the repair of single-strand DNA breaks that are induced by ionizing radiation. While the precise molecular target within the SSB repair pathway has not been definitively identified in the reviewed literature, its action leads to an accumulation of DNA damage, ultimately enhancing the cytotoxic effects of radiation.

PARP Inhibitors

PARP inhibitors primarily target PARP1 and PARP2, enzymes crucial for the detection and signaling of single-strand DNA breaks. By binding to the NAD+ pocket of PARP enzymes, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair factors to the site of damage. This leads to the "trapping" of PARP on the DNA, stalling replication forks and converting SSBs into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.

ATM and ATR Inhibitors

ATM and ATR are key kinases that orchestrate the cellular response to DNA double-strand breaks and replication stress, respectively.

  • ATM inhibitors block the activity of the ATM kinase, which is a primary sensor of DSBs. Inhibition of ATM prevents the downstream phosphorylation of numerous substrates involved in cell cycle checkpoint activation (e.g., p53, CHK2) and DNA repair, thereby abrogating the cell's ability to arrest the cell cycle and repair DSBs. This sensitizes cancer cells to DNA-damaging agents like radiation.

  • ATR inhibitors target the ATR kinase, which is activated by single-stranded DNA regions that arise during replication stress. By inhibiting ATR, these drugs prevent the activation of the CHK1-mediated checkpoint, forcing cells to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and cell death.

DNA-PK Inhibitors

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks. DNA-PK inhibitors block the catalytic activity of the DNA-PK catalytic subunit (DNA-PKcs). This prevents the ligation of broken DNA ends, leading to the persistence of DSBs. In combination with radiation or chemotherapy, which induce DSBs, DNA-PK inhibition significantly enhances tumor cell killing.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key DNA repair pathways targeted by the discussed inhibitors.

DNA_Repair_Pathways cluster_SSB Single-Strand Break Repair (SSBR) / Base Excision Repair (BER) cluster_PARPi PARP Inhibitors cluster_DSB Double-Strand Break Repair (DSBR) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_DNAPKi DNA-PK Inhibitors cluster_HR Homologous Recombination (HR) cluster_ATMi ATM Inhibitors cluster_8BrA This compound SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits XRCC1 XRCC1 PARP1->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits Repair_SSB SSB Repaired LIG3->Repair_SSB seals nick PARPi Olaparib, Rucaparib PARPi->PARP1 inhibit & trap DSB_NHEJ Double-Strand Break KU7080 Ku70/80 DSB_NHEJ->KU7080 DNAPKcs DNA-PKcs KU7080->DNAPKcs recruits LIG4 DNA Ligase IV/ XRCC4 DNAPKcs->LIG4 activates Repair_NHEJ NHEJ Repaired LIG4->Repair_NHEJ DNAPKi AZD7648 DNAPKi->DNAPKcs inhibit DSB_HR Double-Strand Break MRN MRN Complex DSB_HR->MRN ATM ATM MRN->ATM activates BRCA12 BRCA1/2 ATM->BRCA12 activates RAD51 RAD51 BRCA12->RAD51 recruits Repair_HR HR Repaired RAD51->Repair_HR ATMi KU-60019 ATMi->ATM inhibit Bromoadenine This compound Bromoadenine->LIG3 inhibits? (postulated)

Caption: Overview of key DNA repair pathways and the targets of various inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Repair

This assay is used to detect DNA single and double-strand breaks in individual cells. A modified version can be used to assess the capacity of a cell extract to repair specific DNA lesions.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compounds (this compound and other inhibitors)

  • DNA damaging agent (e.g., H₂O₂, ionizing radiation)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Pre-treat cells with the desired concentrations of this compound or other DNA repair inhibitors for a specified duration.

    • Induce DNA damage using a damaging agent (e.g., treat with H₂O₂ for 15 minutes on ice, or irradiate with a specific dose of X-rays).

    • Wash the cells with ice-cold PBS.

  • Slide Preparation:

    • Coat slides with a layer of 1% NMP agarose and let it solidify.

    • Harvest treated cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose at 37°C.

    • Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose on a cold plate for 10 minutes.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and wash them three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate image analysis software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to determine the effect of the inhibitors on cell proliferation and survival.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds (this compound and other inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for benchmarking a novel DNA repair inhibitor like this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Mechanistic Investigation cluster_Phase3 Phase 3: Comparative Analysis cluster_Phase4 Phase 4: Data Synthesis and Reporting A Determine Cytotoxicity (e.g., MTT Assay) Establish non-toxic working concentrations B Initial DNA Damage/Repair Assessment (e.g., Comet Assay) Confirm inhibition of DNA repair A->B C Identify Targeted Pathway (e.g., Western blot for key DDR proteins like γH2AX, p-CHK1, p-ATM) B->C D In Vitro Enzyme Inhibition Assays (if putative target is identified) C->D E Benchmark against Known Inhibitors (e.g., side-by-side Comet Assays, Cell Viability Assays) D->E F Combination Studies (e.g., with radiation or other chemotherapeutics) E->F G Tabulate Quantitative Data (IC50 values, % DNA in tail, etc.) F->G H Generate Pathway and Workflow Diagrams F->H I Publish Comparison Guide G->I H->I

Caption: A suggested experimental workflow for characterizing and benchmarking a novel DNA repair inhibitor.

Conclusion

This compound demonstrates potential as a DNA repair inhibitor, specifically targeting the single-strand break repair pathway and acting as a radiosensitizer. However, a comprehensive understanding of its precise molecular target and a quantitative comparison with established inhibitors of major DNA repair pathways are still needed. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these crucial comparative studies. Further investigation into the specific enzymatic inhibition by this compound will be instrumental in positioning it within the landscape of DNA repair-targeted therapies.

References

A Comparative Analysis of the Photostability of 8-Bromoadenine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of 8-bromoadenine and its analogs, crucial compounds in various biochemical and therapeutic research areas. Understanding the photochemical behavior of these molecules is paramount for their application in photosensitive environments and for the development of stable photoprobes and therapeutic agents. This document summarizes available experimental data, outlines detailed experimental protocols for photostability assessment, and visualizes key pathways and workflows.

Comparative Photostability Data

Direct comparative studies on the photostability of a wide range of this compound analogs under identical experimental conditions are limited in the current scientific literature. However, by compiling data from various sources, a comparative overview can be established. The following table summarizes the available quantitative data on the photodegradation of this compound, its parent compound adenine (B156593), and a key analog, 8-bromo-2'-deoxyadenosine (B120125). It is important to note that the experimental conditions for these measurements may vary, affecting direct comparability.

CompoundParameterValueExperimental Conditions
Adenine Photodegradation Quantum Yield (Φ)~10-4Aqueous solution, UV irradiation (254 nm)
Adenosine (B11128) Photodestruction Yield2.5 x 10-350 µM aqueous solution, anaerobic, UV irradiation (254 nm)[1]
8-Bromo-2'-deoxyadenosine Rate Constant of Cyclization (k)1.8 x 105 s-1Acetonitrile, following laser flash photolysis

Note: The photodestruction yield for adenosine is a measure of the number of molecules destroyed per photon absorbed. A lower value indicates higher photostability. The rate constant for 8-bromo-2'-deoxyadenosine refers to a specific step in its photodegradation pathway.

Photodegradation Pathways

The substitution at the C8 position of the purine (B94841) ring significantly influences the photostability and the photodegradation mechanism compared to the highly photostable parent adenine. Adenine's stability is attributed to its ability to rapidly dissipate absorbed UV energy through non-radiative internal conversion processes.

The introduction of a bromine atom at the C8 position creates a photolabile site. Upon UV irradiation, the primary photochemical event for 8-bromo-substituted purines is the homolytic cleavage of the carbon-bromine (C-Br) bond. This process generates a highly reactive purin-8-yl radical. The subsequent fate of this radical is dependent on the surrounding solvent and molecular structure.

For instance, in the case of 8-bromo-2'-deoxyadenosine, the C8 radical can undergo an intramolecular hydrogen abstraction from the C5' position of the deoxyribose sugar. This leads to the formation of a C5' radical, which then cyclizes onto the purine base, forming a stable 5',8-cyclo-2'-deoxyadenosine product.

Below is a diagram illustrating the generalized photodegradation pathway of this compound and the specific pathway for 8-bromo-2'-deoxyadenosine.

photodegradation_pathway cluster_general General Pathway for this compound cluster_specific Specific Pathway for 8-Bromo-2'-deoxyadenosine 8_Br_Ade This compound Excited_State Excited State [this compound]* 8_Br_Ade->Excited_State UV light (hν) C8_Radical Purin-8-yl Radical + Br• Excited_State->C8_Radical C-Br Bond Cleavage Products Degradation Products C8_Radical->Products Further Reactions 8_Br_dAdo 8-Bromo-2'-deoxyadenosine Excited_dAdo Excited State* 8_Br_dAdo->Excited_dAdo UV light (hν) C8_Radical_dAdo C8 Radical Excited_dAdo->C8_Radical_dAdo C-Br Cleavage C5_Radical_dAdo C5' Radical C8_Radical_dAdo->C5_Radical_dAdo Intramolecular H-abstraction Cyclo_Product 5',8-cyclo-2'-deoxyadenosine C5_Radical_dAdo->Cyclo_Product Cyclization

Caption: Photodegradation pathways of this compound and 8-bromo-2'-deoxyadenosine.

Experimental Protocols for Photostability Assessment

The determination of the photostability of a compound involves exposing it to a controlled light source and monitoring its degradation over time. The photodegradation quantum yield (Φ) is a key parameter, representing the efficiency of a photochemical process. It is defined as the number of moles of a reactant consumed per mole of photons absorbed.

General Experimental Workflow

The following diagram outlines a typical workflow for determining the photodegradation quantum yield of a nucleobase analog.

experimental_workflow Sample_Prep Sample Preparation (Compound in suitable solvent, e.g., aqueous buffer) Irradiation Controlled UV Irradiation (Monochromatic light source, e.g., 254 nm) Sample_Prep->Irradiation Actinometer_Prep Actinometer Preparation (e.g., Potassium ferrioxalate) Actinometer_Prep->Irradiation Analysis Analysis of Degradation (e.g., UV-Vis Spectroscopy, HPLC) Irradiation->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantum_Yield_Calc Quantum Yield (Φ) Calculation Data_Processing->Quantum_Yield_Calc

Caption: General workflow for determining photodegradation quantum yield.
Detailed Methodology for Quantum Yield Determination (Comparative Method)

This protocol is based on the comparative method, where the photodegradation of the sample is compared to that of a well-characterized chemical actinometer.

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., phosphate (B84403) buffer, pH 7). The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.

    • Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate (B100866) for UV irradiation).

  • Irradiation:

    • Use a stable, monochromatic light source (e.g., a low-pressure mercury lamp for 254 nm or a laser). The light intensity should be constant.

    • Place the sample and actinometer solutions in identical quartz cuvettes.

    • Irradiate both the sample and the actinometer for the same period. It is recommended to perform the irradiation for several time intervals to establish a kinetic profile.

    • Maintain a constant temperature during irradiation.

  • Analysis:

    • Monitor the degradation of the this compound analog at different time points using a suitable analytical technique. UV-Vis spectrophotometry can be used to track the decrease in the characteristic absorbance peak of the purine. High-Performance Liquid Chromatography (HPLC) is a more sensitive method to quantify the disappearance of the parent compound and the appearance of photoproducts.

    • Analyze the irradiated actinometer solution according to its specific protocol. For potassium ferrioxalate, this typically involves a colorimetric measurement of the Fe2+ ions produced.

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (Φsample) can be calculated using the following equation:

      Φsample = Φactinometer * (ksample / kactinometer) * (Iactinometer / Isample)

      where:

      • Φactinometer is the known quantum yield of the actinometer.

      • ksample and kactinometer are the initial rates of degradation of the sample and actinometer, respectively (determined from the kinetic plots).

      • Isample and Iactinometer are the rates of light absorption by the sample and actinometer, which can be determined from their absorbance at the irradiation wavelength.

Conclusion

References

Safety Operating Guide

Proper Disposal of 8-Bromoadenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 8-Bromoadenine based on general laboratory safety protocols. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before handling and disposing of any chemical waste.

The proper disposal of this compound, a brominated purine (B94841) derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be disposed of as solid chemical waste.[5] Do not mix it with non-hazardous laboratory trash.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound should be considered contaminated solid waste. These items should be collected in a designated, clearly labeled container.[5]

  • Solutions: Aqueous or solvent-based solutions containing this compound should be disposed of as liquid chemical waste. Do not dispose of solutions containing this compound down the drain.[6][7] Halogenated and non-halogenated solvent waste streams should be segregated according to your institution's guidelines.[8]

2. Containerization:

  • Use Compatible Containers: All this compound waste must be collected in a chemically compatible, leak-proof container with a secure, screw-top cap.[5][7][9] The original manufacturer's container, if in good condition, is an ideal choice for disposing of unused product.[8][9]

  • Avoid Incompatible Containers: Do not use food containers, such as glass jars, for hazardous waste storage.[9] Ensure the container material will not react with the waste.

  • Secondary Containment: It is best practice to store waste containers in a secondary containment tray or bin to prevent the spread of material in case of a leak.[5]

3. Labeling:

Proper labeling of hazardous waste is critical for safety and regulatory compliance. The waste container label must include the following information:

  • The words "Hazardous Waste."[7][10]

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]

  • The concentration and quantity of the waste.

  • The date when the waste was first added to the container.[11]

  • The name and contact information of the principal investigator or laboratory manager responsible for the waste.[11]

4. Storage:

  • Designated Storage Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, such as a fume hood or a designated cabinet.[7]

  • Segregate Incompatibles: Ensure that this compound waste is stored separately from incompatible materials, such as strong oxidizing agents.[4][9]

  • Container Management: Keep waste containers closed except when adding waste.[5][9][10] Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[9]

5. Disposal Request:

  • Contact EHS: Once the waste container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.[7][11]

Key Disposal Information Summary

ParameterGuideline
Waste Type Solid and Liquid Chemical Waste
PPE Safety Goggles, Gloves, Lab Coat
Container Chemically compatible, leak-proof, with a screw-top cap
Labeling "Hazardous Waste," full chemical name, concentration, date, PI name
Storage Designated satellite accumulation area, segregated from incompatibles
Disposal Method Arranged pickup by institutional EHS

Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Bromoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 8-Bromoadenine. Designed for researchers, scientists, and professionals in drug development, this guide ensures the safe and effective use of this compound in the laboratory.

Essential Safety and Handling Information

This compound is a chemical compound utilized in research, notably as a DNA radiosensitizer that can inhibit the repair of single-strand DNA breaks.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound powder.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and splashes.
Hand Protection GlovesChemical-resistant (e.g., Nitrile)Prevents skin contact with the compound.
Body Protection Lab CoatStandard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust MaskType N95 (US) or equivalentPrevents inhalation of fine powder particles.
Hazard Identification and First Aid
  • Primary Hazards: Harmful if swallowed. May cause skin and eye irritation.

  • First Aid - Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.

  • First Aid - Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.

  • First Aid - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound from receipt to disposal.

  • Preparation and Weighing:

    • Conduct all handling of this compound powder within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all required PPE is correctly worn.

    • To reduce dust, handle the powder carefully. If possible, use pre-weighed amounts or purchase the material in a solution.

    • When weighing, use an analytical balance inside the fume hood or a ventilated balance enclosure.

  • Solution Preparation (for Cell Culture):

    • To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a desired high concentration (e.g., 10-50 mM).

    • For cell culture experiments, further dilute the stock solution in a serum-free culture medium to the final working concentration. Ensure the final solvent concentration in the cell culture medium is minimal (<0.1%) to prevent solvent-induced toxicity.

    • Always include a vehicle control (medium with the same solvent concentration) in your experiments.

Emergency Plan: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For small powder spills, gently cover the spill with a damp paper towel to avoid generating airborne dust.

    • Do not dry sweep the powder.

  • Clean-up:

    • Carefully scoop the wetted powder and paper towel into a designated hazardous waste container.

    • Wipe the spill area with a wet cloth, then decontaminate with a suitable laboratory detergent.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

In Case of Exposure: Follow the first-aid measures detailed in the "Hazard Identification and First Aid" section and seek medical attention.

Disposal Plan: Waste Management Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

  • Segregation:

    • Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound (e.g., unused solutions, contaminated media) in a separate, labeled, and sealed hazardous waste container for halogenated organic compounds.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Radiosensitization Study using a Clonogenic Assay

The following is a detailed methodology for a key experiment involving this compound to assess its radiosensitizing effects on a cancer cell line, such as HeLa cells, using a clonogenic assay.

Objective: To determine if this compound enhances the cell-killing effect of ionizing radiation.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Irradiator (X-ray or gamma-ray source)

  • Crystal Violet staining solution (0.5% w/v in methanol (B129727)/water)

Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in complete medium in a 37°C, 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Plate a predetermined number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach overnight.

  • Treatment with this compound:

    • Prepare a working solution of this compound in a complete culture medium from your stock solution.

    • Aspirate the medium from the wells and replace it with the medium containing the desired concentration of this compound (e.g., 0.1 mM) or the vehicle control.

    • Incubate the cells for a specific duration prior to irradiation (e.g., 30-90 minutes).

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The "0 Gy" group will serve as the non-irradiated control.

  • Colony Formation:

    • After irradiation, remove the medium containing this compound and replace it with a fresh, complete medium.

    • Return the plates to the incubator and allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 15-30 minutes.

    • Stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

SafeHandlingWorkflow Safe Handling and Preparation Workflow for this compound cluster_prep Preparation cluster_sol Solution Preparation cluster_exp Experimentation start Start: Need to handle this compound ppe 1. Don appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) start->ppe Initiate Task fume_hood 2. Work in a certified chemical fume hood ppe->fume_hood weigh 3. Carefully weigh the required amount of powder fume_hood->weigh dissolve 4. Dissolve powder in a suitable solvent (e.g., DMSO) weigh->dissolve dilute 5. Dilute stock solution in cell culture medium dissolve->dilute experiment 6. Proceed with the experimental protocol dilute->experiment

Caption: Workflow for the safe handling and solution preparation of this compound.

SpillCleanupWorkflow Spill Cleanup Procedure for this compound Powder spill Spill Occurs evacuate 1. Evacuate and alert others spill->evacuate ppe 2. Don appropriate PPE evacuate->ppe contain 3. Cover spill with a damp paper towel to prevent dust ppe->contain cleanup 4. Scoop contaminated material into a hazardous waste container contain->cleanup decontaminate 5. Decontaminate the spill area cleanup->decontaminate dispose 6. Dispose of all cleanup materials as hazardous waste decontaminate->dispose

Caption: Step-by-step procedure for cleaning up an this compound powder spill.

WasteDisposalWorkflow Waste Disposal Workflow for this compound start Waste Generated (Solid or Liquid) segregate 1. Segregate as Halogenated Organic Waste start->segregate container_solid Solid Waste Container (Labeled) segregate->container_solid Solid Waste container_liquid Liquid Waste Container (Labeled) segregate->container_liquid Liquid Waste store 2. Store in a designated satellite accumulation area container_solid->store container_liquid->store pickup 3. Arrange for pickup by EHS department store->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoadenine
Reactant of Route 2
Reactant of Route 2
8-Bromoadenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.